molecular formula C24H40N4O7S B1382308 Biotin-PEG4-amide-Alkyne

Biotin-PEG4-amide-Alkyne

カタログ番号: B1382308
分子量: 528.7 g/mol
InChIキー: YJLJWRIKUZDUPV-JTAQYXEDSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Biotin-PEG4-amide-Alkyne is a useful research compound. Its molecular formula is C24H40N4O7S and its molecular weight is 528.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-oxo-3-(prop-2-ynylamino)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N4O7S/c1-2-8-25-22(30)7-10-32-12-14-34-16-17-35-15-13-33-11-9-26-21(29)6-4-3-5-20-23-19(18-36-20)27-24(31)28-23/h1,19-20,23H,3-18H2,(H,25,30)(H,26,29)(H2,27,28,31)/t19-,20-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLJWRIKUZDUPV-JTAQYXEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Biotin-PEG4-amide-Alkyne: Principles and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG4-amide-Alkyne is a versatile chemical probe that serves as a cornerstone in modern chemical biology and drug discovery. This trifunctional molecule, featuring a biotin (B1667282) handle for affinity purification, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal alkyne for bioorthogonal conjugation, enables the selective labeling and isolation of a wide array of biomolecules. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and diverse applications of this compound, with a focus on its utility in proteomics, glycomics, and the development of novel therapeutics such as proteolysis-targeting chimeras (PROTACs).

Introduction to this compound

This compound is a biotinylation reagent designed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] Its molecular structure is engineered for optimal performance in complex biological systems.

  • Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin, enabling highly selective and robust affinity-based purification of labeled molecules.[2][3]

  • PEG4 Spacer: A tetraethylene glycol linker that enhances the aqueous solubility of the reagent and the resulting conjugate.[4] This hydrophilic spacer also extends from the biotin moiety, minimizing steric hindrance and ensuring efficient binding to streptavidin.[1]

  • Terminal Alkyne: A bioorthogonal functional group that reacts specifically and efficiently with azide-containing molecules in the presence of a copper(I) catalyst to form a stable triazole linkage.[5][6]

The combination of these three components makes this compound an invaluable tool for a multitude of applications, including the identification and characterization of protein-protein interactions, post-translational modifications, and the targeted degradation of proteins.

Core Applications and Principles

The primary utility of this compound lies in its ability to covalently "click" onto azide-modified biomolecules. This azide (B81097) functionality is typically introduced metabolically or through enzymatic or chemical modification.

Metabolic Labeling and Proteomics: Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)

BONCAT is a powerful technique for identifying newly synthesized proteins within a complex proteome.[7] Cells are cultured with an amino acid analog containing an azide group, such as L-azidohomoalanine (AHA), which is a surrogate for methionine.[8][9] AHA is incorporated into newly synthesized proteins during translation. Following cell lysis, the azide-modified proteins are reacted with this compound via CuAAC. The resulting biotinylated proteins can then be enriched using streptavidin affinity chromatography and identified by mass spectrometry.[8][10]

Metabolic Glycoengineering and Glycomics

Similar to BONCAT, metabolic glycoengineering utilizes unnatural monosaccharides bearing an azide group to probe glycan biosynthesis and dynamics. For instance, cells can be treated with peracetylated N-azidoacetylmannosamine (Ac4ManNAz), which is metabolized and incorporated into sialic acid residues of glycoproteins.[11][12] These azide-modified glycans can then be tagged with this compound for visualization, enrichment, and identification of glycoproteins.[12][13]

Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

This compound serves as a valuable building block in the synthesis of PROTACs.[5][6][14] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6] The alkyne group of this compound can be "clicked" onto an azide-functionalized ligand for the target protein or the E3 ligase, while the biotin serves as a versatile handle for purification or detection during the development and characterization of the PROTAC molecule.

Quantitative Data

The following tables summarize key quantitative parameters for this compound and its application in click chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₁H₃₅N₃O₆S
Molecular Weight 457.59 g/mol
Purity Typically >95% (HPLC)
Solubility Soluble in DMSO, DMF, and water
Storage Store at -20°C, desiccated

Table 2: Typical Reagent Concentrations for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ReagentStock ConcentrationFinal Concentration
Azide-labeled Biomolecule Varies10-100 µM
This compound 10 mM in DMSO20-200 µM (2-10 fold excess)
Copper(II) Sulfate (CuSO₄) 20-100 mM in water0.1-1 mM
Reducing Agent (e.g., Sodium Ascorbate) 100-300 mM in water (prepare fresh)1-5 mM
Copper(I)-stabilizing Ligand (e.g., THPTA, TBTA) 100-200 mM in water/DMSO0.5-5 mM (Ligand:Copper ratio of 5:1)

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general framework for labeling azide-modified biomolecules with this compound. Optimization may be required for specific applications.

  • Prepare Reagents:

    • Dissolve the azide-containing biomolecule in a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Prepare stock solutions of this compound, CuSO₄, sodium ascorbate (B8700270), and a copper(I)-stabilizing ligand (e.g., THPTA) as indicated in Table 2. The sodium ascorbate solution should be prepared fresh.

  • Set up the Click Reaction:

    • In a microcentrifuge tube, combine the azide-labeled biomolecule, this compound, and the copper(I)-stabilizing ligand.

    • Add the CuSO₄ solution to the mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

  • Purification:

    • Remove excess reagents and byproducts by a suitable method such as size-exclusion chromatography, dialysis, or precipitation.

Protocol for Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)

This protocol outlines the key steps for labeling and enriching newly synthesized proteins from cell culture.

  • Metabolic Labeling:

    • Culture cells in methionine-free medium supplemented with L-azidohomoalanine (AHA) for a desired period (e.g., 4-24 hours) to allow for incorporation into newly synthesized proteins.

  • Cell Lysis:

    • Harvest the cells and lyse them in a buffer containing detergents (e.g., RIPA buffer) and protease inhibitors.

  • Click Chemistry:

    • Perform the CuAAC reaction as described in Protocol 4.1 to attach this compound to the AHA-labeled proteins in the cell lysate.

  • Affinity Purification:

    • Incubate the lysate containing the biotinylated proteins with streptavidin-conjugated beads (e.g., magnetic beads or agarose (B213101) resin) to capture the labeled proteins.[15][16]

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the biotinylated proteins from the beads. This can be achieved by boiling in SDS-PAGE sample buffer or by on-bead digestion with a protease (e.g., trypsin) for mass spectrometry analysis.

Mandatory Visualizations

BONCAT_Workflow cluster_cell Cellular Processes cluster_lab Laboratory Workflow cluster_reagents Key Reagents AHA L-Azidohomoalanine (AHA) Protein Newly Synthesized Protein AHA->Protein Incorporation Lysis Cell Lysis Protein->Lysis Click Click Chemistry with Biotin-PEG4-Alkyne Lysis->Click Purify Streptavidin Affinity Purification Click->Purify Analyze Mass Spectrometry Purify->Analyze BiotinAlkyne This compound BiotinAlkyne->Click Streptavidin Streptavidin Beads Streptavidin->Purify

Caption: Workflow for Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT).

Metabolic_Glycoengineering cluster_metabolism Metabolic Pathway cluster_detection Detection and Analysis Ac4ManNAz Ac4ManNAz SiaNAz Azido-Sialic Acid Ac4ManNAz->SiaNAz Metabolism Glycoprotein (B1211001) Glycoprotein SiaNAz->Glycoprotein Incorporation ClickReaction Click Reaction with Biotin-PEG4-Alkyne Glycoprotein->ClickReaction Enrichment Streptavidin Enrichment ClickReaction->Enrichment Analysis Proteomics / Imaging Enrichment->Analysis

Caption: Metabolic Glycoengineering and Detection Workflow.

Conclusion

This compound is a powerful and versatile tool that has significantly advanced our ability to study complex biological systems. Its well-defined structure, combining the robust biotin-streptavidin interaction with the efficiency and specificity of click chemistry, provides researchers with a reliable method for the labeling, isolation, and characterization of a wide range of biomolecules. The applications of this reagent continue to expand, promising further breakthroughs in our understanding of cellular processes and the development of novel therapeutic strategies.

References

Biotin-PEG4-amide-Alkyne: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for Biotin-PEG4-amide-Alkyne. This versatile reagent is a cornerstone in modern bioconjugation and proteomic studies, enabling the efficient and specific labeling of biomolecules.

Core Chemical Properties

This compound is a biotinylation reagent that features a terminal alkyne group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a biotin (B1667282) moiety.[1][2][3][4][5] This strategic design imparts several advantageous chemical properties that are critical for its function in biological systems. The terminal alkyne allows for its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions, forming a stable triazole linkage with azide-modified molecules.[6][1][2][4][5][7][8][9][10][11][12]

The integrated PEG4 spacer is a key feature, enhancing the reagent's aqueous solubility and providing a flexible, long linker that minimizes steric hindrance.[1][2][3][4][5][8][11] This separation between the biotin and the target molecule facilitates efficient binding to avidin (B1170675) or streptavidin proteins, which is crucial for downstream applications such as affinity purification and detection.[1][2][3][4][5][13][8][9][12][14]

Physicochemical Data
PropertyValueSource
Chemical Formula C21H35N3O6S[3][5][15][16]
Molecular Weight 457.58 g/mol [6][17][16]
Alternate Molecular Weight 457.59 g/mol [3][18]
Alternate Molecular Weight 457.6 g/mol [1]
Exact Mass 457.2247[13]
Appearance White to grey amorphous solid[17]
Purity >95% (HPLC)[6][1][3][5][15]
Melting Point 55-64 °C[7]
Solubility DMSO, DMF, MeOH[6][17]
Alternate Solubility Water, DMSO, DCM, DMF[1][5]
Storage Conditions -20°C, Desiccate[6][1][5][7][9][17][19]
Shipping Conditions Ambient temperature[6][1][3][5][17]

Experimental Protocols

The primary application of this compound is the biotinylation of azide-modified biomolecules via CuAAC click chemistry. This can be applied to proteins that have been metabolically, enzymatically, or chemically engineered to contain an azide (B81097) group.

Protocol 1: In Vitro Biotinylation of Azide-Modified Proteins

This protocol outlines the general steps for labeling a purified protein containing an azide functional group with this compound.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • DMSO or DMF for stock solution preparation

  • Copper(II) sulfate (B86663) (CuSO4)

  • Copper ligand (e.g., THPTA)

  • Reducing agent (e.g., sodium ascorbate)

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO or DMF.

    • Prepare a 20 mM stock solution of CuSO4 in deionized water.

    • Prepare a 100 mM stock solution of a copper ligand (e.g., THPTA) in deionized water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate (B8700270) in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to a final concentration of 10-100 µM.

    • Add the this compound stock solution to a final concentration of 100-500 µM (a 5-10 fold molar excess over the protein).

    • Add the copper ligand stock solution to a final concentration of 250-1250 µM.

    • Add the CuSO4 stock solution to a final concentration of 50-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2.5-5 mM.

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature. For sensitive proteins, the reaction can be performed at 4°C for 8-16 hours.[20] Protect the reaction from light if using a fluorescent derivative.[6]

  • Purification:

    • Remove excess this compound and copper catalyst using a desalting column, size-exclusion chromatography, or dialysis.[6][20]

  • Verification of Biotinylation:

    • Western Blot: Separate the labeled protein by SDS-PAGE, transfer to a membrane, and probe with streptavidin-HRP or a fluorescently labeled streptavidin to confirm biotinylation.[6]

    • Mass Spectrometry: Analyze the molecular weight of the protein to confirm the addition of the this compound moiety.[6]

Protocol 2: Metabolic Labeling and Biotinylation of Cellular Proteins

This protocol describes the metabolic incorporation of an azide-containing amino acid into cellular proteins, followed by lysis and click chemistry-mediated biotinylation.

Materials:

  • Cell culture medium deficient in the amino acid to be replaced (e.g., methionine-free DMEM)

  • Azide-containing amino acid analog (e.g., L-azidohomoalanine, AHA)

  • Cell lysis buffer

  • This compound and click chemistry reagents (as in Protocol 1)

  • Streptavidin-agarose beads for enrichment

Procedure:

  • Metabolic Labeling:

    • Culture cells in the appropriate amino acid-deficient medium.

    • Supplement the medium with the azide-containing amino acid analog (e.g., 25-50 µM AHA) and incubate for a desired period (e.g., 4-24 hours) to allow for incorporation into newly synthesized proteins.

  • Cell Lysis:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Click Chemistry Reaction:

    • Perform the click chemistry reaction on the cell lysate as described in Protocol 1, adjusting the reagent concentrations based on the total protein concentration of the lysate.

  • Enrichment of Biotinylated Proteins:

    • Incubate the reaction mixture with streptavidin-agarose beads to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Downstream Analysis:

    • Elute the captured proteins from the beads using denaturing conditions (e.g., boiling in SDS-PAGE sample buffer).

    • Analyze the enriched proteins by Western blotting or mass spectrometry-based proteomics.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the use of this compound.

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification & Detection Azide-Modified_Protein Azide-Modified Protein Click_Reaction CuAAC Click Chemistry Azide-Modified_Protein->Click_Reaction Biotin_Alkyne Biotin-PEG4- amide-Alkyne Biotin_Alkyne->Click_Reaction Biotinylated_Protein Biotinylated Protein Click_Reaction->Biotinylated_Protein Binding Binding Biotinylated_Protein->Binding Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Binding Washing Washing Binding->Washing Elution Elution Washing->Elution Analysis Downstream Analysis Elution->Analysis

Caption: Workflow for biotinylation and purification.

signaling_pathway Metabolic_Labeling Metabolic Labeling (e.g., AHA incorporation) Cell_Lysis Cell Lysis Metabolic_Labeling->Cell_Lysis 1 Click_Chemistry Click Chemistry with This compound Cell_Lysis->Click_Chemistry 2 Affinity_Purification Affinity Purification (Streptavidin) Click_Chemistry->Affinity_Purification 3 Proteomic_Analysis Proteomic Analysis (LC-MS/MS) Affinity_Purification->Proteomic_Analysis 4 Protein_Identification Identification of Newly Synthesized Proteins Proteomic_Analysis->Protein_Identification 5

Caption: Metabolic labeling and proteomic analysis workflow.

References

An In-depth Technical Guide to Biotin-PEG4-amide-Alkyne: Structure, Function, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4-amide-Alkyne is a versatile chemical tool extensively utilized in bioconjugation and chemical biology. It is a derivative of biotin (B1667282), also known as vitamin B7, that has been functionalized with a tetraethylene glycol (PEG4) linker and a terminal alkyne group. This strategic design imparts unique properties to the molecule, making it an invaluable reagent for the specific and efficient labeling of biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] The inclusion of the hydrophilic PEG4 spacer enhances the water solubility of the molecule and minimizes steric hindrance, thereby facilitating the interaction between the biotin moiety and its high-affinity binding partners, avidin (B1170675) and streptavidin.[1][4] This guide provides a comprehensive overview of the structure, function, and applications of this compound, complete with quantitative data, detailed experimental protocols, and illustrative diagrams.

Core Structure and Function

This compound is a heterobifunctional molecule composed of three key components:

  • Biotin Moiety: This serves as a high-affinity tag, enabling the detection, purification, and immobilization of labeled biomolecules through its strong and specific interaction with avidin and streptavidin.

  • PEG4 Linker: The tetraethylene glycol spacer is a flexible and hydrophilic chain that increases the overall water solubility of the reagent and the resulting biotinylated molecule.[1] This property is particularly advantageous when working with biological samples in aqueous environments. The length of the PEG4 linker also spatially separates the biotin from the conjugated biomolecule, reducing potential steric hindrance and ensuring efficient binding to avidin or streptavidin.[3]

  • Terminal Alkyne Group: This functional group is the reactive handle for "click chemistry."[1] It readily and specifically participates in a copper(I)-catalyzed cycloaddition reaction with an azide-functionalized molecule to form a stable triazole linkage.[1][2] This highly efficient and bioorthogonal reaction allows for the precise labeling of target molecules in complex biological mixtures.

The primary function of this compound is to serve as a biotinylation reagent for molecules containing an azide (B81097) group.[2][3] This process, often referred to as "tagging" or "labeling," is a fundamental technique in various life science research and drug development applications, including proteomics, genomics, and cell biology.

Quantitative Data

The following table summarizes the key quantitative properties of this compound, compiled from various supplier specifications.

PropertyValueReferences
Molecular Formula C21H35N3O6S[1][5][6]
Molecular Weight 457.58 g/mol [2][5][6]
Purity >95% (typically analyzed by HPLC)[1][5]
Appearance White to off-white or grey amorphous solid[5]
Solubility Soluble in water, DMSO, DMF, and methanol.[1][5]
Melting Point 55-64 °C[2]
Storage Conditions -20°C, desiccated[1][5]

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in common experimental workflows.

General Protocol for Biotinylation of Azide-Modified Proteins using Click Chemistry

This protocol outlines the fundamental steps for labeling a protein that has been previously modified to contain an azide group.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)

  • Reducing agent solution (e.g., 50 mM sodium ascorbate (B8700270) in water, freshly prepared)

  • TBTA or other copper-coordinating ligand (optional, to improve reaction efficiency and reduce protein damage)

  • Desalting column or dialysis cassette for purification

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the Protein Solution: Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare the this compound Stock Solution: Dissolve this compound in DMSO or DMF to a concentration of 10 mM.

  • Set up the Click Reaction:

    • To the protein solution, add this compound stock solution to achieve a 10- to 20-fold molar excess over the protein.

    • Add the copper(II) sulfate solution to a final concentration of 1 mM.

    • If using a ligand, pre-mix the copper(II) sulfate with the ligand before adding to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.

  • Purification: Remove the excess biotin reagent and copper catalyst using a desalting column or by dialysis against a suitable buffer.

  • Quantification of Biotinylation (Optional): The degree of biotin labeling can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a fluorescent biotin quantitation kit.

  • Storage: Store the biotinylated protein under conditions optimal for the non-labeled protein.

Protocol for Labeling Cell Surface Glycans

This protocol describes a method for labeling cell surface glycans that have been metabolically engineered to incorporate an azide-containing sugar.

Materials:

  • Cells with azide-modified surface glycans

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Sodium Ascorbate

  • TBTA ligand

  • Wash Buffer (e.g., PBS with 1% BSA)

  • Lysis Buffer for downstream analysis

Procedure:

  • Cell Preparation: Harvest the cells and wash them three times with ice-cold wash buffer to remove any media components.

  • Prepare Click Chemistry Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 50 mM stock solution of sodium ascorbate in water (freshly made).

    • Prepare a 10 mM stock solution of TBTA in DMSO.

  • Labeling Reaction:

    • Resuspend the cells in the wash buffer at a concentration of 1-10 x 10^6 cells/mL.

    • Add this compound to a final concentration of 100-200 µM.

    • Add TBTA to a final concentration of 100 µM.

    • Add CuSO4 to a final concentration of 1 mM.

    • Add sodium ascorbate to a final concentration of 5 mM.

  • Incubation: Incubate the cells at room temperature for 30-60 minutes with gentle rocking.

  • Washing: Pellet the cells by centrifugation and wash three times with wash buffer to remove unreacted reagents.

  • Downstream Analysis: The biotin-labeled cells can now be lysed for subsequent enrichment of biotinylated proteins using streptavidin beads, followed by western blotting or mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate the structure, experimental workflow, and a common application of this compound.

G cluster_biotin Biotin cluster_peg PEG4 Linker cluster_alkyne Alkyne B Biotin P PEG4 B->P -amide- A Alkyne P->A

Caption: Molecular structure of this compound.

G cluster_workflow Experimental Workflow: Protein Biotinylation start Start: Azide-Modified Protein reagents Add Reagents: 1. This compound 2. CuSO4 / Ligand 3. Sodium Ascorbate start->reagents incubation Incubation: Room Temperature (1-4 hours) reagents->incubation purification Purification: Desalting Column or Dialysis incubation->purification end End: Biotinylated Protein purification->end

Caption: Workflow for protein biotinylation via click chemistry.

G cluster_pathway Application: Pull-down of Newly Synthesized Proteins azide_aa Azide-containing Amino Acid protein_synthesis Protein Synthesis (in cells) azide_aa->protein_synthesis azide_protein Azide-labeled Proteome protein_synthesis->azide_protein cell_lysis Cell Lysis azide_protein->cell_lysis lysed_proteome Lysed Proteome cell_lysis->lysed_proteome click_reaction Click Reaction with This compound lysed_proteome->click_reaction biotin_proteome Biotinylated Proteome click_reaction->biotin_proteome enrichment Enrichment biotin_proteome->enrichment streptavidin_beads Streptavidin Beads streptavidin_beads->enrichment enriched_proteins Enriched Newly Synthesized Proteins enrichment->enriched_proteins analysis Downstream Analysis (e.g., Mass Spectrometry) enriched_proteins->analysis

Caption: Signaling pathway for metabolic labeling and enrichment.

References

A Technical Guide to Biotin-PEG4-amide-Alkyne: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4-amide-Alkyne is a versatile heterobifunctional linker widely employed in bioconjugation, chemical biology, and drug development. This molecule incorporates three key functional components: a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and minimize steric hindrance, and a terminal alkyne group for covalent ligation to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The inherent amide bond connects the biotin to the PEG spacer, ensuring a stable linkage. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its use in protein labeling, and a workflow diagram for this application.

Core Properties of this compound

The physicochemical properties of this compound are summarized in the table below, providing essential data for its application in experimental settings.

PropertyValueReferences
Molecular Formula C21H35N3O6S[1][2]
Molecular Weight 457.58 g/mol [1][2]
Appearance White to grey amorphous solid[1][2]
Solubility Soluble in DMSO, DMF, and Methanol[1][2]
Storage Conditions Store at -20°C, desiccated[1][2]

Applications in Research and Drug Development

The unique trifunctional structure of this compound makes it a valuable tool for a variety of applications:

  • Proteomics and Chemoproteomics: It is used to label and enrich azide-modified proteins for identification and quantification. This is particularly useful in activity-based protein profiling (ABPP) and for identifying the cellular targets of covalent inhibitors.

  • PROTACs: This molecule can serve as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells.[3]

  • Biomolecule Labeling: It enables the biotinylation of a wide range of azide-containing biomolecules, including proteins, nucleic acids, and glycans, for subsequent detection, purification, or immobilization.

  • Drug Delivery: The PEG spacer enhances the solubility and biocompatibility of drug conjugates, making it a useful component in the development of targeted drug delivery systems.

Experimental Protocol: Biotinylation of Azide-Modified Proteins via CuAAC

This protocol details the steps for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label an azide-modified protein with this compound.

Materials:

  • Azide-modified protein sample

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Sodium Ascorbate (B8700270)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO

  • Desalting column for protein purification

Procedure:

  • Preparation of Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in DMSO.

    • Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.

    • THPTA/TBTA: Prepare a 100 mM stock solution in deionized water (for THPTA) or DMSO (for TBTA).

    • Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water. This solution should be made fresh for each experiment.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein (e.g., 50 µL of a 1-5 mg/mL solution) with PBS buffer to a final volume of 140 µL.[4]

    • Add 20 µL of the 10 mM this compound stock solution.

    • Add 10 µL of the 100 mM THPTA/TBTA solution and vortex briefly.[4]

    • Add 10 µL of the 20 mM CuSO4 solution and vortex briefly.[4]

  • Initiation of the Click Reaction:

    • Add 10 µL of the freshly prepared 300 mM sodium ascorbate solution to initiate the reaction.[4]

    • Vortex the reaction mixture gently.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[4]

  • Purification of the Biotinylated Protein:

    • Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS or another suitable buffer.

  • Analysis:

    • The biotinylated protein is now ready for downstream applications such as western blotting with streptavidin-HRP, affinity purification using streptavidin-coated beads, or mass spectrometry analysis.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the biotinylation of an azide-modified protein using this compound.

experimental_workflow cluster_preparation Reagent Preparation cluster_reaction Click Reaction cluster_analysis Downstream Processing reagent1 Azide-Modified Protein mix Combine Reagents in PBS reagent1->mix reagent2 Biotin-PEG4-Alkyne (10 mM in DMSO) reagent2->mix reagent3 CuSO4/THPTA Solution reagent3->mix reagent4 Sodium Ascorbate (Freshly Prepared) reagent4->mix Initiate Reaction incubate Incubate at RT (30-60 min) mix->incubate purify Purify via Desalting Column incubate->purify analyze Analysis (e.g., Western Blot, Mass Spectrometry) purify->analyze

References

An In-depth Technical Guide to Biotin-PEG4-amide-Alkyne: Mechanism and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG4-amide-Alkyne, a key reagent in bioconjugation and molecular biology. We will delve into its core mechanism of action, provide detailed experimental protocols for its use, and present relevant quantitative data to inform experimental design.

Core Concepts: Understanding the Molecule

This compound is a trifunctional molecule designed for the targeted biotinylation of biomolecules. Its structure consists of three key components:

  • Biotin (B1667282): A vitamin with an exceptionally high affinity for streptavidin and avidin (B1170675) proteins. This interaction is one of the strongest non-covalent bonds known in nature, making it an ideal tag for detection, purification, and immobilization of biomolecules.

  • PEG4 (Polyethylene Glycol) Spacer: A short, hydrophilic four-unit polyethylene (B3416737) glycol spacer. This linker enhances the water solubility of the entire molecule and provides a flexible arm that minimizes steric hindrance between the biotin and the target biomolecule. This increased distance often improves the accessibility of the biotin moiety for binding to streptavidin or avidin.

  • Terminal Alkyne: A highly reactive functional group that serves as a handle for covalent bond formation. The terminal alkyne is specifically designed to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."

The amide linkage connects the biotin-PEG4 moiety to the alkyne group, providing a stable connection.

G Structure of this compound cluster_biotin Biotin cluster_peg4 PEG4 Spacer cluster_amide Amide Linkage cluster_alkyne Terminal Alkyne Biotin Biotin PEG4 -(CH2CH2O)4- Biotin->PEG4 Amide -C(O)NH- PEG4->Amide Alkyne -C≡CH Amide->Alkyne

Caption: Key functional components of the this compound molecule.

Mechanism of Action: The Power of Click Chemistry

The primary mechanism of action for this compound is its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2] This "click" reaction forms a stable triazole linkage between the alkyne group on the biotin reagent and an azide-modified target molecule.[1][2]

The CuAAC reaction is highly efficient, specific, and biocompatible, allowing for the precise labeling of a wide range of biomolecules, including proteins, nucleic acids, and glycans, often in complex biological mixtures.[2]

G Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Biotin_Alkyne This compound Triazole_Product Biotinylated Biomolecule (Stable Triazole Linkage) Biotin_Alkyne->Triazole_Product Azide_Molecule Azide-Modified Biomolecule Azide_Molecule->Triazole_Product Copper_Catalyst Cu(I) Copper_Catalyst->Triazole_Product catalyzes

Caption: The CuAAC reaction mechanism for biotinylating an azide-modified molecule.

Data Presentation: Physicochemical and Reaction Properties

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight 457.58 g/mol [3]
Chemical Formula C21H35N3O6S[3]
Purity >95% (typically by HPLC)[3]
Solubility Soluble in DMSO, DMF, and water[4]
Storage Temperature -20°C
Reaction pH Range 4-11 (for CuAAC)[5]
Reaction Time Typically 30 minutes to overnight, depending on conditions[6]
Reaction Efficiency High to quantitative yields under optimal conditions[2][5]

Experimental Protocols

Detailed methodologies for key applications of this compound are provided below.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general framework for labeling azide-modified biomolecules with this compound.

Materials:

  • Azide-modified biomolecule (e.g., protein, DNA)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • DMSO or DMF for dissolving reagents

  • Purification resin (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azide-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of this compound in DMSO or DMF.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 10 mM stock solution of TBTA in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified biomolecule and this compound. A 1.5 to 10-fold molar excess of the biotin-alkyne reagent over the azide-biomolecule is recommended.

    • Add the TBTA ligand to the reaction mixture to a final concentration of 1 mM.

    • Add CuSO4 to a final concentration of 1 mM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C with gentle mixing. Reaction times may need to be optimized.

  • Purification:

    • Remove excess reagents by size-exclusion chromatography, dialysis, or other appropriate purification methods.

G Experimental Workflow for CuAAC Labeling Start Start Prepare_Stocks Prepare Stock Solutions Start->Prepare_Stocks Mix_Reagents Mix Azide-Biomolecule, Biotin-Alkyne, TBTA, CuSO4 Prepare_Stocks->Mix_Reagents Initiate_Reaction Add Sodium Ascorbate Mix_Reagents->Initiate_Reaction Incubate Incubate (RT or 4°C) Initiate_Reaction->Incubate Purify Purify Labeled Biomolecule Incubate->Purify End End Purify->End

Caption: A generalized workflow for the biotinylation of biomolecules via CuAAC.

Protocol for Labeling of Alkyne-Modified Oligonucleotides and DNA

This protocol is specifically tailored for the biotinylation of nucleic acids.[7][8]

Materials:

  • Alkyne-modified oligonucleotide or DNA

  • Biotin-PEG4-amide-Azide (Note: for alkyne-modified DNA, an azide-biotin reagent is used)

  • 2M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0

  • DMSO

  • 5 mM Ascorbic Acid

  • 10 mM Copper(II)-TBTA stock in 55% DMSO

  • Acetone (B3395972) or Ethanol for precipitation

Procedure:

  • Dissolve Oligonucleotide: Dissolve the alkyne-modified oligonucleotide or DNA in water in a pressure-tight vial. The concentration can vary (e.g., 20-200 µM).[8]

  • Add Buffer: Add 2M TEAA buffer to a final concentration of 0.2 M.[7][8]

  • Add DMSO and Azide: Add DMSO to 50% of the final volume and then add the biotin-azide stock solution (typically 1.5 times the oligonucleotide concentration).[7][8]

  • Add Ascorbic Acid: Add the 5 mM ascorbic acid stock solution to a final concentration of 0.5 mM.[8]

  • Degas: Degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for 30 seconds.[7][8]

  • Add Catalyst: Add the 10 mM Copper(II)-TBTA stock to a final concentration of 0.5 mM.[8]

  • Incubate: Incubate the reaction at room temperature overnight.[9]

  • Precipitate: Precipitate the labeled oligonucleotide with acetone or DNA with ethanol.[8][9]

  • Wash and Purify: Wash the pellet with acetone and purify the conjugate by methods such as RP-HPLC or PAGE.[8][9]

Detection of Biotinylated Molecules

Once a biomolecule is labeled with this compound, it can be detected, purified, or immobilized using streptavidin or avidin conjugates.

G Detection of Biotinylated Biomolecules Biotinylated_Molecule Biotinylated Biomolecule Streptavidin_Conjugate Streptavidin-Conjugate (e.g., HRP, Fluorophore) Biotinylated_Molecule->Streptavidin_Conjugate binds Detection Signal Detection (e.g., Chemiluminescence, Fluorescence) Streptavidin_Conjugate->Detection

Caption: The principle of detecting biotinylated molecules using streptavidin conjugates.

Conclusion

This compound is a versatile and powerful tool for the specific biotinylation of biomolecules. Its utility is centered on the highly efficient and bioorthogonal copper-catalyzed azide-alkyne cycloaddition reaction. The inclusion of a hydrophilic PEG4 spacer enhances its solubility and minimizes steric hindrance, making it an excellent choice for a wide range of applications in research, diagnostics, and drug development. The detailed protocols and data presented in this guide are intended to facilitate the successful implementation of this reagent in your experimental workflows.

References

The Nexus of Discovery: A Technical Guide to Biotin-Alkyne Applications in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of proteomics, the ability to selectively isolate and identify proteins of interest within a complex cellular environment is paramount. Biotin-alkyne, a powerful molecular tool, has emerged as a cornerstone of modern proteomic workflows, enabling researchers to tag, capture, and characterize proteins with remarkable specificity and efficiency. This technical guide delves into the core applications of biotin-alkyne in proteomics, providing a comprehensive overview of the underlying principles, detailed experimental protocols, and quantitative insights to empower your research and development endeavors.

At the heart of biotin-alkyne's utility lies the principles of bioorthogonal chemistry.[1] The alkyne group serves as a bioorthogonal handle, meaning it is chemically inert within biological systems but can be selectively reacted with a partner molecule, typically an azide (B81097), through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1][2] This reaction is highly efficient and specific, allowing for the covalent attachment of a biotin (B1667282) tag to the alkyne-modified protein.[2] The biotin tag then serves as a high-affinity anchor for enrichment using streptavidin or its variants, facilitating the isolation of tagged proteins for subsequent analysis by mass spectrometry.[3][4]

Core Applications in Proteomics

The versatility of the biotin-alkyne system has led to its widespread adoption in several key areas of proteomics research:

  • Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT): This technique enables the selective labeling and identification of newly synthesized proteins.[5][6][7] Cells are cultured with a non-canonical amino acid containing an azide or alkyne group, which is incorporated into proteins during translation.[5][6] Subsequent reaction with a biotin-alkyne or biotin-azide probe allows for the specific capture and analysis of the nascent proteome, providing a dynamic snapshot of protein synthesis in response to various stimuli.[5][7]

  • Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families.[8][9] By incorporating an alkyne handle into these probes, researchers can subsequently attach a biotin tag via click chemistry.[8][9] This allows for the enrichment and identification of active enzymes within a complex proteome, providing valuable insights into enzyme function and regulation.

  • Post-Translational Modification (PTM) Analysis: Biotin-alkyne strategies can be adapted to study a wide range of PTMs. For example, metabolic labeling with alkyne-modified sugars or lipids allows for the selective tagging and enrichment of glycoproteins and lipoproteins, respectively.[2]

Key Experimental Workflow

The general workflow for biotin-alkyne based proteomic experiments involves several key steps, as illustrated in the diagram below.

experimental_workflow cluster_labeling Cellular Labeling cluster_lysis Sample Preparation cluster_click Biotinylation cluster_enrichment Affinity Purification cluster_analysis Analysis MetabolicLabeling Metabolic Labeling (e.g., BONCAT with AHA) CellLysis Cell Lysis & Protein Extraction MetabolicLabeling->CellLysis ActivityProbe Activity-Based Probe Labeling (ABPP) ActivityProbe->CellLysis ClickReaction Click Chemistry: Biotin-Alkyne Conjugation CellLysis->ClickReaction AffinityPurification Streptavidin/Neutravidin Affinity Purification ClickReaction->AffinityPurification Wash Wash Steps AffinityPurification->Wash Elution Elution Wash->Elution MS Mass Spectrometry (LC-MS/MS) Elution->MS DataAnalysis Data Analysis & Protein Identification MS->DataAnalysis

Caption: General experimental workflow for biotin-alkyne based proteomics.

The Critical Role of Cleavable Linkers

A significant advancement in biotin-alkyne technology is the development of cleavable linkers.[5][10] These linkers allow for the release of the captured proteins from the streptavidin beads under mild conditions, which offers several advantages over the harsh, denaturing conditions required to disrupt the strong biotin-streptavidin interaction.[5] Benefits include reduced co-elution of non-specifically bound proteins and streptavidin-derived peptides, leading to cleaner samples and improved mass spectrometry analysis.[5][6]

Several types of cleavable linkers have been developed, each with a different cleavage chemistry:

  • Acid-cleavable: These linkers, such as the dialkoxydiphenylsilane (DADPS) linker, are cleaved under mild acidic conditions (e.g., 10% formic acid).[6][10] The DADPS linker has been shown to be highly efficient and leaves a small mass tag on the protein after cleavage.[10]

  • Photocleavable: These linkers are cleaved upon exposure to UV light at a specific wavelength.[5][10]

  • Redox-cleavable: These linkers contain a disulfide bond that can be cleaved by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[5]

The choice of cleavable linker depends on the specific experimental requirements, such as the acid sensitivity of the target proteins or post-translational modifications.[11]

cleavable_linkers cluster_construct Biotin-Alkyne Probe Structure cluster_cleavage Cleavage & Release Biotin Biotin Linker Cleavable Linker Biotin->Linker Alkyne Alkyne Linker->Alkyne Protein Protein Alkyne->Protein Click Chemistry (CuAAC) Cleavage Cleavage Stimulus (Acid, Light, or Reducing Agent) Protein->Cleavage Affinity Purification ReleasedProtein Released Protein + Linker Remnant Cleavage->ReleasedProtein BeadBoundBiotin Streptavidin Bead-Bound Biotin-Linker Fragment Cleavage->BeadBoundBiotin

Caption: Schematic of a cleavable biotin-alkyne probe and the release mechanism.

Quantitative Data Summary

The efficiency of enrichment and the number of identified proteins are critical metrics in any proteomics experiment. The choice of biotin-alkyne probe, particularly the use of a cleavable linker, can significantly impact these outcomes.

Biotin-Alkyne Probe TypeEnrichment StrategyNumber of Identified PeptidesKey FindingsReference
Cleavable (DADPS) Peptide-level enrichment (DidBIT)>2x more than uncleavableDADPS significantly improves sensitivity and quantification in BONCAT experiments.[7]
Uncleavable Peptide-level enrichment (DidBIT)BaselineLower identification and quantification compared to cleavable DADPS.[7]
Cleavable (DADPS) Protein-level enrichment-Superior to other cleavable linkers for LC-MS analysis.[6]
Various Cleavable Linkers Peptide-centric chemoproteomicsVaries by linker and workflowDADPS in a protein "click", peptide "capture" workflow showed the best performance.[11]

Detailed Experimental Protocols

Protocol 1: BONCAT for Labeling Newly Synthesized Proteins

This protocol is adapted from established methods for labeling newly synthesized proteins in cultured cells using the methionine analog azidohomoalanine (AHA), followed by biotin-alkyne conjugation.[6][12]

Materials:

  • Mammalian cells of interest

  • DMEM for SILAC (or other methionine-free media)

  • L-azidohomoalanine (AHA)

  • Biotin-alkyne (e.g., Biotin-PEG4-alkyne or an acid-cleavable version like DADPS-alkyne)

  • Click chemistry reaction buffer components: Tris-HCl, copper(II) sulfate (B86663) (CuSO₄), Tris(2-carboxyethyl)phosphine hydrochloride (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin or Neutravidin agarose (B213101) beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Elution buffer (e.g., 2% SDS in 50 mM Tris-HCl for non-cleavable linkers; 10% formic acid for DADPS linker)

  • Reagents for protein digestion (DTT, iodoacetamide, trypsin)

  • Reagents for mass spectrometry analysis

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Wash cells with PBS and replace the growth medium with methionine-free medium.

    • Incubate cells in methionine-free medium for 1 hour to deplete endogenous methionine stores.

    • Replace the medium with methionine-free medium supplemented with AHA (typically 25-50 µM) and incubate for the desired labeling period (e.g., 4-24 hours).

  • Cell Lysis:

    • Wash the labeled cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

  • Click Chemistry Reaction:

    • To 1 mg of protein lysate, add the click chemistry reaction components. A typical reaction mixture includes:

      • Biotin-alkyne (final concentration ~100 µM)

      • TCEP (final concentration ~1 mM)

      • TBTA (final concentration ~100 µM)

      • CuSO₄ (final concentration ~1 mM)

    • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

  • Protein Precipitation (Optional but Recommended):

    • Precipitate the proteins using cold acetone (B3395972) or a chloroform/methanol precipitation method to remove excess click chemistry reagents.

    • Resuspend the protein pellet in a buffer compatible with affinity purification (e.g., 1% SDS in PBS).

  • Affinity Purification:

    • Equilibrate the streptavidin/neutravidin beads with the resuspension buffer.

    • Incubate the protein sample with the beads for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.

    • Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency (e.g., 1% SDS in PBS, 0.5% SDS in PBS, 0.1% SDS in PBS, and finally PBS alone) is recommended.

  • Elution:

    • For non-cleavable linkers: Elute the bound proteins by boiling the beads in a sample buffer containing SDS and a reducing agent.

    • For acid-cleavable (DADPS) linkers: Elute by incubating the beads in 10% formic acid for 30-60 minutes at room temperature.[10] Neutralize the eluate with ammonium (B1175870) hydroxide.

  • Protein Digestion and Mass Spectrometry:

    • Reduce and alkylate the eluted proteins.

    • Digest the proteins into peptides using trypsin.

    • Desalt the peptides using a C18 StageTip or equivalent.

    • Analyze the peptides by LC-MS/MS.

Protocol 2: Activity-Based Protein Profiling (ABPP)

This protocol provides a general framework for ABPP using an alkyne-functionalized probe.

Materials:

  • Cell or tissue lysate

  • Alkyne-functionalized activity-based probe

  • Biotin-azide

  • Click chemistry reaction components (as in Protocol 1)

  • Streptavidin beads

  • Wash and elution buffers

  • Reagents for protein digestion and mass spectrometry

Procedure:

  • Proteome Labeling:

    • Incubate the cell or tissue lysate with the alkyne-functionalized activity-based probe at a predetermined concentration and for a specific time to allow for covalent modification of the target enzymes.[9] A DMSO control (no probe) should be included.[9]

  • Biotin-Azide Conjugation (Click Chemistry):

    • Perform the click chemistry reaction as described in Protocol 1, step 3, but using a biotin-azide reagent instead of biotin-alkyne.[9]

  • Affinity Purification, Elution, and Analysis:

    • Proceed with protein precipitation (optional), affinity purification, elution, and subsequent protein digestion and mass spectrometry analysis as detailed in Protocol 1, steps 4-7.

Conclusion

Biotin-alkyne has proven to be an indispensable tool in the proteomics toolbox, offering a robust and versatile method for the selective enrichment and identification of specific protein populations. The ongoing development of novel cleavable linkers and optimized experimental workflows continues to enhance the sensitivity and scope of these approaches. By understanding the fundamental principles and leveraging the detailed protocols provided in this guide, researchers can effectively harness the power of biotin-alkyne to unravel the complexities of the proteome and accelerate discoveries in both basic research and drug development.

References

Biotin-PEG4-amide-Alkyne: A Technical Guide to Advanced Click Chemistry Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of Biotin-PEG4-amide-Alkyne, a versatile reagent for the biotinylation of molecules through copper-catalyzed or copper-free click chemistry. Its unique structure, incorporating a biotin (B1667282) moiety, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal alkyne group, makes it an invaluable tool for a wide range of applications in life sciences and drug development. This document provides a comprehensive overview of its properties, detailed experimental protocols, and key applications.

Core Concepts and Structure

This compound is a chemical probe that enables the covalent attachment of biotin to a target molecule bearing an azide (B81097) group. This process, known as click chemistry, is highly specific, efficient, and biocompatible, allowing for precise labeling in complex biological systems.

The key components of the this compound molecule are:

  • Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin (B1170675) proteins. This interaction is one of the strongest non-covalent bonds known in nature, forming the basis for numerous detection and purification assays.

  • PEG4 Spacer: A tetra-polyethylene glycol linker that increases the hydrophilicity of the molecule. This PEG spacer arm reduces aggregation, minimizes steric hindrance, and improves solubility in aqueous buffers, which is crucial for biological applications.

  • Amide-Alkyne: The terminal alkyne group is the reactive handle for the click chemistry reaction, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage with an azide-modified target molecule.

Below is a diagram illustrating the logical relationship of these components.

Biotin Biotin PEG4 PEG4 Spacer Biotin->PEG4 Streptavidin Streptavidin/Avidin Biotin->Streptavidin High-Affinity Binding Alkyne Amide-Alkyne PEG4->Alkyne Triazole Stable Triazole Linkage Alkyne->Triazole Click Reaction Target Azide-Modified Target Molecule Target->Triazole

Caption: Functional components of this compound and its interactions.

Physicochemical and Performance Data

The following table summarizes the key properties and performance metrics of a typical this compound reagent.

PropertyValue
Molecular Weight 526.68 g/mol
Formula C24H38N6O5S
Purity >95%
Solubility Soluble in DMSO, DMF, and water
Storage -20°C, desiccated, protected from light
Excitation/Emission Not applicable (non-fluorescent)
Click Reaction Efficiency Typically >90% with optimal conditions
Binding Affinity (Biotin-Streptavidin) Kd ≈ 10⁻¹⁵ M

Experimental Protocols

This section provides detailed methodologies for common applications of this compound.

General Workflow for Click Chemistry Labeling

The overall process of labeling a target molecule with this compound followed by detection is outlined below.

cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification & Detection A Prepare Azide-Modified Target (e.g., protein, cell) B Incubate with This compound A->B C Add Click Reaction Cocktail (CuSO4, Ligand, Reducing Agent) B->C D Quench Reaction & Purify (e.g., precipitation, dialysis) C->D E Detect/Isolate with Streptavidin Conjugate D->E

Caption: General experimental workflow for biotinylation using click chemistry.

Protocol for Labeling of a Purified Protein

This protocol describes the biotinylation of a purified protein that has been metabolically or chemically modified to contain an azide group.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • DMSO (anhydrous)

  • Click-&-Go™ Protein Reaction Buffer Kit (or individual components: CuSO4, TBTA ligand, TCEP)

  • Desalting column or dialysis cassette

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail consists of copper(II) sulfate (B86663) (CuSO4), a copper-chelating ligand (e.g., TBTA), and a reducing agent (e.g., TCEP or sodium ascorbate).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein (typically 1-10 mg/mL) with the this compound stock solution. The final concentration of the alkyne probe should be in molar excess (e.g., 10- to 50-fold) over the protein.

    • Add the freshly prepared click reaction cocktail to the protein-alkyne mixture. The final volume should be adjusted with the reaction buffer.

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking. For sensitive proteins, the incubation can be performed at 4°C overnight.

  • Purification:

    • Remove the excess unreacted this compound and reaction components by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

  • Verification:

    • Confirm the biotinylation of the target protein using a Western blot with a streptavidin-HRP conjugate or through a dot blot assay.

Protocol for Labeling of Live Cells

This protocol outlines the labeling of metabolically incorporated azide-containing biomolecules in living cells.

Materials:

  • Cells cultured with an azide-containing metabolic precursor (e.g., Ac4ManNAz for sialic acid labeling)

  • This compound

  • Cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click reaction cocktail (as described in 3.2)

  • Streptavidin-fluorophore conjugate for imaging

Procedure:

  • Cell Culture and Metabolic Labeling:

    • Culture cells in the presence of an appropriate azide-containing metabolic precursor for 24-72 hours to allow for incorporation into biomolecules.

  • Cell Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells again with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Click Reaction:

    • Prepare the click reaction cocktail.

    • Incubate the fixed and permeabilized cells with the click reaction cocktail containing this compound (typically 10-100 µM) for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS to remove unreacted reagents.

  • Detection:

    • Incubate the cells with a streptavidin-fluorophore conjugate in a suitable blocking buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature.

    • Wash the cells three times with PBS.

    • The cells are now ready for imaging by fluorescence microscopy.

Applications in Research and Drug Development

The versatility of this compound makes it suitable for a wide array of applications.

Proteomics and Protein Profiling

  • Activity-Based Protein Profiling (ABPP): This technique uses reactive probes to label active enzymes in a complex proteome. An azide-modified probe can be used to tag a class of enzymes, which are then biotinylated using this compound for enrichment and subsequent identification by mass spectrometry.

Proteome Complex Proteome LabeledProteome Labeled Proteome Proteome->LabeledProteome Probe Azide-Modified Activity-Based Probe Probe->LabeledProteome Click Click Reaction with This compound LabeledProteome->Click BiotinylatedProteome Biotinylated Proteome Click->BiotinylatedProteome Enrichment Streptavidin Enrichment BiotinylatedProteome->Enrichment MS Mass Spectrometry (Identification) Enrichment->MS

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

  • Metabolic Labeling: As described in the cell labeling protocol, metabolic precursors containing azide groups can be incorporated into various biomolecules like glycans, proteins, or nucleic acids. Subsequent click reaction with this compound allows for their visualization and pull-down.

Drug Discovery and Development
  • Target Identification and Validation: A drug candidate can be modified with an alkyne group. If this drug binds to its target protein within a cell lysate or in living cells, the protein can be subsequently biotinylated and isolated for identification.

  • High-Throughput Screening: Biotin-streptavidin-based assays are amenable to high-throughput screening formats, such as ELISA and AlphaScreen, to identify molecules that interact with a specific target.

Glycobiology
  • Glycan Profiling: Metabolic labeling with azide-modified sugars (e.g., Ac4ManNAz) followed by click chemistry with this compound is a powerful method for studying the glycome of cells and organisms.

Conclusion

This compound is a robust and versatile tool for the specific and efficient biotinylation of azide-modified molecules. Its hydrophilic PEG spacer enhances its utility in biological systems by improving solubility and reducing steric hindrance. The high-affinity interaction between biotin and streptavidin provides a reliable method for the detection, purification, and quantification of labeled targets. The detailed protocols and application examples provided in this guide serve as a starting point for researchers to incorporate this powerful reagent into their experimental workflows, advancing our understanding of complex biological processes and accelerating drug discovery efforts.

An In-depth Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands as a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001.[1] Its remarkable efficiency, broad functional group tolerance, and high regioselectivity in forming 1,4-disubstituted 1,2,3-triazoles have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[2][3][4] This guide provides a comprehensive technical overview of the CuAAC reaction, including its core mechanism, quantitative performance data, detailed experimental protocols, and its application in the drug discovery workflow.

Core Principles and Mechanism

The CuAAC reaction is the copper(I)-catalyzed variant of the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne. While the thermal reaction requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed version proceeds readily at or near room temperature to exclusively afford the 1,4-disubstituted triazole product.[5][6] This transformation boasts a significant rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed reaction.[6][7][8]

The currently accepted mechanism involves a dinuclear copper intermediate and proceeds through the following key steps:

  • Formation of the Copper(I) Catalyst: The active Cu(I) catalyst can be generated in situ from Cu(II) salts (e.g., CuSO₄) using a reducing agent like sodium ascorbate (B8700270), or from Cu(I) salts (e.g., CuI, CuBr).[1][6][7]

  • Copper-Acetylide Formation: The Cu(I) catalyst coordinates with the terminal alkyne to form a copper-acetylide intermediate.

  • Coordination and Cycloaddition: The copper-acetylide complex then coordinates with the azide. A second copper atom plays a crucial role in activating the azide and stabilizing the transition state, leading to the formation of a six-membered copper metallacycle.[6]

  • Rearrangement and Protonolysis: The metallacycle rearranges to a more stable triazolyl-copper intermediate. Subsequent protonolysis, often by a molecule of the alkyne, releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper catalyst, allowing the catalytic cycle to continue.

CuAAC_Mechanism cluster_redox Catalyst Generation CuII Cu(II) Salt (e.g., CuSO4) Reducer Reducing Agent (e.g., Sodium Ascorbate) CuI_gen Cu(I) Catalyst CuI CuI CuI_gen->CuI Enters Cycle

Quantitative Data Presentation

The efficiency of the CuAAC reaction is highly dependent on the choice of catalyst, ligand, and solvent. The following tables provide a summary of quantitative data for easy comparison.

Table 1: Comparison of Copper Sources and Ligands for the CuAAC of Benzyl Azide with Phenylacetylene

Catalyst SystemCatalyst Loading (mol%)SolventReaction TimeYield (%)
CuI (ligand-free)1Cyrene™0.5 hLow
CuBr (ligand-free)0.5Neat5 min<10
[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂0.5Neat5 min>99
[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂0.005 (50 ppm)Neat30 min>99
CuSO₄·5H₂O / Sodium Ascorbate1 / 5t-BuOH/H₂O (1:1)1-4 hHigh
Cu/C (heterogeneous)-DCM~2 min (flow)Quantitative

Table 2: Performance of Various Alkyne Substrates in Ligand-Accelerated CuAAC

This table summarizes the time required to reach 50% and 90% of maximum fluorescence in a kinetic assay using a fluorogenic azidocoumarin, indicating the relative reactivity of different alkyne functionalities under bioconjugation conditions (10 µM Cu⁺).[9]

Alkyne SubstrateTime to 50% Completion (min)Time to 90% Completion (min)
Propiolamides
Secondary Propiolamide~5~15
Tertiary Propiolamide~8~25
Propargyl Derivatives
Propargyl Ethers~6-7~20-22
N-Propargylamide~10~30
Propargylamines~12-15~35-45
Propargyl Alcohol~18~50
Aromatic & Aliphatic Alkynes
Phenylacetylene~25>60
1-Octyne~30>60

Table 3: Observed Second-Order Specific Activities for CuAAC with a Hybrid Ligand in Various Solvents

The following data shows the effect of solvent on the reaction rate, highlighting the importance of the solvent's donor ability.[10]

Polar Organic Co-solvent (70% in 20% H₂O, 10% DMSO)Ligand:Cu RatioObserved Second-Order Specific Activity (M⁻¹s⁻¹)
DMSO1:1~120
2:1~110
NMP1:1~100
2:1~90
DMF1:1~80
2:1~70
Acetonitrile1:1~60
2:1~20
Acetone1:1~40
2:1~10

Experimental Protocols

The following are detailed methodologies for performing the CuAAC reaction for both small molecule synthesis and bioconjugation applications.

Protocol 1: General Procedure for Small Molecule Synthesis

This protocol is suitable for the reaction of organic azides with terminal alkynes in a laboratory setting.[11]

Materials and Reagents:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the terminal alkyne and the organic azide in a 1:1 mixture of tert-butanol and deionized water.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate. In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture will typically change color, indicating the formation of the active Cu(I) catalyst.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Reaction times can vary from a few hours to overnight.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Bioconjugation of an Alkyne-Modified Protein

This protocol is adapted for the conjugation of a biomolecule, such as a protein, that has been modified to contain a terminal alkyne.[2][12]

Materials and Reagents:

  • Alkyne-modified protein solution in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7)

  • Azide-containing cargo (e.g., fluorescent dye, biotin) stock solution in DMSO

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Preparation of Reagents: Prepare fresh stock solutions of sodium ascorbate.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Alkyne-modified protein solution to the desired final concentration.

    • Azide-containing cargo to the desired final concentration (typically a slight excess relative to the protein).

    • A premixed solution of CuSO₄ and THPTA ligand. A 1:5 molar ratio of Cu:ligand is common.

    • Aminoguanidine hydrochloride to a final concentration of 5 mM.

  • Reaction Initiation: Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of ascorbate is typically around 5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. Protect the reaction from light if using a light-sensitive dye.

  • Purification: Remove the excess reagents and copper catalyst by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer, which may contain a chelating agent like EDTA to remove any residual copper.

Mandatory Visualizations

Experimental Workflow for a Typical CuAAC Reaction

CuAAC_Workflow start Start reagent_prep Prepare Stock Solutions (Alkyne, Azide, CuSO4, NaAsc, Ligand) start->reagent_prep reaction_setup Combine Alkyne, Azide, and Solvent in Reaction Vessel reagent_prep->reaction_setup catalyst_premix Premix CuSO4 and Ligand (optional but recommended) reagent_prep->catalyst_premix initiation Add Sodium Ascorbate and CuSO4/Ligand Premix reaction_setup->initiation catalyst_premix->initiation monitoring Monitor Reaction Progress (TLC, LC-MS) initiation->monitoring workup Quench Reaction and Perform Aqueous Work-up monitoring->workup Reaction Complete extraction Extract Product with Organic Solvent workup->extraction purification Purify Crude Product (Column Chromatography) extraction->purification characterization Characterize Final Product (NMR, MS, etc.) purification->characterization end End characterization->end

Logical Relationship of CuAAC in a Drug Discovery Workflow

Drug_Discovery_Workflow cluster_development Preclinical & Clinical Development preclinical Preclinical Studies clinical Clinical Trials preclinical->clinical building_blocks building_blocks covalent_ligation covalent_ligation building_blocks->covalent_ligation compound_library compound_library covalent_ligation->compound_library screening screening compound_library->screening target_id target_id target_id->screening hit_id hit_id screening->hit_id sar sar hit_id->sar lead_opt lead_opt sar->lead_opt lead_opt->preclinical

References

Technical Guide: Solubility and Applications of Biotin-PEG4-amide-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Biotin-PEG4-amide-Alkyne, a key reagent in bioconjugation and drug delivery. It includes a summary of its solubility in aqueous and organic solvents, a detailed experimental protocol for solubility determination, and illustrates a common experimental workflow.

Core Concept: The Role of PEGylation in Solubility

This compound incorporates a polyethylene (B3416737) glycol (PEG) spacer, which plays a crucial role in its physicochemical properties. The hydrophilic nature of the PEG chain generally enhances the aqueous solubility of the molecule to which it is attached.[1][2][3][4][5] This increased water solubility can reduce the aggregation of labeled proteins when stored in solution.[6][7][8]

Solubility Data

The solubility of this compound is a critical parameter for its effective use in various experimental settings. While precise quantitative values can vary between batches and manufacturers, the following table summarizes the available solubility information.

CompoundSolventSolubilityNotes
This compound WaterSolubleThe hydrophilic PEG spacer enhances solubility in aqueous media.[1][3][9][10][11]
DMSOSoluble[9][10][12][13]
Other Organic SolventsSoluble in DCM, DMF, Acetonitrile, MeOH[9][12][13][14][15]
Biotin-PEG4-NHS ester (for comparison)Water10 mg/mLA structurally similar compound providing a quantitative reference.[16]
DMSO10 mg/mL[16]

Experimental Protocol: Determination of Equilibrium Solubility

The following is a generalized protocol for determining the equilibrium solubility of this compound, adapted from the widely used shake-flask method.[17][18]

1. Materials:

  • This compound
  • Solvent of interest (e.g., ultrapure water, DMSO)
  • Vials with screw caps
  • Orbital shaker or vortex mixer
  • Microcentrifuge
  • Syringe filters (e.g., 0.22 µm PTFE)
  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

2. Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
  • Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25 °C).
  • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
  • After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.
  • Filter the supernatant through a syringe filter to remove any remaining microparticles.
  • Dilute the clear filtrate to a concentration within the linear range of the analytical method.
  • Quantify the concentration of this compound in the diluted filtrate using a pre-calibrated HPLC or other appropriate method.
  • Calculate the original concentration in the saturated solution to determine the solubility.

Application Workflow: Click Chemistry Biotinylation

This compound is frequently utilized in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a type of "click chemistry."[9][10][11][13] This reaction allows for the efficient and specific labeling of azide-containing molecules with biotin. The biotinylated molecules can then be used for purification or detection via their strong affinity for avidin (B1170675) or streptavidin.[9][11]

G cluster_prep Preparation cluster_reaction Reaction cluster_application Downstream Application A Azide-Modified Molecule D Click Chemistry Reaction (CuAAC) A->D B This compound B->D C Copper(I) Catalyst C->D E Biotinylated Molecule D->E G Affinity Purification (Pull-down) E->G F Streptavidin-Coated Beads F->G H Detection/Analysis G->H

Workflow for biotinylation using click chemistry.

References

Methodological & Application

Application Notes and Protocols for Biotin-PEG4-amide-Alkyne in Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4-amide-Alkyne is a versatile chemical probe used for the enrichment and identification of interacting proteins in complex biological samples through pull-down assays. This molecule incorporates a terminal alkyne group for covalent linkage to azide-modified target molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." The biotin (B1667282) moiety allows for highly specific and strong affinity purification of the labeled biomolecules using streptavidin-conjugated beads. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and minimizes steric hindrance, facilitating efficient binding.

These application notes provide a detailed protocol for utilizing this compound in a pull-down assay to identify cellular targets of a small molecule probe.

Principle of the Assay

The workflow involves the treatment of cells with a small molecule probe that has been functionalized with an azide (B81097) group. Following cell lysis, the azide-modified proteins that have interacted with the probe are covalently linked to this compound through a click chemistry reaction. The resulting biotinylated protein complexes are then captured using streptavidin-coated magnetic beads. After stringent washing to remove non-specific binders, the enriched proteins are eluted and identified by mass spectrometry.

Experimental Protocols

Materials and Reagents
  • Cells: Cell line of interest

  • Small Molecule Probe: Azide-functionalized small molecule of interest

  • This compound

  • Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors

  • Click Chemistry Reagents:

    • Copper(II) sulfate (B86663) (CuSO4)

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-coated magnetic beads

  • Wash Buffers: e.g., PBS with varying concentrations of detergents (e.g., 0.1% SDS, 0.5% deoxycholate, 1% Triton X-100) and salts (e.g., 500 mM NaCl)

  • Elution Buffer: e.g., 2% SDS in 50 mM Tris-HCl, pH 7.5, or on-bead digestion with trypsin

  • Mass Spectrometry: LC-MS/MS system for protein identification

Detailed Protocol

1. Cell Treatment and Lysis a. Culture cells to the desired confluency. b. Treat cells with the azide-functionalized small molecule probe at a predetermined concentration and for a specific duration. Include a vehicle control (e.g., DMSO). c. Harvest the cells and wash them twice with ice-cold PBS. d. Lyse the cells in lysis buffer containing protease and phosphatase inhibitors. e. Clarify the lysate by centrifugation to remove cellular debris.[1] f. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).[2]

2. Click Chemistry Reaction a. To 1 mg of protein lysate, add the following click chemistry reagents in sequence, vortexing after each addition: i. 30 µL of 1.7 mM TBTA in 4:1 t-butanol/DMSO[3][4] ii. 8 µL of 50 mM CuSO4[3][4] iii. 8 µL of 5 mM this compound in DMSO[3][4] iv. 8 µL of 50 mM TCEP[3][4] b. Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

3. Protein Precipitation and Resuspension a. Precipitate the proteins by adding four volumes of ice-cold acetone (B3395972) and incubating overnight at -20°C. b. Centrifuge to pellet the proteins and discard the supernatant. c. Resuspend the protein pellet in a buffer suitable for the subsequent steps (e.g., 1.2% SDS in PBS).

4. Affinity Capture of Biotinylated Proteins a. Equilibrate the streptavidin-coated magnetic beads by washing them three times with a suitable buffer (e.g., 0.1% SDS in PBS). b. Add the resuspended protein lysate to the equilibrated beads. c. Incubate for 1-2 hours at room temperature with gentle rotation to allow for the binding of biotinylated proteins to the streptavidin beads.

5. Washing a. Pellet the beads using a magnetic stand and discard the supernatant. b. Perform a series of stringent washes to remove non-specifically bound proteins. A typical washing sequence could be: i. Twice with 1% SDS in PBS ii. Once with 0.1% deoxycholate, 1% Triton X-100, 500 mM NaCl, 50 mM HEPES, pH 7.5 iii. Once with 0.5 M NaCl, 50 mM HEPES, pH 7.5 iv. Twice with 50 mM Tris-HCl, pH 7.5

6. Elution and Sample Preparation for Mass Spectrometry a. On-bead Digestion (preferred for minimizing background): i. Wash the beads twice with 50 mM ammonium (B1175870) bicarbonate. ii. Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate) containing a reducing agent (e.g., DTT) and incubate. iii. Alkylate the proteins with an alkylating agent (e.g., iodoacetamide). iv. Add trypsin and incubate overnight at 37°C. v. Collect the supernatant containing the digested peptides. b. Denaturing Elution: i. Elute the bound proteins by resuspending the beads in 2X SDS-PAGE loading buffer and boiling for 5-10 minutes. ii. Separate the proteins by SDS-PAGE. iii. Excise the protein bands and perform in-gel tryptic digestion.

7. LC-MS/MS Analysis a. Analyze the resulting peptide mixture by LC-MS/MS for protein identification and quantification.

Data Presentation

Quantitative data from mass spectrometry analysis should be summarized to compare the abundance of proteins identified in the probe-treated sample versus the control.

Table 1: Representative Quantitative Proteomics Data

Protein IDGene NameFold Change (Probe/Control)p-valueFunction
P12345GENE115.2<0.001Kinase
Q67890GENE212.8<0.001Transcriptional Regulator
P54321GENE39.50.005Structural Protein
O12345GENE42.10.045Metabolic Enzyme

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_labeling Labeling & Enrichment cluster_analysis Analysis cell_treatment Treat Cells with Azide-Probe cell_lysis Cell Lysis cell_treatment->cell_lysis click_reaction Click Chemistry with Biotin-Alkyne cell_lysis->click_reaction enrichment Streptavidin Pull-down click_reaction->enrichment washing Washing enrichment->washing elution Elution / On-bead Digestion washing->elution ms_analysis LC-MS/MS Analysis elution->ms_analysis

Caption: Experimental workflow for a pull-down assay using this compound.

signaling_pathway cluster_probe Probe Interaction cluster_click Click Reaction cluster_capture Affinity Capture probe Azide-Probe target Target Protein probe->target Binding labeled_complex Biotinylated Complex target->labeled_complex Click Chemistry biotin_alkyne Biotin-PEG4-Alkyne biotin_alkyne->labeled_complex captured_complex Captured Complex labeled_complex->captured_complex Biotin-Streptavidin Interaction streptavidin Streptavidin Bead streptavidin->captured_complex

References

Application Notes and Protocols for Click Chemistry Reaction Setup with Biotin-PEG4-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a class of rapid, selective, and high-yield chemical reactions, has become an indispensable tool in bioconjugation and drug development. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of a click reaction, enabling the covalent ligation of an azide-functionalized molecule with a terminal alkyne-functionalized molecule to form a stable triazole linkage.[1] This reaction is highly bioorthogonal, meaning it proceeds with high efficiency under mild, aqueous conditions without interfering with native biological functional groups.[2]

Biotin-PEG4-Alkyne is a versatile reagent designed for the biotinylation of azide-containing molecules via the CuAAC reaction.[2] It features a terminal alkyne for click chemistry, a biotin (B1667282) moiety for high-affinity binding to streptavidin, and a hydrophilic tetraethylene glycol (PEG4) spacer. This PEG4 linker enhances the aqueous solubility of the reagent and provides a flexible connection that minimizes steric hindrance, ensuring efficient binding of the biotin to streptavidin.[2] These application notes provide detailed protocols for the use of Biotin-PEG4-Alkyne in the biotinylation of proteins and nucleic acids, along with data on reaction optimization and purification of the resulting conjugates.

Quantitative Data Summary

The efficiency of the CuAAC reaction is influenced by several factors, including the concentrations of reactants, the copper catalyst, the stabilizing ligand, temperature, and reaction time. The following tables summarize key quantitative data for the biotinylation of proteins and oligonucleotides using a Biotin-PEG4-Alkyne click chemistry setup.

Table 1: Typical Reaction Parameters and Efficiency for Protein Biotinylation via CuAAC [3]

ParameterTypical Value/RangeNotes
Protein-Alkyne Concentration10-100 µMOptimal concentration depends on the specific protein.
Biotin-PEG4-Alkyne Concentration100-500 µM (10-50 fold excess)A significant excess ensures complete labeling of the azide-modified protein.
Copper(II) Sulfate (CuSO4) Concentration50-250 µM
Copper-Stabilizing Ligand (e.g., THPTA) Concentration250-1250 µM (5-fold excess to copper)A 5:1 ligand-to-copper ratio is often recommended to protect biomolecules from oxidative damage and enhance reaction rate.[4][5]
Sodium Ascorbate (B8700270) Concentration1-5 mM (in excess to copper)Freshly prepared solution is crucial for efficient reduction of Cu(II) to the active Cu(I) catalyst.
Reaction Time1-4 hoursCan be optimized based on the specific reactants and conditions.
Reaction Temperature4°C to Room TemperatureLower temperatures can help maintain the stability of sensitive proteins.
Labeling Efficiency>90%CuAAC reactions are known for their high efficiency and yields.[3]

Table 2: Influence of Copper-Stabilizing Ligand on CuAAC Reaction Yield

LigandReaction YieldNotes
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)66%A commonly used water-soluble ligand that protects biomolecules.
(BimC4A)388%A benzimidazole-based ligand showing significantly higher reaction rates compared to THPTA under certain conditions.[6]

Table 3: Optimization of CuAAC Reaction for Oligonucleotide Conjugation [7][8]

ParameterConditionEffect on Reaction
[THPTA] and [Cu] Concentration Increasing [THPTA] and [Cu]Increases the reaction rate. For example, doubling the concentrations can lead to >80% conversion in 30 minutes.[8]
Copper to Reductant Ratio (Cu:GSH) Changing from 1:2.5 to 2:1Increases reactivity, achieving superior conversion to an oligonucleotide-protein conjugate (>80% within 2.5 h).[8]
Reaction Buffer 20 mM MgCl2 in waterShowed ~90% conversion after 2 hours, outperforming 1x DPBS (~70% conversion after 6 hours).[8]

Experimental Protocols

Protocol 1: Biotinylation of Azide-Modified Proteins with Biotin-PEG4-Alkyne

This protocol provides a general procedure for the biotinylation of a protein that has been previously modified to contain an azide (B81097) group.

Materials:

  • Azide-modified protein

  • Biotin-PEG4-Alkyne

  • Copper(II) Sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable water-soluble copper ligand

  • Sodium Ascorbate

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized water

  • Microcentrifuge tubes

Procedure:

  • Preparation of Stock Solutions:

    • Biotin-PEG4-Alkyne: Prepare a 10 mM stock solution in DMSO or DMF.

    • CuSO4: Prepare a 20 mM stock solution in deionized water.

    • THPTA Ligand: Prepare a 100 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh immediately before use, as ascorbate readily oxidizes.

  • Reaction Setup:

    • In a microcentrifuge tube, dilute the azide-modified protein to a final concentration of 10-100 µM in PBS.

    • Add Biotin-PEG4-Alkyne from the stock solution to achieve a final concentration of 100-500 µM (a 10- to 50-fold molar excess over the protein).

    • Prepare the catalyst premix in a separate tube by combining the CuSO4 and THPTA stock solutions to achieve final reaction concentrations of 50-250 µM CuSO4 and 250-1250 µM THPTA (maintaining a 1:5 copper to ligand ratio). Vortex briefly to mix.

    • Add the catalyst premix to the protein/alkyne mixture.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM. Gently mix the reaction by pipetting.

  • Incubation:

    • Incubate the reaction for 1-4 hours at room temperature or at 4°C for sensitive proteins. The reaction can be performed on a rotator or shaker for gentle agitation.

  • Purification of the Biotinylated Protein:

    • The biotinylated protein can be purified from excess reagents using methods such as size-exclusion chromatography (e.g., desalting columns) or dialysis. For affinity purification, proceed to Protocol 3.

Protocol 2: Biotinylation of Azide-Modified Oligonucleotides with Biotin-PEG4-Alkyne

This protocol is adapted for the biotinylation of azide-modified DNA or RNA oligonucleotides.

Materials:

  • Azide-modified oligonucleotide

  • Biotin-PEG4-Alkyne

  • Copper(II) Sulfate (CuSO4)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or THPTA

  • Sodium Ascorbate

  • Triethylammonium acetate (B1210297) (TEAA) buffer (2 M, pH 7.0)

  • DMSO

  • Deionized water

  • Microcentrifuge tubes

Procedure:

  • Preparation of Stock Solutions:

    • Biotin-PEG4-Alkyne: Prepare a 10 mM stock solution in DMSO.

    • Copper(II)-TBTA Complex: Prepare a 10 mM stock solution in 55% aqueous DMSO.

    • Sodium Ascorbate: Prepare a 5 mM stock solution in deionized water (prepare fresh).

  • Reaction Setup:

    • Dissolve the azide-modified oligonucleotide in deionized water in a microcentrifuge tube to a final concentration of 20-200 µM.

    • Add 2 M TEAA buffer (pH 7.0) to a final concentration of 0.2 M.

    • Add DMSO to a final concentration of 50% (v/v) and vortex.

    • Add the Biotin-PEG4-Alkyne stock solution to a final concentration that is 1.5 times the oligonucleotide concentration and vortex.

    • Add the freshly prepared 5 mM sodium ascorbate solution to a final concentration of 0.5 mM and vortex briefly.

    • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.

    • Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM. Flush the vial with inert gas and cap it tightly. Vortex thoroughly.

  • Incubation:

    • Incubate the reaction at room temperature overnight.

  • Purification of the Biotinylated Oligonucleotide:

    • The biotinylated oligonucleotide can be purified by ethanol (B145695) precipitation (see Protocol 4) followed by RP-HPLC or PAGE.

Protocol 3: Affinity Purification of Biotinylated Proteins using Streptavidin Agarose (B213101)

This protocol describes the capture and purification of biotinylated proteins using streptavidin-functionalized agarose beads.

Materials:

  • Biotinylated protein sample from Protocol 1

  • Streptavidin agarose resin (50% slurry)

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., 8 M Guanidine-HCl, pH 1.5, or buffer containing 2% SDS and 30 mM biotin)

  • Microcentrifuge tubes or spin columns

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin agarose resin slurry.

    • Transfer the desired amount of slurry to a microcentrifuge tube.

    • Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute) and discard the supernatant.

    • Wash the beads twice with an excess of Binding/Wash Buffer.

  • Binding of Biotinylated Protein:

    • Add the biotinylated protein sample to the washed streptavidin beads.

    • Incubate for 1-2 hours at room temperature with gentle end-over-end rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant containing unbound molecules.

    • Wash the beads extensively (3-5 times) with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Due to the strong biotin-streptavidin interaction, elution often requires denaturing conditions.[9][10]

    • Add the Elution Buffer to the beads and incubate at room temperature for 5-10 minutes with agitation.

    • Pellet the beads by centrifugation and collect the supernatant containing the purified biotinylated protein. Repeat the elution step for complete recovery.

    • Alternatively, for downstream applications like mass spectrometry, on-bead digestion of the captured proteins can be performed.

Protocol 4: Ethanol Precipitation of Biotinylated Oligonucleotides

This is a standard method for purifying and concentrating oligonucleotides from reaction mixtures.[11][12][13][14][15]

Materials:

  • Biotinylated oligonucleotide sample from Protocol 2

  • 3 M Sodium Acetate, pH 5.2

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • Nuclease-free water

  • Microcentrifuge

Procedure:

  • Precipitation:

    • To your oligonucleotide sample, add 1/10th volume of 3 M Sodium Acetate, pH 5.2.

    • Add 2.5 to 3 volumes of ice-cold 100% ethanol.

    • Mix thoroughly and incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.

  • Pelleting:

    • Centrifuge the sample at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C.

    • Carefully decant the supernatant without disturbing the pellet (which may be invisible).

  • Washing:

    • Add 500 µL of ice-cold 70% ethanol to the tube to wash the pellet.

    • Centrifuge at high speed for 5-10 minutes at 4°C.

    • Carefully decant the supernatant.

  • Drying and Resuspension:

    • Air-dry the pellet for 5-10 minutes to remove residual ethanol. Do not over-dry.

    • Resuspend the purified biotinylated oligonucleotide pellet in an appropriate volume of nuclease-free water or buffer.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reaction CuAAC Reaction cluster_purification Purification azide_molecule Azide-Modified Biomolecule reaction_mixture Reaction Mixture azide_molecule->reaction_mixture biotin_alkyne Biotin-PEG4-Alkyne biotin_alkyne->reaction_mixture catalyst Cu(I) Catalyst (CuSO4 + NaAsc + Ligand) catalyst->reaction_mixture purification_step Purification (e.g., SEC or Precipitation) reaction_mixture->purification_step Removal of excess reagents affinity_capture Streptavidin Affinity Capture purification_step->affinity_capture biotinylated_product Purified Biotinylated Biomolecule purification_step->biotinylated_product affinity_capture->biotinylated_product Elution

Caption: General workflow for biotinylation using Biotin-PEG4-Alkyne via CuAAC.

Logical Relationship of CuAAC Reaction Components

cuaac_components cluster_reactants Core Reactants cluster_catalyst Catalytic System Azide Azide (-N3) Product Stable Triazole Linkage (Biotinylated Product) Azide->Product Alkyne Terminal Alkyne (-C≡CH) (on Biotin-PEG4-Alkyne) Alkyne->Product CuSO4 Copper(II) Sulfate (CuSO4) CuI Copper(I) Ion (Active Catalyst) CuSO4->CuI Reduction NaAsc Sodium Ascorbate (Reducing Agent) Ligand Stabilizing Ligand (e.g., THPTA) Ligand->CuI Stabilization & Acceleration CuI->Product Catalysis

Caption: Key components and their roles in the CuAAC reaction for biotinylation.

References

Application Notes and Protocols for Labeling Azide-Modified Proteins with Biotin-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the covalent labeling of azide-modified proteins with biotin-alkyne reagents. The methodologies described herein are essential for a variety of applications in proteomics, drug discovery, and molecular biology, including protein enrichment for mass spectrometry, visualization of protein localization, and the study of protein interactions. Two primary bioorthogonal "click chemistry" reactions are detailed: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Introduction

Bioorthogonal chemistry provides a powerful toolkit for selectively modifying biomolecules in complex biological environments. The azide (B81097) group, being small and virtually absent in native biological systems, serves as an ideal chemical handle for introducing probes like biotin (B1667282) onto proteins of interest. This is typically achieved by metabolically incorporating an azide-bearing unnatural amino acid into the protein structure. The subsequent reaction with a biotin-alkyne probe via click chemistry results in a stable triazole linkage, covalently attaching biotin to the target protein.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used reaction that employs a copper(I) catalyst to unite a terminal alkyne with an azide.[1][2][3] While robust, care must be taken to minimize copper-mediated damage to sensitive proteins.[2][4]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative, utilizing a strained cyclooctyne (B158145) to react spontaneously with an azide.[5][6][7] This method is particularly advantageous for in vivo and live-cell labeling due to the absence of a toxic metal catalyst.[5]

Key Methodologies and Experimental Protocols

This section outlines the detailed step-by-step procedures for labeling azide-modified proteins with biotin-alkyne using both CuAAC and SPAAC.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for the CuAAC labeling of azide-modified proteins in a cell lysate or with a purified protein sample.[8] Optimization of reagent concentrations may be necessary for specific applications.[8]

Materials Required:

  • Azide-modified protein sample (in a compatible buffer, e.g., PBS)

  • Biotin-Alkyne (e.g., Biotin-PEG4-Alkyne)

  • Copper(II) Sulfate (CuSO₄)

  • Copper ligand (e.g., THPTA or TBTA)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • DMSO (for dissolving reagents)

  • Microcentrifuge tubes

Stock Solution Preparation:

ReagentStock ConcentrationSolventNotes
Biotin-Alkyne10 mMDMSOStore at -20°C, protected from light.
Copper(II) Sulfate (CuSO₄)20 mMDeionized WaterPrepare fresh or store in small aliquots at -20°C.
Copper Ligand (THPTA)100 mMDeionized WaterTHPTA is recommended for its water solubility and protective effects.[3][9]
Sodium Ascorbate (B8700270)300 mMDeionized WaterAlways prepare fresh immediately before use to ensure reducing activity.[8]

Experimental Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following components in the specified order. It is crucial to add the sodium ascorbate last to initiate the reaction.[4]

    • Azide-modified protein sample (e.g., 50 µL of 1-5 mg/mL protein lysate).

    • Reaction Buffer (e.g., 100 µL PBS).

    • Biotin-Alkyne stock solution (e.g., 4 µL for a final concentration of 20 µM). The final concentration may range from 2 µM to 40 µM and should be optimized.[8]

    • Gently vortex the mixture.

  • Add Catalyst Premix:

    • Add the copper ligand stock solution (e.g., 10 µL of 100 mM THPTA).

    • Add the Copper(II) Sulfate stock solution (e.g., 10 µL of 20 mM CuSO₄).

    • Gently vortex the mixture.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate stock solution (e.g., 10 µL of 300 mM) to the reaction tube.[8]

    • Vortex briefly to ensure thorough mixing.

  • Incubation:

    • Incubate the reaction at room temperature for 30 minutes to 1 hour, protected from light. Longer incubation times may improve labeling efficiency.[8]

  • Stopping the Reaction (Optional): The reaction can be stopped by adding a chelating agent like EDTA to sequester the copper ions.

  • Downstream Processing: The biotin-labeled protein is now ready for downstream applications such as enrichment with streptavidin beads, SDS-PAGE, or Western blotting. For cell lysates, protein precipitation may be performed to remove excess reagents.[8][10]

Quantitative Data Summary for CuAAC Protocol:

ParameterRecommended RangeTypical ValueReference
Protein Concentration1 - 5 mg/mL2 mg/mL[8]
Biotin-Alkyne Final Conc.2 - 40 µM20 µM[8]
CuSO₄ Final Concentration50 - 200 µM100 µM[9][11]
Ligand (THPTA) Final Conc.250 - 1000 µM500 µM[9][11]
Sodium Ascorbate Final Conc.1 - 5 mM2.5 mM[11]
Reaction Time30 min - overnight1 hour[8][10]
Reaction TemperatureRoom Temperature25°C[8]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general method for the copper-free labeling of azide-modified proteins using a strained alkyne, such as a dibenzocyclooctyne (DIBO or DBCO) derivative of biotin.[12][13]

Materials Required:

  • Azide-modified protein sample

  • Biotin-Cyclooctyne (e.g., Biotin-DBCO)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • DMSO (for dissolving reagents)

  • Microcentrifuge tubes

Stock Solution Preparation:

ReagentStock ConcentrationSolventNotes
Biotin-Cyclooctyne1-10 mMDMSOStore at -20°C, protected from light.

Experimental Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein sample with the reaction buffer.

  • Add Biotin-Cyclooctyne: Add the Biotin-Cyclooctyne stock solution to the protein sample to achieve the desired final concentration. A molar excess of the cyclooctyne reagent is typically used.

  • Incubation:

    • Incubate the reaction at room temperature or 37°C for 1 to 16 hours. Reaction times can be significantly reduced by gentle heating, for example, at 98°C for 5 minutes, which has been shown to accelerate the reaction without compromising selectivity in some cases.[14]

  • Downstream Processing: The biotin-labeled protein is now ready for subsequent analysis. Unreacted cyclooctyne reagent can be removed by dialysis, desalting columns, or protein precipitation.

Quantitative Data Summary for SPAAC Protocol:

ParameterRecommended RangeTypical ValueReference
Protein ConcentrationVariable1-2 mg/mL-
Biotin-Cyclooctyne Final Conc.100 - 2000 µM250 µM[14]
Reaction Time1 - 16 hours (RT) or 5 min (98°C)16 hours (RT)[14]
Reaction TemperatureRoom Temperature to 98°C25°C or 37°C[14]

Visualizations

Signaling Pathways and Experimental Workflows

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis AzideProtein Azide-Modified Protein ReactionMix Combine Reactants & Catalyst AzideProtein->ReactionMix BiotinAlkyne Biotin-Alkyne BiotinAlkyne->ReactionMix Catalyst CuSO4 + Ligand + Na-Ascorbate Catalyst->ReactionMix Incubate Incubate (RT, 30-60 min) ReactionMix->Incubate LabeledProtein Biotinylated Protein Incubate->LabeledProtein Downstream Downstream Analysis (e.g., Western Blot, MS) LabeledProtein->Downstream

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_prep_spaac Preparation cluster_reaction_spaac Reaction cluster_analysis_spaac Analysis AzideProtein_spaac Azide-Modified Protein ReactionMix_spaac Combine Reactants AzideProtein_spaac->ReactionMix_spaac BiotinCyclooctyne Biotin-Cyclooctyne (e.g., DBCO) BiotinCyclooctyne->ReactionMix_spaac Incubate_spaac Incubate (RT, 1-16h) ReactionMix_spaac->Incubate_spaac LabeledProtein_spaac Biotinylated Protein Incubate_spaac->LabeledProtein_spaac Downstream_spaac Downstream Analysis (e.g., Western Blot, MS) LabeledProtein_spaac->Downstream_spaac

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Click_Chemistry_Reactions cluster_c_uaac CuAAC Reaction cluster_spaac SPAAC Reaction Protein_N3_c Protein-N3 Triazole_Product_c Protein-Triazole-Biotin Protein_N3_c->Triazole_Product_c + Biotin_Alkyne_c Biotin-Alkyne Biotin_Alkyne_c->Triazole_Product_c Catalyst_c Cu(I) Ascorbate, Ligand Catalyst_c->Triazole_Product_c Protein_N3_s Protein-N3 Triazole_Product_s Protein-Triazole-Biotin Protein_N3_s->Triazole_Product_s + Biotin_Cyclooctyne_s Biotin-Cyclooctyne Biotin_Cyclooctyne_s->Triazole_Product_s NoCatalyst_s No Catalyst (Strain-Promoted) NoCatalyst_s->Triazole_Product_s

Caption: Comparison of CuAAC and SPAAC chemical reactions.

References

Application Notes and Protocols for Live Cell Imaging using Biotin-PEG4-amide-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4-amide-Alkyne is a versatile chemical probe designed for the detection and visualization of azide-modified biomolecules within living cells. This reagent features a terminal alkyne group for bioorthogonal ligation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." A polyethylene (B3416737) glycol (PEG4) spacer enhances its solubility and minimizes steric hindrance, while the biotin (B1667282) moiety allows for highly specific detection and affinity purification using streptavidin or avidin (B1170675) conjugates. These characteristics make this compound an invaluable tool for a range of live-cell imaging applications, particularly in the study of post-translational modifications like glycosylation.

The primary application of this probe involves a two-step labeling strategy. First, cells are metabolically labeled with an azide-containing precursor, such as an azido-sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz), which is incorporated into cellular biomolecules like glycoproteins.[1][2][3][4] Subsequently, the cells are treated with this compound. The alkyne group on the probe reacts specifically with the azide (B81097) groups on the modified biomolecules in a highly efficient and biocompatible click reaction.[5][6] The resulting biotinylated targets can then be visualized using fluorescently-labeled streptavidin for microscopy or flow cytometry.

Data Presentation

The following tables summarize typical quantitative parameters for the use of this compound and related reagents in live cell imaging experiments, compiled from various sources.

Table 1: Metabolic Labeling Conditions with Azido-Sugars

Cell TypeAzido-SugarConcentration (µM)Incubation Time (hours)Reference(s)
HeLa, CHOAc4ManNAz5048[4]
JurkatAc4ManNAz10-2548-72[4]
VariousAc4ManNAz25-10024-72[7][8]
VariousAc4GalNAz25-5048-72[8]

Table 2: Live Cell Click Chemistry Reaction Parameters

ComponentConcentrationIncubation Time (minutes)Temperature (°C)Reference(s)
This compound (or similar alkyne probe)10-100 µM5-604 or Room Temp[4][7][8]
Copper(II) Sulfate (CuSO4)50-200 µM5-604 or Room Temp[4][5]
THPTA (ligand)250-1000 µM5-604 or Room Temp[4]
Sodium Ascorbate2.5-5 mM5-604 or Room Temp[4]
Fluorescent Streptavidin Conjugate1:200 - 1:1000 dilution20-604 or Room Temp[4]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the metabolic labeling pathway and the general experimental workflow for live cell imaging using this compound.

metabolic_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_golgi Golgi Apparatus cluster_cell_surface Cell Surface Ac4ManNAz_ext Ac4ManNAz Ac4ManNAz_cyt Ac4ManNAz Ac4ManNAz_ext->Ac4ManNAz_cyt Uptake ManNAz ManNAz Ac4ManNAz_cyt->ManNAz Esterases ManNAz_6P ManNAz-6-P ManNAz->ManNAz_6P GNE SiaNAz_9P SiaNAz-9-P ManNAz_6P->SiaNAz_9P NANS SiaNAz SiaNAz SiaNAz_9P->SiaNAz NANP CMP_SiaNAz CMP-SiaNAz SiaNAz->CMP_SiaNAz CMAS Glycoprotein_unmod Nascent Glycoprotein Glycoprotein_mod Azide-Modified Glycoprotein Glycoprotein_unmod->Glycoprotein_mod Sialyltransferases Glycoprotein_surface Azide-Modified Glycoprotein Glycoprotein_mod->Glycoprotein_surface Transport

Metabolic pathway of Ac4ManNAz incorporation into glycoproteins.

experimental_workflow cluster_analysis Analysis start Start metabolic_labeling Metabolic Labeling of Live Cells with Azido-Sugar (e.g., Ac4ManNAz) start->metabolic_labeling wash1 Wash Cells metabolic_labeling->wash1 click_reaction Perform Live Cell Click Reaction with this compound wash1->click_reaction wash2 Wash Cells click_reaction->wash2 streptavidin_incubation Incubate with Fluorescent Streptavidin Conjugate wash2->streptavidin_incubation wash3 Wash Cells streptavidin_incubation->wash3 microscopy Fluorescence Microscopy wash3->microscopy flow_cytometry Flow Cytometry wash3->flow_cytometry end End

General experimental workflow for live cell imaging.

Experimental Protocols

Protocol 1: Live Cell Fluorescence Microscopy of Metabolically Labeled Glycoproteins

This protocol outlines the steps for visualizing azide-modified glycoproteins on the surface of live cells using this compound followed by fluorescence microscopy.

Materials:

  • Live cells of interest

  • Cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • This compound

  • Copper(II) Sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Phosphate-Buffered Saline (PBS)

  • Fluorescently-labeled Streptavidin (e.g., Streptavidin-Alexa Fluor 488)

  • Live-cell imaging buffer

  • Glass-bottom imaging dishes

Procedure:

  • Metabolic Labeling: a. Plate cells on glass-bottom imaging dishes and allow them to adhere overnight. b. The next day, replace the culture medium with fresh medium containing 25-50 µM Ac4ManNAz. c. Incubate the cells for 48-72 hours under normal cell culture conditions to allow for metabolic incorporation of the azido-sugar.

  • Cell Washing: a. Gently aspirate the medium containing Ac4ManNAz. b. Wash the cells three times with pre-warmed PBS to remove any unincorporated azido-sugar.

  • Click Reaction: a. Prepare the click reaction cocktail immediately before use in PBS. For a final volume of 1 mL, add the following in order:

    • 2.5 µL of 20 mM CuSO4 (final concentration: 50 µM)
    • 12.5 µL of 20 mM THPTA (final concentration: 250 µM)
    • 10 µL of 10 mM this compound (final concentration: 100 µM) b. Just before adding to the cells, add 25 µL of a freshly prepared 100 mM Sodium Ascorbate solution (final concentration: 2.5 mM). c. Gently mix and immediately add the click reaction cocktail to the washed cells. d. Incubate for 10-30 minutes at room temperature, protected from light.

  • Cell Washing: a. Aspirate the click reaction cocktail. b. Wash the cells three times with PBS.

  • Streptavidin Staining: a. Dilute the fluorescently-labeled streptavidin conjugate in live-cell imaging buffer according to the manufacturer's instructions (e.g., 1:500). b. Add the streptavidin solution to the cells and incubate for 20-30 minutes at room temperature, protected from light.

  • Final Wash and Imaging: a. Aspirate the streptavidin solution. b. Wash the cells three times with live-cell imaging buffer. c. Add fresh live-cell imaging buffer to the dish and proceed with imaging using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

Protocol 2: Flow Cytometry Analysis of Metabolically Labeled Cells

This protocol describes the quantification of azide-modified biomolecules on the cell surface using this compound and flow cytometry.

Materials:

  • Live cells of interest (suspension or adherent)

  • Cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • This compound

  • Copper(II) Sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Phosphate-Buffered Saline (PBS)

  • Fluorescently-labeled Streptavidin (e.g., Streptavidin-PE)

  • FACS buffer (PBS with 1% BSA)

  • Non-enzymatic cell dissociation buffer (for adherent cells)

  • Flow cytometry tubes

Procedure:

  • Metabolic Labeling: a. Culture cells in the presence of 25-50 µM Ac4ManNAz for 48-72 hours.

  • Cell Harvesting and Washing: a. For adherent cells, detach them using a non-enzymatic cell dissociation buffer. For suspension cells, directly collect them. b. Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. c. Wash the cell pellet twice with ice-cold PBS. d. Resuspend the cells in PBS and determine the cell count.

  • Click Reaction: a. Resuspend the cells at a concentration of 1-5 x 10^6 cells/mL in PBS. b. Prepare the click reaction cocktail as described in Protocol 1, scaling the volumes as needed. c. Add the click reaction cocktail to the cell suspension and incubate for 10-30 minutes at room temperature with gentle rotation.

  • Cell Washing: a. Add 5 volumes of FACS buffer to the cell suspension and centrifuge at 300 x g for 5 minutes. b. Discard the supernatant and wash the cell pellet two more times with FACS buffer.

  • Streptavidin Staining: a. Resuspend the cell pellet in FACS buffer containing the fluorescently-labeled streptavidin conjugate at the manufacturer's recommended dilution. b. Incubate for 20-30 minutes on ice or at 4°C, protected from light.

  • Final Wash and Analysis: a. Wash the cells three times with FACS buffer. b. Resuspend the final cell pellet in an appropriate volume of FACS buffer. c. Analyze the cells using a flow cytometer. Include unlabeled cells and azide-labeled but unclicked cells as negative controls to set the gates properly.

References

Revolutionizing Proteomics: Biotin-PEG4-Alkyne for Enhanced Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The dynamic nature of the proteome presents a significant challenge in understanding cellular processes and disease mechanisms. The ability to selectively isolate and identify proteins of interest within a complex biological sample is paramount for meaningful proteomic analysis. Biotin-PEG4-alkyne is a versatile chemical tool that, in conjunction with "click chemistry," enables the specific biotinylation of azide-modified biomolecules. This allows for their efficient enrichment and subsequent identification and quantification by mass spectrometry (MS). The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and minimizes steric hindrance, making it an ideal reagent for a variety of applications, including the study of newly synthesized proteins, post-translational modifications (PTMs), and drug-target interactions.

This document provides detailed protocols for the use of Biotin-PEG4-alkyne in sample preparation for mass spectrometry, focusing on the widely used Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) workflow. Additionally, it presents quantitative data to guide reagent selection and experimental design.

Principle of the Workflow

The core of this methodology relies on a two-step process:

  • Metabolic or Chemical Labeling: An azide-containing probe is introduced into a biological system. For instance, in BONCAT, an azide-modified amino acid analog, such as L-azidohomoalanine (AHA), is used to metabolically label newly synthesized proteins.[1] Alternatively, azide-modified chemical probes can be used to target specific protein classes or post-translational modifications.[2]

  • Click Chemistry: Following labeling, the azide-modified proteins are covalently linked to Biotin-PEG4-alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3] This highly specific and efficient reaction forms a stable triazole linkage.

  • Enrichment and Analysis: The biotinylated proteins are then captured using streptavidin-coated beads, allowing for their separation from the unlabeled proteome.[4] The enriched proteins are subsequently digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.

Data Presentation

Table 1: Comparison of Biotin-Alkyne Reagents for BONCAT Analysis
FeatureBiotin-PEG4-alkyne (Uncleavable)DADPS-Biotin-Alkyne (Acid-cleavable)Reference
Structure Contains a stable PEG4 linker.Contains a dialkoxydiphenylsilane (DADPS) linker.[5]
Cleavability Non-cleavable under standard MS conditions.Cleavable with acid (e.g., formic acid).[5]
Peptide Identifications Standard performance.>50% more AHA-BA peptide identifications.[5][5]
Elution from Beads Requires harsh conditions (e.g., 80% acetonitrile, 0.2% TFA).[5]Mild acid elution (e.g., 5% formic acid).[5][5]
MS Compatibility Good, but harsh elution can co-elute contaminants.Excellent, as the large biotin (B1667282) moiety is retained on the beads after cleavage.[5][5]

Experimental Protocols

Protocol 1: BONCAT for Labeling and Enrichment of Newly Synthesized Proteins

This protocol outlines the steps for metabolic labeling of newly synthesized proteins in cell culture with AHA, followed by click chemistry with Biotin-PEG4-alkyne and enrichment for mass spectrometry analysis.[4]

Materials:

  • Methionine-free cell culture medium

  • L-azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (B48618) (IAA)

  • Biotin-PEG4-alkyne

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with detergents)

  • Elution buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl, pH 8.5 for on-bead digestion)

  • Trypsin, sequencing grade

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Replace the normal methionine-containing medium with methionine-free medium supplemented with 50-100 µM AHA.

    • Incubate cells for the desired labeling period (e.g., 4-24 hours) to allow for AHA incorporation into newly synthesized proteins.[4]

  • Cell Lysis and Protein Quantification:

    • Harvest the cells and wash them with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Determine the protein concentration of the lysate using a BCA assay.

  • Reduction and Alkylation (Optional but Recommended):

    • To prevent non-specific binding, treat the lysate with a reducing agent like DTT, followed by an alkylating agent such as iodoacetamide (IAA).[4]

  • Click Chemistry Reaction (CuAAC):

    • For a 1 mg protein sample, prepare the click chemistry reaction mix. The following is an example, and optimization may be required.[6][7]

    • In a microfuge tube, add the following reagents in order, vortexing after each addition:

      • Protein lysate (e.g., 1 mg in PBS to a final volume of ~350 µL)

      • 30 µL of 1.7 mM TBTA in 4:1 t-butanol/DMSO

      • 8 µL of 50 mM CuSO₄

      • 8 µL of 5 mM Biotin-PEG4-alkyne in DMSO

      • 8 µL of 50 mM TCEP (freshly prepared)

    • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

  • Protein Precipitation (Optional):

    • To remove excess reagents, precipitate the protein by adding four volumes of cold acetone (B3395972) and incubating at -20°C overnight.

    • Centrifuge to pellet the protein, discard the supernatant, and air-dry the pellet.

  • Enrichment of Biotinylated Proteins:

    • Resuspend the protein pellet in a buffer compatible with streptavidin binding (e.g., PBS with 1% SDS).

    • Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at room temperature to capture the biotinylated proteins.[4]

    • Wash the beads extensively with a series of buffers to remove non-specifically bound proteins (e.g., PBS with decreasing concentrations of SDS, followed by PBS alone).

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

    • Reduce with DTT and alkylate with IAA.

    • Dilute the urea concentration to < 2 M and add trypsin.

    • Incubate overnight at 37°C.

    • Collect the supernatant containing the digested peptides.

  • Sample Preparation for Mass Spectrometry:

    • Desalt the peptides using a C18 StageTip or equivalent.

    • Dry the peptides and resuspend them in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid).

Mandatory Visualizations

Experimental Workflow for BONCAT

BONCAT_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis AHA_labeling Metabolic Labeling with AHA Cell_Lysis Cell Lysis AHA_labeling->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Click_Reaction Click Chemistry with Biotin-PEG4-alkyne Protein_Quant->Click_Reaction Enrichment Streptavidin Enrichment Click_Reaction->Enrichment Digestion On-Bead Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: BONCAT experimental workflow.

Decision Tree for Biotin-Alkyne Reagent Selection

Reagent_Selection Start Start: Need to enrich alkyne-labeled proteins? Cleavable Is on-bead analysis or mild elution preferred? Start->Cleavable Yes No_Enrichment Direct detection or alternative method Start->No_Enrichment No DADPS Use Acid-Cleavable Biotin-Alkyne (DADPS) Cleavable->DADPS Yes PEG4 Use Biotin-PEG4-alkyne (Uncleavable) Cleavable->PEG4 No

References

Application Notes and Protocols: Biotin-PEG4-amide-Alkyne for Cell Lysis Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of Biotin-PEG4-amide-Alkyne in cell lysis experiments for the labeling and subsequent analysis of azide-modified biomolecules. This reagent is a valuable tool for a variety of applications, including Biorthogonal Non-Canonical Amino Acid Tagging (BONCAT) for studying newly synthesized proteins and Activity-Based Protein Profiling (ABPP) for identifying enzyme activities.

Introduction

This compound is a chemical probe that enables the covalent attachment of a biotin (B1667282) tag to molecules containing an azide (B81097) group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry". The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the reagent and reduces steric hindrance, facilitating the efficient binding of the biotin tag to streptavidin for enrichment and detection. This methodology allows for the specific and sensitive analysis of target biomolecules within complex cell lysates.

Data Presentation: Recommended Concentrations

The optimal concentration of this compound for cell lysate experiments can vary depending on the specific application, cell type, and the abundance of the target molecule. The following table summarizes recommended starting concentrations based on common applications. Empirical optimization is often necessary to achieve the best signal-to-noise ratio.

ApplicationRecommended Starting Concentration RangeTypical Starting ConcentrationNotes
General Protein Labeling in Lysate 2 µM - 40 µM20 µMTitrate down if high background is observed.
Biorthogonal Non-Canonical Amino Acid Tagging (BONCAT) 10 µM - 100 µM25 µM - 50 µMHigher concentrations may be needed for lower abundance proteins.
Activity-Based Protein Profiling (ABPP) 50 µM - 100 µM100 µMThe concentration may depend on the specific activity-based probe used.

Experimental Protocols

Protocol 1: General Labeling of Azide-Modified Proteins in Cell Lysate

This protocol describes a general workflow for the biotinylation of azide-modified proteins in a cell lysate using this compound.

Materials:

  • Cells containing azide-modified proteins of interest

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • This compound

  • Copper(II) Sulfate (CuSO4)

  • Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

  • Reducing agent (e.g., Sodium Ascorbate or TCEP)

  • DMSO or DMF for dissolving the alkyne reagent

  • Streptavidin-coated magnetic beads or agarose (B213101) resin

  • Wash buffers (e.g., PBS with detergents)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, combine the cell lysate (e.g., 1 mg of total protein) with the click chemistry reaction components. The final volume should be adjusted with PBS or lysis buffer.

    • Recommended final concentrations:

      • This compound: 20 µM (from a 10 mM stock in DMSO)

      • Copper(II) Sulfate: 1 mM (from a 50 mM stock in water)

      • THPTA ligand: 5 mM (from a 100 mM stock in water)

      • Sodium Ascorbate: 5 mM (freshly prepared 100 mM stock in water)

    • Important: Add the reagents in the following order: lysate, this compound, Copper(II) Sulfate, THPTA, and finally Sodium Ascorbate to initiate the reaction.

    • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

  • Enrichment of Biotinylated Proteins:

    • Add streptavidin-coated magnetic beads or agarose resin to the reaction mixture.

    • Incubate for 1 hour at room temperature with gentle rotation to allow for the capture of biotinylated proteins.

    • Wash the beads extensively with wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.

  • Elution and Downstream Analysis:

    • Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

    • The eluted proteins can then be analyzed by Western blotting, mass spectrometry, or other proteomic techniques.

Protocol 2: BONCAT for Analysis of Newly Synthesized Proteins

This protocol is specifically for the labeling of newly synthesized proteins that have incorporated an azide-containing amino acid analog, such as L-azidohomoalanine (AHA).

Procedure:

  • Metabolic Labeling:

    • Culture cells in methionine-free medium for a short period to deplete endogenous methionine.

    • Supplement the medium with L-azidohomoalanine (AHA) at a final concentration of 25-50 µM.

    • Incubate the cells for the desired labeling period (e.g., 4-24 hours) to allow for the incorporation of AHA into newly synthesized proteins.

  • Cell Lysis and Protein Quantification:

    • Follow the cell lysis and protein quantification steps as described in Protocol 1.

  • Click Chemistry Reaction:

    • Perform the click chemistry reaction as described in Protocol 1, using a final concentration of 25-50 µM this compound .

  • Enrichment and Analysis:

    • Proceed with the enrichment and downstream analysis of biotinylated nascent proteins as outlined in Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Lysis cluster_click_chemistry Click Chemistry cluster_enrichment_analysis Enrichment & Analysis Metabolic_Labeling Metabolic Labeling (e.g., with AHA) Cell_Lysis Cell Lysis Metabolic_Labeling->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Click_Reaction Click Reaction with This compound Protein_Quantification->Click_Reaction Enrichment Streptavidin Enrichment Click_Reaction->Enrichment Analysis Downstream Analysis (WB, MS) Enrichment->Analysis

Caption: Experimental workflow for labeling and analysis.

click_chemistry_pathway Azide_Protein Azide-Modified Protein Biotinylated_Protein Biotinylated Protein Azide_Protein->Biotinylated_Protein Click Reaction Biotin_Alkyne This compound Biotin_Alkyne->Biotinylated_Protein Copper Cu(I) Catalyst Copper->Biotinylated_Protein

Caption: Copper-catalyzed azide-alkyne cycloaddition.

Troubleshooting & Optimization

Technical Support Center: Optimizing Biotin-PEG4-amide-Alkyne Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotin-PEG4-amide-Alkyne and related copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as "click chemistry."

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the this compound reaction?

The this compound reaction is a copper(I)-catalyzed 1,3-dipolar cycloaddition between the terminal alkyne group of the biotin (B1667282) reagent and an azide-modified molecule.[1][2] This reaction, a cornerstone of "click chemistry," forms a stable triazole linkage, enabling the efficient and specific conjugation of biotin to various biomolecules.[3][4] The polyethylene (B3416737) glycol (PEG4) spacer is hydrophilic and provides a flexible connection that minimizes steric hindrance when binding to avidin (B1170675) or streptavidin.[3][5]

Q2: What are the critical components of the reaction mixture?

A typical reaction mixture includes:

  • This compound: The biotinylating reagent containing the terminal alkyne.

  • Azide-modified molecule: The target molecule to be biotinylated.

  • Copper(II) source: Typically copper(II) sulfate (B86663) (CuSO₄).

  • Reducing agent: Most commonly sodium ascorbate (B8700270), used to reduce Cu(II) to the active Cu(I) catalyst in situ.[6]

  • Copper-chelating ligand: Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are used to stabilize the Cu(I) oxidation state, enhance reaction rates, and protect biomolecules from oxidative damage.[6][7]

  • Buffer: Amine-free buffers such as phosphate-buffered saline (PBS) or HEPES at a pH between 6.5 and 8.5 are recommended.[8]

Q3: How should I store this compound?

For long-term storage (months to years), it is recommended to store this compound as a solid at -20°C, desiccated and protected from light.[4][5][9][10] For short-term storage (days to weeks), 0-4°C is acceptable.[9] Stock solutions, typically prepared in anhydrous DMSO or DMF, should also be stored at -20°C for long-term use.[4][5][9]

Q4: Can this reaction be performed on live cells?

Yes, with careful optimization. The copper catalyst can be toxic to cells, so minimizing the copper concentration and reaction time is crucial.[11][12] Using a highly efficient ligand can help to reduce the required copper concentration.[11] The reaction is often performed at 4°C to minimize cellular processes like internalization.[12]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Biotinylation Inactive Catalyst: The Cu(I) catalyst is prone to oxidation.• Use a freshly prepared solution of sodium ascorbate.[13]• Degas the reaction mixture to remove oxygen.[13]• Ensure the copper-to-ligand ratio is optimal (typically 1:5) to protect the Cu(I).[14]
Suboptimal pH: The reaction is pH-dependent.[15][16]• Use a buffer with a pH between 6.5 and 8.5. Avoid amine-containing buffers like Tris.[8]
Reagent Instability: this compound or the azide-modified molecule may have degraded.• Store reagents as recommended (-20°C, desiccated).[9]• Prepare stock solutions in anhydrous solvents like DMSO or DMF.[4][5]
Insufficient Reagents: Incorrect stoichiometry can limit the reaction.• Increase the concentration of the limiting reagent. A 2 to 10-fold excess of one reagent is often used.[13]
Non-Specific Labeling Protein Damage: Reactive oxygen species (ROS) generated by the copper catalyst can lead to non-specific interactions.• Use a copper-chelating ligand to minimize ROS formation.[6]• Keep the reaction time as short as possible.
Side Reactions with Thiols: Free thiols on cysteine residues can participate in side reactions.[17]• Consider using a thiol-reactive blocking agent if non-specific labeling is a significant issue.
Precipitation of Reagents: Poor solubility of reagents can lead to aggregation and non-specific binding.• The PEG4 linker enhances water solubility, but if using other reagents, ensure they are fully dissolved. Using a co-solvent like DMSO may be necessary.[9]
Difficulty Purifying the Conjugate Excess Unreacted Reagents: Residual biotin-alkyne or other small molecules can interfere with downstream applications.• Use dialysis or size-exclusion chromatography to separate the biotinylated product from smaller, unreacted components.[13]
Protein Aggregation: Over-modification or harsh reaction conditions can cause protein precipitation.• Optimize the molar ratio of the biotinylation reagent to the target molecule.• Ensure the reaction buffer is compatible with your protein of interest.

Quantitative Data Summary

The following table summarizes typical concentration ranges and ratios for the this compound reaction. These values may require optimization for specific applications.

ParameterRecommended RangeNotes
pH 6.5 - 8.5Amine-free buffers like PBS or HEPES are preferred.[8]
Temperature 4°C - 37°CLower temperatures (4°C) are often used for live cell labeling to minimize cellular uptake.[12] Room temperature is common for in vitro reactions.
Reaction Time 30 minutes - OvernightShorter times are preferable to minimize potential damage to biomolecules. Reaction progress can be monitored to determine the optimal time.[18]
Copper(II) Sulfate (CuSO₄) Concentration 50 µM - 1 mMHigher concentrations can increase reaction speed but also toxicity.[12]
Sodium Ascorbate Concentration 1 mM - 5 mMA 3 to 10-fold excess over the copper concentration is common.[7]
Ligand (e.g., THPTA) Concentration 250 µM - 5 mMA ligand-to-copper ratio of 5:1 is often recommended to protect the catalyst and biomolecules.[14]
This compound to Azide Ratio 1.5:1 to 10:1An excess of one reagent is typically used to drive the reaction to completion.[13]

Experimental Protocols

Protocol 1: Biotinylation of an Azide-Modified Protein in Solution

This protocol provides a general guideline for labeling an azide-modified protein with this compound.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium Ascorbate stock solution (e.g., 50 mM in water, freshly prepared)

  • Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

    • Prepare a fresh solution of 50 mM sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer to the desired final volume.

    • Add the this compound stock solution to achieve the desired final concentration (e.g., a 2-10 fold molar excess over the protein).

    • Add the ligand stock solution to a final concentration of 500 µM.

    • Add the CuSO₄ stock solution to a final concentration of 100 µM.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1 mM.

    • Gently mix the reaction components.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect the reaction from light.

  • Purification:

    • Remove unreacted this compound and other small molecules by size-exclusion chromatography or dialysis.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Analysis prep_protein Prepare Azide-Modified Protein in Amine-Free Buffer mix Combine Reactants: Protein, Biotin-Alkyne, Ligand, CuSO4 prep_protein->mix prep_biotin Dissolve Biotin-Alkyne in Anhydrous DMSO prep_biotin->mix prep_catalyst Prepare Fresh Catalyst Solutions (CuSO4, Ascorbate, Ligand) prep_catalyst->mix initiate Initiate with Sodium Ascorbate mix->initiate incubate Incubate (RT or 4°C) initiate->incubate purify Purify Conjugate (e.g., Size-Exclusion Chromatography) incubate->purify analyze Analyze Product purify->analyze

Caption: Experimental workflow for this compound conjugation.

troubleshooting_flowchart start Low or No Product? check_catalyst Is the catalyst active? (Fresh ascorbate, degassed buffer) start->check_catalyst Yes check_ph Is the pH optimal? (6.5-8.5, amine-free buffer) check_catalyst->check_ph No Improvement success Problem Solved check_catalyst->success Yes, Improved check_reagents Are reagents stored correctly? (-20°C, desiccated) check_ph->check_reagents No Improvement check_ph->success Yes, Improved optimize_ratio Optimize reactant ratio (Increase excess of one reagent) check_reagents->optimize_ratio No Improvement check_reagents->success Yes, Improved optimize_ratio->success Yes, Improved

Caption: Troubleshooting flowchart for low reaction yield.

References

Technical Support Center: Biotin-PEG4-Alkyne Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Biotin-PEG4-Alkyne. Our goal is to help you minimize non-specific binding and achieve high-quality, reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with Biotin-PEG4-Alkyne?

Non-specific binding of Biotin-PEG4-Alkyne can arise from several factors throughout the experimental workflow. Understanding these potential sources is the first step in effective troubleshooting.

  • Endogenous Biotin (B1667282): Many tissues and cell types, particularly the liver and kidney, have naturally high levels of biotin and biotin-binding proteins. This endogenous biotin can bind to streptavidin or avidin (B1170675) conjugates, leading to high background signals.[1][2]

  • Hydrophobic and Electrostatic Interactions: The biotin moiety and the PEG linker can engage in non-specific hydrophobic and electrostatic interactions with proteins and other biomolecules, causing them to adhere to surfaces like microplates or beads.[3][4][5]

  • Click Chemistry Reaction Components:

    • Excess Reagents: Using a large excess of Biotin-PEG4-Alkyne can lead to its non-specific adsorption to surfaces and proteins.[6][7]

    • Copper Catalyst: Copper (I) ions used in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction can bind non-specifically to proteins, which can either generate a background signal or interfere with the specific reaction.[6]

    • Reagent Impurities: Impurities in the Biotin-PEG4-Alkyne or other click chemistry reagents can contribute to background signals.[6]

  • Thiol Reactivity: The alkyne group can sometimes react non-specifically with free thiols, such as those in cysteine residues of proteins.[6]

Troubleshooting Guides

Issue 1: High Background Signal in Negative Controls

If you are observing a high signal in your negative control samples (e.g., cells not treated with the azide-modified molecule), it indicates non-specific binding of the Biotin-PEG4-Alkyne or downstream detection reagents.

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Troubleshooting_High_Background Start High Background in Negative Control Check_Endogenous_Biotin Presence of Endogenous Biotin? Start->Check_Endogenous_Biotin Check_Blocking Ineffective Blocking? Check_Endogenous_Biotin->Check_Blocking No Solution_Avidin_Biotin Implement Avidin/Biotin Blocking Step Check_Endogenous_Biotin->Solution_Avidin_Biotin Yes Check_Washing Insufficient Washing? Check_Blocking->Check_Washing No Solution_Optimize_Blocking Optimize Blocking Agent and Incubation Time Check_Blocking->Solution_Optimize_Blocking Yes Check_Reagent_Conc Excess Biotin-Alkyne? Check_Washing->Check_Reagent_Conc No Solution_Increase_Washing Increase Number and Stringency of Washes Check_Washing->Solution_Increase_Washing Yes Solution_Titrate_Reagent Titrate Biotin-Alkyne Concentration Check_Reagent_Conc->Solution_Titrate_Reagent Yes

Caption: Troubleshooting workflow for high background signal.

Solutions:

Solution Description Experimental Protocol
Implement Avidin/Biotin Blocking This is crucial for samples with high endogenous biotin. The avidin solution binds to the endogenous biotin, and the subsequent biotin solution blocks any remaining binding sites on the avidin molecule.[1][2][8]See Protocol 2: Avidin/Biotin Blocking
Optimize Blocking Agent Different blocking agents have different properties. For biotin-based assays, avoid milk-based blockers as they contain endogenous biotin.[9] BSA and fish gelatin are common alternatives.See Protocol 3: General Protein Blocking
Increase Washing Steps Insufficient washing can leave behind unbound Biotin-PEG4-Alkyne and other reagents. Increasing the number, duration, and stringency (e.g., by adding a mild detergent like Tween-20) of wash steps can significantly reduce background.[6][10]After the click reaction and after incubation with streptavidin beads, increase the number of washes from 3 to 5. Increase the wash duration from 5 minutes to 10 minutes each. Consider adding 0.05% Tween-20 to your wash buffers.
Titrate Biotin-PEG4-Alkyne Concentration Using an excessive concentration of the biotin-alkyne probe is a common cause of high background.[6][7] It is important to determine the optimal concentration for your specific application.Perform a titration experiment with a range of Biotin-PEG4-Alkyne concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM) to find the lowest concentration that still provides a robust specific signal.

Quantitative Data on Blocking Agents:

While direct side-by-side comparisons for Biotin-PEG4-Alkyne are limited in the literature, the general effectiveness of various blocking agents is well-established.

Blocking Agent Typical Concentration Advantages Disadvantages
Bovine Serum Albumin (BSA) 1-3% (w/v)Readily available, effective for many applications.[9][10]Can have lot-to-lot variability. Some antibodies may cross-react with BSA.[9]
Fish Gelatin 0.1-0.5% (w/v)Low cross-reactivity with mammalian antibodies, good for nitrocellulose and PVDF membranes.[9]May not be as effective as BSA in all situations.[9]
Polyvinylpyrrolidone (PVP) 1% (w/v)Synthetic, protein-free, useful for assays where protein-based blockers interfere.[9]May be less effective than protein-based blockers.
Issue 2: No or Weak Specific Signal

A weak or absent signal for your target of interest can be due to several factors, from inefficient labeling to problems with the click reaction itself.

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Troubleshooting_Weak_Signal Start Weak or No Specific Signal Check_Labeling Inefficient Azide (B81097) Metabolic Labeling? Start->Check_Labeling Check_Click_Reaction Click Reaction Failed? Check_Labeling->Check_Click_Reaction No Solution_Optimize_Labeling Optimize Labeling Time and Concentration Check_Labeling->Solution_Optimize_Labeling Yes Check_Reagent_Quality Degraded Reagents? Check_Click_Reaction->Check_Reagent_Quality No Solution_Check_Click_Components Verify Click Reagent Concentrations & Ratios Check_Click_Reaction->Solution_Check_Click_Components Yes Check_Steric_Hindrance Steric Hindrance? Check_Reagent_Quality->Check_Steric_Hindrance No Solution_Fresh_Reagents Prepare Fresh Reagents (esp. Sodium Ascorbate) Check_Reagent_Quality->Solution_Fresh_Reagents Yes Solution_Denature_Protein Consider Denaturing Conditions for Click Reaction Check_Steric_Hindrance->Solution_Denature_Protein Yes

Caption: Troubleshooting workflow for weak or no specific signal.

Solutions:

Solution Description Recommendation
Optimize Metabolic Labeling Insufficient incorporation of the azide-modified precursor will result in a weak signal.Increase the incubation time and/or the concentration of the azide-modified molecule. Ensure that the cells are healthy and metabolically active.
Verify Click Reaction Components The efficiency of the CuAAC reaction is sensitive to the concentrations and ratios of the reagents.Ensure the correct concentrations of copper sulfate, a copper-chelating ligand (like THPTA), and a reducing agent (sodium ascorbate) are used. A common issue is the oxidation of the Cu(I) catalyst.[6][11] See Protocol 1: Standard CuAAC Reaction .
Use Fresh Reagents Sodium ascorbate (B8700270) is particularly prone to oxidation in solution.[11] Biotin-PEG4-Alkyne should be stored properly to avoid degradation.[12]Always prepare fresh sodium ascorbate solution for each experiment. Ensure Biotin-PEG4-Alkyne is stored desiccated at -20°C.
Consider Steric Hindrance The azide tag on your protein of interest may be in a location that is not easily accessible to the Biotin-PEG4-Alkyne.If your downstream application allows, performing the click reaction under denaturing conditions (e.g., in the presence of 1% SDS) can improve labeling efficiency.[11]

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol is a starting point for the biotinylation of azide-modified proteins in a cell lysate.

Materials:

  • Azide-modified protein sample (e.g., cell lysate)

  • Biotin-PEG4-Alkyne (10 mM stock in DMSO)

  • Copper (II) Sulfate (CuSO₄) (50 mM stock in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)

  • Sodium Ascorbate (100 mM stock in water, freshly prepared)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • To 50 µL of cell lysate (containing your azide-modified protein), add the following reagents in order:

  • Click Reaction Cocktail:

    • PBS to a final volume of 100 µL

    • Biotin-PEG4-Alkyne to a final concentration of 50 µM

    • THPTA to a final concentration of 1 mM

    • Copper (II) Sulfate to a final concentration of 1 mM

  • Vortex briefly to mix.

  • Add Sodium Ascorbate to a final concentration of 5 mM to initiate the reaction.

  • Vortex briefly.

  • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

  • The sample is now ready for downstream processing, such as protein precipitation to remove excess reagents, followed by enrichment on streptavidin beads.

Protocol 2: Avidin/Biotin Blocking

This protocol is designed to block endogenous biotin in tissue sections or cell samples.

Materials:

  • Avidin solution (commercially available blocking kits)

  • Biotin solution (commercially available blocking kits)

  • Wash buffer (e.g., PBS)

Procedure:

  • After fixation and permeabilization, incubate the sample with the avidin solution for 15 minutes at room temperature.[1]

  • Wash the sample thoroughly with wash buffer (3 x 5 minutes).

  • Incubate the sample with the biotin solution for 15 minutes at room temperature.[1]

  • Wash the sample thoroughly with wash buffer (3 x 5 minutes).

  • Proceed with your standard blocking and antibody incubation steps.

Protocol 3: General Protein Blocking

This protocol describes a general method for blocking non-specific binding sites on surfaces before applying the biotinylated probe or streptavidin conjugate.

Materials:

  • Blocking buffer (e.g., 1% BSA in PBS with 0.05% Tween-20)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • After immobilizing your sample (e.g., on a microplate well or beads), wash once with wash buffer.

  • Add an excess volume of blocking buffer to completely cover the surface.

  • Incubate for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Wash the sample thoroughly with wash buffer (3-5 times) before proceeding with the next step of your experiment.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the identification of newly synthesized proteins using metabolic labeling with an azide-modified amino acid, followed by click chemistry with Biotin-PEG4-Alkyne and proteomic analysis.

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Proteomics_Workflow cluster_Cell_Culture Cell Culture & Labeling cluster_Click_Chemistry Biotinylation cluster_Enrichment_Digestion Sample Preparation cluster_Analysis Analysis Metabolic_Labeling 1. Metabolic Labeling (e.g., with Azidohomoalanine) Cell_Lysis 2. Cell Lysis & Protein Extraction Metabolic_Labeling->Cell_Lysis Click_Reaction 3. Click Chemistry (Biotin-PEG4-Alkyne) Cell_Lysis->Click_Reaction Enrichment 4. Enrichment of Biotinylated Proteins (Streptavidin Beads) Click_Reaction->Enrichment On_Bead_Digestion 5. On-Bead Digestion (Trypsin) Enrichment->On_Bead_Digestion LC_MS 6. LC-MS/MS Analysis On_Bead_Digestion->LC_MS Data_Analysis 7. Protein Identification & Quantification LC_MS->Data_Analysis

Caption: Workflow for proteomic analysis using Biotin-PEG4-Alkyne.

References

Technical Support Center: Troubleshooting Low Yield in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for click chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no product yield in a CuAAC reaction?

Low yields in CuAAC reactions can often be attributed to a few common culprits:

  • Inactive Copper Catalyst: The active catalyst in click chemistry is Copper(I) (Cu(I)). This oxidation state is susceptible to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of oxygen.[1][2] Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur.[2]

  • Poor Reagent Quality: The purity of your azide (B81097) and alkyne starting materials is crucial. Impurities can interfere with the catalytic cycle.[1][2][3] Azides, in particular, can be unstable under certain conditions.[2]

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, pH, and reactant concentrations play a significant role in reaction efficiency.[2][3]

  • Ligand Issues: The choice of ligand and its concentration are critical for stabilizing the Cu(I) catalyst and accelerating the reaction.[2][4] An inappropriate ligand or an incorrect ligand-to-copper ratio can be detrimental to the reaction outcome.[1][2]

  • Oxygen Sensitivity: The Cu(I) catalyst is sensitive to oxygen.[3] Failure to protect the reaction from oxygen can lead to catalyst deactivation and the formation of side products from oxidative coupling.[5]

Q2: How do I ensure my copper catalyst is active?

To maintain a sufficient concentration of the active Cu(I) catalyst throughout the reaction, consider the following:

  • Use a Reducing Agent: The most common method is the in situ reduction of a Cu(II) salt (e.g., CuSO₄) using a reducing agent. Sodium ascorbate (B8700270) is widely used in a 3- to 10-fold excess.[6]

  • Degas Your Solvents: To minimize the presence of dissolved oxygen, it is beneficial to degas your solvents and reaction mixtures by bubbling with an inert gas like nitrogen or argon for 15-20 minutes before adding the copper catalyst.[3]

  • Use a Stabilizing Ligand: Ligands such as TBTA or THPTA stabilize the Cu(I) oxidation state, preventing both oxidation and disproportionation.[3][7]

  • Fresh Reagents: Ensure your copper source and reducing agent are fresh and have been stored properly to prevent degradation.[3][8]

Q3: What is the optimal ligand-to-copper ratio?

The ideal ligand-to-copper ratio can vary depending on the specific ligand and substrates used. However, a general guideline is a ratio between 1:1 and 5:1.[1] For bioconjugation reactions, a 5:1 ligand-to-copper ratio is often recommended to protect biomolecules from potential damage by copper ions.[3] It is also advisable to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[1]

Q4: My reaction mixture turned a strange color and a precipitate formed. What happened?

Color changes are expected as the copper species change oxidation states. However, the formation of an insoluble precipitate could indicate several issues:

  • Product Insolubility: The triazole product itself may be insoluble in the chosen reaction solvent.[3]

  • Catalyst Decomposition: The copper catalyst may precipitate if not properly stabilized by a ligand.[7]

  • Biomolecule Aggregation: In bioconjugation reactions, byproducts of the ascorbate reduction can sometimes cause aggregation of biomolecules.[3]

  • Formation of Insoluble Copper Acetylides: Under certain conditions, insoluble copper acetylides can form.[3]

To address this, try a different solvent or solvent mixture to improve the solubility of all components.[3]

Troubleshooting Guides

This section provides a more in-depth look at specific problems and their solutions.

Issue 1: Low or No Product Formation

If you are observing little to no formation of your desired product, a systematic approach to troubleshooting is necessary.

Potential Causes & Solutions:

Potential Cause Recommended Solution Expected Outcome
Inactive Copper Catalyst Ensure the use of a fresh reducing agent like sodium ascorbate (typically 5-10 equivalents relative to copper).[6] Degas all solutions thoroughly with nitrogen or argon.[3] Use a stabilizing ligand (e.g., THPTA for aqueous reactions, TBTA for organic solvents).[7]Efficient generation and maintenance of the active Cu(I) catalyst, leading to product formation.
Reagent Impurity or Degradation Verify the purity of your azide and alkyne starting materials using techniques like NMR or mass spectrometry.[3] Use freshly prepared solutions, especially for the sodium ascorbate.[9]Elimination of interfering species, allowing the reaction to proceed as expected.
Suboptimal Reactant Concentrations The rate of the CuAAC reaction is dependent on reactant concentrations. If possible, increase the concentration of your reactants.[3] A slight excess (e.g., 1.1 to 2-fold) of one reagent can help drive the reaction to completion.[1]An increased reaction rate and higher conversion to the product.
Inhibiting Functional Groups Substrates containing functional groups that can coordinate with copper, such as free thiols or histidines, can inhibit the catalyst.[3] Consider increasing the catalyst and ligand concentration.[3] The addition of sacrificial metals like Zn(II) or Ni(II) can also help by occupying these coordinating sites.[5]Reduced catalyst inhibition and improved reaction yield.
Steric Hindrance If your azide or alkyne is sterically hindered, the reaction may be slow at room temperature.[1] Gentle heating (e.g., 40-60°C) can often improve yields.[3][10]Overcoming the activation energy barrier for sterically demanding substrates.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low or No Product Yield check_catalyst Check Catalyst Activity (Fresh Reducing Agent, Degassing) start->check_catalyst check_reagents Verify Reagent Purity (NMR, Mass Spec) check_catalyst->check_reagents If no improvement success High Yield Achieved check_catalyst->success Yield improves optimize_conditions Optimize Reaction Conditions (Concentration, Stoichiometry) check_reagents->optimize_conditions If no improvement check_reagents->success Yield improves check_inhibition Assess Substrate Inhibition (Coordinating Groups) optimize_conditions->check_inhibition If no improvement optimize_conditions->success Yield improves consider_sterics Consider Steric Hindrance (Increase Temperature) check_inhibition->consider_sterics If no improvement check_inhibition->success Yield improves consider_sterics->success Yield improves

Caption: A stepwise workflow for troubleshooting low product yield in CuAAC reactions.

Issue 2: Presence of Side Products

The appearance of unexpected spots on your TLC or peaks in your LC-MS can indicate the formation of side products.

Common Side Reactions and Their Mitigation:

Side Reaction Cause Mitigation Strategy
Alkyne Homocoupling (Glaser Coupling) This is an oxidative coupling of terminal alkynes, often promoted by Cu(II) in the presence of oxygen.[2]Thoroughly degas the reaction mixture to remove oxygen.[5] Use a sufficient excess of a reducing agent like sodium ascorbate to keep the copper in the Cu(I) state.[3] The use of a stabilizing ligand can also help suppress this side reaction.[7]
Biomolecule Degradation In bioconjugation, reactive oxygen species (ROS) generated by the Cu(I)/ascorbate system can damage sensitive amino acid residues like histidine and arginine.[6]Use a copper-chelating ligand like THPTA or BTTAA in excess (e.g., 5-fold) to protect the biomolecule.[1] Keeping the reaction time as short as possible by optimizing other parameters is also beneficial.[1]
Reaction with Thiols Free thiols, such as those in cysteine residues, can react with the copper catalyst and alkyne probes, leading to off-target labeling.[9]Increase the concentration of the reducing agent TCEP (up to 3 mM) to minimize this side reaction.[9] Note that phosphines like TCEP can sometimes interfere with the CuAAC reaction.[9]

Logical Relationship of Reaction Components and Side Products:

side_products Cu_II Cu(II) Cu_I Cu(I) (Active Catalyst) Cu_II->Cu_I Reduction Glaser Glaser Coupling (Side Product) Cu_II->Glaser Catalyzes Cu_I->Cu_II Oxidation Product 1,2,3-Triazole (Desired Product) Cu_I->Product Catalyzes ROS Reactive Oxygen Species Cu_I->ROS Alkyne Terminal Alkyne Alkyne->Product Alkyne->Glaser Azide Azide Azide->Product O2 Oxygen O2->Glaser Promotes O2->ROS Generates Ascorbate Sodium Ascorbate Ascorbate->ROS Ligand Ligand (e.g., THPTA) Ligand->Cu_I Stabilizes Biomolecule_Damage Biomolecule Damage ROS->Biomolecule_Damage Causes

Caption: Relationship between reactants, catalysts, and the formation of side products.

Experimental Protocols

General Protocol for a Small Molecule CuAAC Reaction

This protocol is a starting point and may require optimization for specific substrates.

  • Preparation: In a reaction vial, dissolve the alkyne (1.0 eq) and the azide (1.1 eq) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH/water or DMF/water).

  • Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.

  • Addition of Reducing Agent: Add a freshly prepared aqueous solution of sodium ascorbate (0.2-0.5 eq).

  • Addition of Catalyst: In a separate vial, pre-mix the copper source (e.g., CuSO₄·5H₂O, 0.05-0.1 eq) and a ligand (e.g., THPTA, 0.25-0.5 eq) in water. Add this catalyst solution to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, it can be quenched by adding a solution of EDTA to chelate the copper. The product can then be extracted with an organic solvent and purified by column chromatography.[3]

General Protocol for Bioconjugation (Aqueous Buffer)
  • Prepare Stock Solutions:

    • Azide-containing biomolecule in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • Alkyne-containing molecule in DMSO or buffer.

    • Copper(II) sulfate (B86663) (CuSO₄): 20 mM in water.

    • Ligand (e.g., THPTA): 50 mM in water.

    • Sodium Ascorbate: 100 mM in water (prepare fresh).

  • Reaction Setup: In an Eppendorf tube, combine the reagents in the following order:

    • Biomolecule-azide solution.

    • Alkyne-containing molecule (e.g., 10 equivalents).

    • A premixed solution of CuSO₄ and THPTA (final concentrations of approximately 0.25 mM and 1.25 mM, respectively).

    • Sodium ascorbate (final concentration of approximately 5 mM).

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.

  • Purification: The labeled biomolecule can be purified from excess reagents and the catalyst using methods appropriate for the biomolecule, such as size exclusion chromatography, dialysis, or precipitation.

Summary of Typical Reaction Conditions

The following table summarizes typical reaction conditions that can serve as a starting point for optimization.

Parameter Typical Range/Value Notes
Reactant Stoichiometry (Alkyne:Azide) 1:1 to 1:2 (or 2:1)A slight excess of the less precious reagent can drive the reaction to completion.[1]
Copper Catalyst Loading 1-10 mol%Higher loadings may be needed for challenging substrates.
Ligand to Copper Ratio 1:1 to 5:1Higher ratios are often used in bioconjugation to protect biomolecules.[1][3]
Reducing Agent (Sodium Ascorbate) 5-10 equivalents (relative to copper)Should be in excess to maintain the Cu(I) state.[6]
Solvent t-BuOH/H₂O, DMF, DMSO, AcetonitrileSolvent choice depends on the solubility of the reactants.[3]
pH 4-12For bioconjugations, a pH of 7-9 is common.[3][6]
Temperature Room Temperature to 60°CGentle heating can improve yields for sterically hindered substrates.[3][10]

By systematically addressing these common issues and optimizing the reaction parameters, researchers can significantly improve the yield and reproducibility of their click chemistry reactions.

References

Biotin-PEG4-amide-Alkyne stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG4-amide-Alkyne. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges and ensure optimal results.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a biotinylation reagent that contains a terminal alkyne group.[1] This feature allows it to be conjugated to molecules containing an azide (B81097) group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry."[1] The molecule includes a polyethylene (B3416737) glycol (PEG4) spacer, which is hydrophilic and provides a flexible linkage, helping to minimize steric hindrance when binding to avidin (B1170675) or streptavidin.[2][3]

Q2: What are the primary applications of this compound?

A2: This reagent is primarily used for the biotinylation of azide-containing molecules and biomolecules.[4] Common applications include labeling proteins, nucleic acids, and other biomolecules for subsequent detection or purification using avidin or streptavidin-based techniques, such as Western blotting, ELISA, and pull-down assays.[5] It is also utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[1]

Q3: How should I store this compound?

A3: Proper storage is crucial for maintaining the stability and reactivity of the reagent. Please refer to the table below for recommended storage conditions.

Q4: In what solvents is this compound soluble?

A4: this compound is soluble in a variety of common laboratory solvents. This information is summarized in the table below. It is recommended to prepare stock solutions in an anhydrous organic solvent such as DMSO or DMF and store them at -20°C or -80°C. Aqueous solutions should be prepared fresh for each experiment to minimize hydrolysis.

Stability and Storage Conditions

Quantitative data on the long-term stability of this compound in various conditions is limited. However, based on manufacturer recommendations and the chemical nature of the compound, the following guidelines will help ensure its integrity.

Condition Recommendation Duration Notes
Solid Form (Lyophilized) Store at -20°C, desiccated and protected from light.[3]Long-term (months to years)[2]Minimizing exposure to moisture and light is critical. Allow the vial to warm to room temperature before opening to prevent condensation.
Store at 0-4°C, desiccated and protected from light.[2]Short-term (days to weeks)[2]Suitable for temporary storage.
In Anhydrous Solvent (e.g., DMSO, DMF) Store at -20°C or -80°C in small aliquots.Up to 1 month at -20°C, up to 6 months at -80°C.Avoid repeated freeze-thaw cycles. Use of anhydrous solvents is essential to prevent hydrolysis of the amide bond.
In Aqueous Solution Prepare fresh for each use.Not recommended for storage.The amide and PEG components are susceptible to hydrolysis and degradation in aqueous environments, especially at non-neutral pH.
Shipping Ambient temperature.Stable for a few weeks.[2]The product is generally stable enough for standard shipping times.[2] Upon receipt, it should be stored under the recommended long-term conditions.
Solvent Solubility
DMSO (Dimethyl sulfoxide) Soluble[2][3]
DMF (Dimethylformamide) Soluble[3]
Methanol Soluble[3]
Water Soluble[5]
DCM (Dichloromethane) Soluble[5]

Troubleshooting Guide

Below are common issues that may be encountered during experiments with this compound, along with their potential causes and solutions.

Problem Potential Cause Recommended Solution
Low or No Biotinylation (Low Click Reaction Yield) Degraded Reagents: this compound or the azide-containing molecule may have degraded due to improper storage.Ensure reagents are stored correctly. Use fresh aliquots for each experiment.
Inactive Copper Catalyst: The Cu(I) catalyst is prone to oxidation to Cu(II), which is inactive in the click reaction.Prepare the reducing agent solution (e.g., sodium ascorbate) fresh for each experiment.[6] Degas all solutions to remove oxygen.[6]
Interfering Buffer Components: Buffers containing primary amines (e.g., Tris) can chelate the copper catalyst.[6] Reducing agents like DTT can also interfere.Use non-coordinating buffers such as PBS or HEPES.[6] If DTT is present, remove it via buffer exchange before the reaction.[6]
Low Reactant Concentrations: The click reaction is concentration-dependent.Increase the concentration of the biotin-alkyne and/or the azide-probe. A 2- to 10-fold molar excess of the detection reagent over the labeled biomolecule is often recommended.[6]
Steric Hindrance: The alkyne or azide group on the biomolecule may be inaccessible.Consider performing the reaction under denaturing conditions (e.g., with 1% SDS), if compatible with your downstream application.[6]
High Background Signal in Detection Non-specific Binding of Biotin (B1667282): Endogenous biotin in cells or tissues can lead to high background.Pre-treat samples with an avidin/biotin blocking solution before adding the streptavidin conjugate.
Non-specific Binding of Streptavidin/Avidin: The streptavidin or avidin conjugate may bind non-specifically to other components in your sample.Increase the salt concentration in your buffers, as this can reduce non-specific avidin binding.[7] Ensure adequate blocking of the membrane or plate (e.g., with BSA or non-fat dry milk).
Excess this compound: Unreacted biotin-alkyne can lead to high background.Remove unreacted biotin-alkyne after the click reaction using size-exclusion chromatography or dialysis.
Precipitation of Labeled Protein Aggregation: Biotinylation can sometimes reduce the solubility of proteins.While the PEG spacer in this compound is designed to enhance solubility, aggregation can still occur. Ensure the final labeled protein is stored in an appropriate buffer, and consider adding stabilizing agents like glycerol (B35011) or BSA.

Experimental Protocols

General Protocol for Protein Labeling with this compound via Click Chemistry

This protocol provides a general workflow for labeling an azide-modified protein with this compound. Optimization may be required for specific proteins and applications.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, HEPES)

  • This compound

  • Anhydrous DMSO

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Sodium Ascorbate (B8700270)

  • Deionized water

  • Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

  • Preparation of Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

    • CuSO4: Prepare a 20 mM stock solution in deionized water.

    • THPTA: Prepare a 100 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water. This solution must be prepared fresh immediately before use.

  • Click Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Azide-modified protein (e.g., 50 µL of a 1-5 mg/mL solution)

      • PBS or HEPES buffer to bring the total volume to a desired level (e.g., 150 µL)

      • This compound stock solution (to a final concentration of 20-100 µM)

    • Vortex briefly to mix.

    • Add 10 µL of the 100 mM THPTA solution. Vortex briefly.

    • Add 10 µL of the 20 mM CuSO4 solution. Vortex briefly.

    • To initiate the reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution. Vortex briefly.

  • Incubation:

    • Protect the reaction from light and incubate at room temperature for 30 minutes to 2 hours. Longer incubation times may improve labeling efficiency.

  • Purification:

    • Remove the excess biotin-alkyne and reaction components by passing the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column) equilibrated with your desired storage buffer.

    • Alternatively, perform dialysis against a suitable buffer.

  • Storage:

    • Store the purified biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage. The addition of a cryoprotectant like glycerol may be beneficial for frozen storage.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Click Reaction cluster_purification 3. Purification cluster_product 4. Final Product azide_protein Azide-Modified Protein mix Combine Reagents in Amine-Free Buffer azide_protein->mix biotin_alkyne This compound Stock (DMSO) biotin_alkyne->mix copper CuSO4 Stock copper->mix ligand THPTA Stock ligand->mix ascorbate Sodium Ascorbate Stock (Fresh) ascorbate->mix incubate Incubate at RT (30-120 min) mix->incubate purify Remove Excess Reagents (SEC/Dialysis) incubate->purify final_protein final_protein purify->final_protein final_product Purified Biotinylated Protein final_protein->final_product

Caption: Experimental workflow for protein biotinylation.

troubleshooting_logic cluster_reagents Reagent Issues cluster_conditions Reaction Conditions start Low/No Biotinylation Signal reagent_quality Check Reagent Quality (Storage, Age) start->reagent_quality Possible Cause catalyst_activity Check Catalyst Activity (Fresh Ascorbate, Degas) start->catalyst_activity Possible Cause buffer_check Verify Buffer Compatibility (Amine-Free) start->buffer_check Possible Cause concentration_check Optimize Reactant Concentrations start->concentration_check Possible Cause hindrance_check Consider Steric Hindrance (Denaturing Conditions) start->hindrance_check Possible Cause solution1 Use fresh reagents reagent_quality->solution1 Solution solution2 Prepare fresh catalyst components catalyst_activity->solution2 Solution solution3 Switch to PBS/HEPES buffer_check->solution3 Solution solution4 Increase molar excess of biotin-alkyne concentration_check->solution4 Solution solution5 Test reaction with denaturants hindrance_check->solution5 Solution

Caption: Troubleshooting logic for low biotinylation signal.

References

improving solubility of Biotin-PEG4-amide-Alkyne in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG4-amide-Alkyne. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully using this reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a biotinylation reagent that contains a biotin (B1667282) molecule linked to a terminal alkyne group via a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][2] It is primarily used for biotin labeling of molecules containing an azide (B81097) group through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.[1] This allows for the subsequent detection, purification, or tracking of the labeled biomolecules using avidin (B1170675) or streptavidin conjugates.[1]

Q2: What is the purpose of the PEG4 spacer in this molecule?

A2: The PEG4 (tetraethylene glycol) spacer serves two main purposes. First, it is hydrophilic, which significantly increases the aqueous solubility of the otherwise hydrophobic biotin molecule, helping to prevent aggregation of the labeled proteins in solution.[2][3] Second, the long and flexible spacer arm minimizes steric hindrance, which allows for more efficient binding of the biotin moiety to avidin or streptavidin.[2][3]

Q3: What is the recommended storage condition for this compound?

A3: this compound should be stored at -20°C in a desiccated environment to prevent degradation.[4][5] Before use, it is important to allow the vial to equilibrate to room temperature before opening to avoid moisture condensation, which can hydrolyze the reagent.[5]

Q4: In what solvents is this compound soluble?

A4: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[6] Due to the hydrophilic PEG spacer, it also has enhanced solubility in aqueous buffers.[1][2] For detailed solubility data, please refer to the tables in the troubleshooting section.

Troubleshooting Guide

This section addresses common issues encountered when working with this compound, particularly concerning its solubility in aqueous buffers.

Issue 1: Difficulty Dissolving this compound in Aqueous Buffer

Cause: Direct dissolution of the lyophilized powder in aqueous buffer can be challenging, especially at higher concentrations. The biotin moiety is inherently hydrophobic, and despite the hydrophilic PEG linker, high concentrations can lead to incomplete dissolution or precipitation.

Solution: A two-step dissolution protocol is highly recommended.

  • Prepare a concentrated stock solution in an organic solvent. Dissolve the this compound powder in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).[6][7] Ensure the powder is completely dissolved by gentle vortexing or pipetting.

  • Dilute the stock solution into your aqueous buffer. Add the desired volume of the organic stock solution to your aqueous buffer (e.g., PBS) to achieve the final working concentration. It is crucial to keep the final concentration of the organic solvent in the aqueous buffer low (typically below 10%) to avoid any detrimental effects on your biological sample.[5]

Issue 2: Precipitation Observed After Diluting the Stock Solution into Aqueous Buffer

Cause: The final concentration of this compound in the aqueous buffer may exceed its solubility limit. This can be influenced by the buffer composition, pH, and temperature. Phosphate buffers, for instance, can sometimes cause precipitation of salts when mixed with high concentrations of organic solvents.[8]

Solutions:

  • Reduce the final concentration. The solubility of similar biotin-PEG compounds in aqueous buffers like PBS is reported to be around 5-10 mg/mL.[3][6] Ensure your final working concentration is below this limit.

  • Optimize buffer conditions. Avoid using buffers containing primary amines (e.g., Tris) if you are working with an NHS-ester derivative of biotin, as they will compete with the labeling reaction.[4][5] For alkyne-azide click chemistry, buffers like PBS are generally suitable.

  • Consider the pH of the buffer. While specific data for this compound is limited, the solubility of biotinylated compounds can be pH-dependent. Most click chemistry reactions are performed at a neutral pH (around 7.4).

  • Use sonication. If precipitation occurs, brief sonication of the solution in a water bath can help to redissolve the compound.[9]

Quantitative Solubility Data

The following tables summarize the available solubility data for this compound and similar biotin-PEG compounds to guide your experimental design.

Table 1: Solubility in Organic Solvents

SolventReported Solubility of Biotin-PEG4-NHS ester (mg/mL)
DMSO30[6]
DMF30[6]

Table 2: Solubility in Aqueous Solutions

Aqueous SolutionReported Solubility of Similar Biotin-PEG Compounds (mg/mL)Compound
Water10[3][4][10]Biotin PEG Thiol, EZ-Link NHS-PEG4-Biotin
PBS (pH 7.2)5[6]Biotin-PEG4-NHS ester

Note: The solubility of this compound is expected to be in a similar range to these compounds due to the presence of the hydrophilic PEG4 linker.

Experimental Protocols

Protocol for Preparing an Aqueous Working Solution of this compound
  • Allow the vial of this compound to warm to room temperature before opening.

  • Prepare a 10 mM stock solution by dissolving the required amount of the compound in anhydrous DMSO. For example, to prepare 100 µL of a 10 mM stock solution of this compound (MW: 457.58 g/mol ), dissolve 0.458 mg in 100 µL of DMSO.

  • Vortex briefly to ensure the compound is fully dissolved.

  • To prepare a 1 mM working solution in PBS, dilute 10 µL of the 10 mM DMSO stock solution into 90 µL of PBS. The final DMSO concentration will be 10%.

  • If a lower concentration of DMSO is required, prepare a more dilute stock solution or perform a larger dilution. For example, to achieve a 1% final DMSO concentration, dilute 1 µL of the 10 mM stock solution into 99 µL of PBS for a final concentration of 100 µM.

Visualizations

Experimental Workflow for Dissolving this compound

G cluster_0 Step 1: Prepare Stock Solution cluster_1 Step 2: Prepare Aqueous Working Solution A Weigh this compound powder B Add anhydrous DMSO or DMF A->B C Vortex to dissolve completely B->C D Pipette desired volume of stock solution C->D E Add to aqueous buffer (e.g., PBS) D->E F Mix gently E->F G Ready for use in experiment F->G

Caption: Workflow for preparing an aqueous solution of this compound.

General Workflow for Click Chemistry Labeling

G A Prepare azide-modified biomolecule C Mix biomolecule and biotin reagent A->C B Prepare this compound working solution B->C D Add copper(I) catalyst (e.g., CuSO4/sodium ascorbate) C->D E Incubate at room temperature D->E F Purify the biotinylated biomolecule (e.g., via dialysis or spin column) E->F G Proceed with downstream application (e.g., detection with streptavidin) F->G

Caption: General workflow for labeling an azide-modified biomolecule.

References

Technical Support Center: Optimizing Biotinylation with PEG Linkers to Minimize Steric Hindrance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing steric hindrance in biotinylation experiments through the use of Polyethylene Glycol (PEG) linkers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you overcome common challenges and optimize your results.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of biotinylation, and how does it affect my experiments?

A1: Steric hindrance refers to the spatial obstruction that prevents the interaction between biotin (B1667282) and its binding partners, such as streptavidin or avidin. This obstruction can arise from the proximity of the biotin label to the surface of the molecule it is attached to, or from the crowding of biotin molecules on that surface. Steric hindrance can significantly reduce the binding efficiency of biotin to streptavidin, leading to lower signal intensity in detection assays, reduced capture efficiency in purification protocols, and inaccurate quantification in binding studies.[1]

Q2: How do PEG linkers help in minimizing steric hindrance?

A2: PEG linkers are flexible, hydrophilic chains that act as spacers between the biotin molecule and the target molecule.[2][3] The key advantages of using PEG linkers include:

  • Increased Distance: The PEG spacer physically separates the biotin from the surface of the labeled molecule, making it more accessible to the binding pocket of streptavidin or avidin.[4]

  • Enhanced Flexibility: The flexibility of the PEG chain allows the biotin to orient itself optimally for binding, further reducing spatial constraints.[5]

  • Improved Solubility: The hydrophilic nature of PEG can help to prevent the aggregation of biotinylated proteins, which can also contribute to steric hindrance.[4][6]

Q3: How do I choose the appropriate PEG linker length for my application?

A3: The optimal PEG linker length depends on the specific application and the molecules involved.[2][7] Here are some general guidelines:

  • Short PEG Chains (e.g., PEG2-PEG6): These are suitable for applications where the biotin needs to be in close proximity to the target molecule, but some spacing is still required to overcome minimal steric hindrance.[2]

  • Long PEG Chains (e.g., PEG12-PEG24): These are recommended when significant steric hindrance is anticipated, such as when biotinylating large, complex proteins or when the biotinylation site is in a sterically crowded region.[2] Longer linkers provide greater flexibility and distance, maximizing the accessibility of the biotin.[2] In some experiences, a linker length of 29 angstroms or longer is recommended to ensure the attached molecule is presented without masking its active site.[8]

Q4: What are the different types of reactive groups available for Biotin-PEG linkers?

A4: Biotin-PEG linkers are available with various reactive groups to target different functional groups on your molecule of interest. The most common include:

  • NHS Esters (N-hydroxysuccinimide): These are the most widely used and react with primary amines (-NH2) found on lysine (B10760008) residues and the N-terminus of proteins.[2][9]

  • Maleimides: These react specifically with sulfhydryl groups (-SH) on cysteine residues.[2]

  • Azides and Alkynes (e.g., DBCO): These are used for "click chemistry," a highly specific and efficient conjugation method.[2]

  • Hydrazides: These react with aldehyde groups, which can be generated by oxidizing carbohydrates on glycoproteins.[10]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no signal in a streptavidin-based assay after biotinylation. Steric hindrance due to a short linker. Use a Biotin-PEG linker with a longer PEG chain (e.g., PEG12 or PEG24) to increase the distance between the biotin and the target molecule.[2]
Inefficient biotinylation reaction. Ensure the buffer used for biotinylation is free of primary amines (e.g., Tris, glycine) if using an NHS-ester based reagent.[11] Optimize the molar ratio of the biotinylation reagent to your target molecule.[12]
Over-biotinylation leading to protein aggregation and steric hindrance. Reduce the molar excess of the biotinylation reagent or shorten the reaction time.[13]
High background or non-specific binding. Hydrophobic interactions of the biotinylated molecule. Use a Biotin-PEG linker. The hydrophilic nature of PEG can reduce non-specific binding.[4][6]
Excess, unreacted biotinylation reagent. Ensure thorough removal of unreacted biotin reagent after the labeling reaction using dialysis or a desalting column.[11][12]
Loss of protein function after biotinylation. Biotinylation of a critical functional residue (e.g., in an active site). If using an amine-reactive biotin, consider switching to a sulfhydryl-reactive (maleimide) or carboxyl-reactive reagent to target different amino acids. Alternatively, perform the biotinylation in the presence of a substrate or competitive inhibitor to protect the active site.
Conformational changes induced by biotinylation. Use a longer, more flexible PEG linker to minimize structural perturbations to the protein.[5]

Quantitative Data on the Effect of PEG Linker Length

Table 1: Impact of Mini-PEG Spacer Length on Receptor Binding Affinity

This table presents data on the binding affinity (IC50 and K_D) of a series of NOTA-conjugated bombesin (B8815690) antagonists with varying lengths of mini-PEG spacers. Lower IC50 and K_D values indicate higher binding affinity.

CompoundPEG Units (n)IC50 (nM)K_D (pM)
natGa-NOTA-PEG2-RM2623.1 ± 0.21.8 ± 0.2
natGa-NOTA-PEG3-RM2633.9 ± 0.32.5 ± 0.3
natGa-NOTA-PEG4-RM2645.4 ± 0.43.5 ± 0.4
natGa-NOTA-PEG6-RM2665.8 ± 0.34.1 ± 0.3

Data adapted from a study on bombesin antagonists, illustrating that changes in PEG linker length can influence binding affinity.[14]

Table 2: Influence of PEG Linker Length on PROTAC-Mediated Protein Degradation

This table showcases the effect of PEG linker length on the degradation efficiency of target proteins by PROTACs. While not a direct measure of biotin-streptavidin binding, it demonstrates the critical role of the linker in facilitating molecular interactions.

Target ProteinE3 Ligase LigandPEG Linker Length (n)DC50 (nM)Dmax (%)
BRD4VHL310>95
BRD4VHL45>95
BTKCereblon25080
BTKCereblon315>90

This is a representative compilation of data from various PROTAC studies to illustrate the principle of linker optimization.[7]

Experimental Protocols

Protocol 1: General Procedure for Biotinylating an Antibody with a Biotin-PEG-NHS Ester

This protocol provides a general guideline for the biotinylation of an antibody using an amine-reactive Biotin-PEG-NHS ester.

Materials:

  • Antibody (1-3 mg/mL in an amine-free buffer, e.g., PBS, pH 7.4)

  • Biotin-PEGn-NHS Ester (e.g., Biotin-PEG4-NHS or Biotin-PEG12-NHS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 7.0)

  • Desalting column or dialysis cassette for buffer exchange

Procedure:

  • Antibody Preparation: Dialyze the antibody against an amine-free buffer like PBS at pH 7.4.[11][15] Adjust the antibody concentration to 1-3 mg/mL.

  • Biotin Reagent Preparation: Immediately before use, dissolve the Biotin-PEGn-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.[15]

  • Biotinylation Reaction:

    • Calculate the required volume of the biotin reagent to achieve a desired molar excess over the antibody. A starting point is a 20-fold molar excess.[13]

    • Slowly add the biotin reagent to the antibody solution while gently vortexing.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.[13][15]

  • Quenching the Reaction: Add a quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[15] Incubate for 10-30 minutes at room temperature.

  • Purification: Remove excess, unreacted biotin and the quenching agent by buffer exchange using a desalting column or by dialysis against PBS.[12][15]

  • Storage: Store the biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Solid-Phase Biotinylation of an Antibody

This method is useful for ensuring the removal of excess biotinylation reagents.

Materials:

  • Purified IgG antibody (0.1-1 mg)

  • HisPur™ Ni-NTA Spin Column

  • PBS (Phosphate Buffered Saline)

  • Biotin-PEG4-NHS

  • Elution Buffer (e.g., 0.2 M Imidazole (B134444) in PBS)

Procedure:

  • Column Preparation: Equilibrate the Ni-NTA spin column with PBS.[16]

  • Antibody Binding: Apply the purified IgG antibody to the column and incubate to allow binding.[16]

  • Biotinylation:

    • Prepare a fresh solution of Biotin-PEG4-NHS in PBS.

    • Add the biotinylation solution to the column containing the immobilized antibody.

    • Incubate at room temperature for 30-60 minutes.[16]

  • Washing: Wash the column extensively with PBS to remove all unreacted biotinylation reagent.[16]

  • Elution: Elute the biotinylated antibody from the column using an elution buffer containing imidazole.[16]

  • Buffer Exchange (Optional): If imidazole interferes with downstream applications, perform a buffer exchange into PBS.

Visualizing Biotinylation Workflows

Biotinylation of an Antibody with a PEG Linker

Biotinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Antibody Antibody in Amine-Free Buffer Mix Mix Antibody and Biotin-PEG-NHS Antibody->Mix BiotinPEG Biotin-PEG-NHS in DMSO BiotinPEG->Mix Incubate Incubate at RT (30-60 min) Mix->Incubate Quench Quench with Tris or Glycine Incubate->Quench Purify Remove Excess Biotin (Desalting/Dialysis) Quench->Purify FinalProduct Purified Biotinylated Antibody Purify->FinalProduct

Caption: Workflow for antibody biotinylation using a PEG linker.

The Role of a PEG Linker in Overcoming Steric Hindrance

Steric_Hindrance cluster_no_linker Without PEG Linker cluster_with_linker With PEG Linker Protein_NL Protein Biotin_NL Biotin Protein_NL->Biotin_NL Direct Conjugation Streptavidin_NL Streptavidin Biotin_NL->Streptavidin_NL Steric Hindrance (Binding Impeded) Protein_WL Protein PEG PEG Linker Protein_WL->PEG Biotin_WL Biotin PEG->Biotin_WL Flexible Spacer Streptavidin_WL Streptavidin Biotin_WL->Streptavidin_WL Efficient Binding

Caption: How a PEG linker mitigates steric hindrance in biotin-streptavidin binding.

References

Biotin-PEG4-amide-Alkyne shelf life and degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the shelf life, degradation, and proper handling of Biotin-PEG4-amide-Alkyne.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

For optimal stability, solid this compound should be stored at -20°C and kept desiccated.[1][2][3][4][5] For short-term storage (days to weeks), 0-4°C is acceptable.[6] The product is generally stable for a few weeks at ambient temperature, such as during shipping.[1][2][6]

Q2: What is the expected shelf life of this compound?

When stored properly at -20°C, this compound has a shelf life of over three years.[6]

Q3: How should I store stock solutions of this compound?

Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[7][8] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q4: In which solvents is this compound soluble?

This compound is soluble in various organic solvents such as DMSO, DMF, and DCM, as well as in water.[1][2][6]

Q5: What are the signs of potential degradation of this compound?

Signs of degradation may include a change in the physical appearance of the solid (e.g., discoloration, clumping), decreased solubility, or a significant loss of reactivity in click chemistry reactions, leading to lower yields or complete reaction failure.

Storage and Shelf Life Data

ConditionFormTemperatureDurationShelf Life
Long-termSolid-20°CMonths to Years> 3 years[6]
Short-termSolid0 - 4°CDays to WeeksNot specified
ShippingSolidAmbientWeeksStable for a few weeks[6]
Stock SolutionLiquid-80°CUp to 6 months6 months[7][8]
Stock SolutionLiquid-20°CUp to 1 month1 month[7][8]

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound, potentially due to degradation.

Problem Possible Cause Recommended Action
Low or no "click" reaction efficiency Degradation of the alkyne group.- Use a fresh vial of the reagent. - Ensure proper storage conditions have been maintained. - Confirm the quality of other reaction components (e.g., azide-containing molecule, copper catalyst).
Inconsistent results between experiments Improper storage or handling of stock solutions.- Prepare fresh, single-use aliquots of the stock solution. - Avoid multiple freeze-thaw cycles. - Ensure the solvent used for the stock solution is anhydrous and of high quality.
Difficulty dissolving the reagent Partial degradation or moisture absorption.- Warm the vial to room temperature before opening to prevent moisture condensation. - Use a fresh vial if solubility issues persist. - Briefly sonicate the solution to aid dissolution.
Unexpected side products in the reaction Presence of impurities from degradation.- Purify the starting material if possible. - Analyze the reagent by HPLC or mass spectrometry to check for purity. - Use a new lot of the reagent.

Experimental Protocols

Protocol 1: Assessment of this compound Reactivity via a Test Click Reaction

Objective: To determine if the reagent has retained its ability to participate in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • This compound

  • A simple azide-containing molecule (e.g., Azidopropanol)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Reaction buffer (e.g., PBS)

  • Analytical tool (e.g., LC-MS or TLC)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a microcentrifuge tube, combine the this compound, azidopropanol, and reaction buffer.

  • Add freshly prepared solutions of CuSO₄ and sodium ascorbate to initiate the reaction.

  • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Analyze the reaction mixture by LC-MS to detect the formation of the expected triazole product or by TLC to observe the consumption of the starting materials.

Expected Outcome: Successful reaction will show a clear product peak in the LC-MS analysis or a new spot on the TLC plate corresponding to the product, with a concomitant decrease in the starting material signals. A failed or inefficient reaction suggests degradation of the alkyne.

Visualizations

TroubleshootingWorkflow start Experiment Fails or Yields Poor Results check_reagent Check this compound start->check_reagent check_storage Was it stored at -20°C and desiccated? check_reagent->check_storage check_age Is the reagent within its recommended shelf life? check_storage->check_age Yes new_reagent Use a new vial/lot of the reagent check_storage->new_reagent No test_reactivity Perform a test click reaction check_age->test_reactivity Yes check_age->new_reagent No reaction_works Test reaction successful? test_reactivity->reaction_works reaction_works->new_reagent No troubleshoot_other Troubleshoot other experimental parameters (e.g., catalyst, azide, conditions) reaction_works->troubleshoot_other Yes end_success Problem Resolved new_reagent->end_success troubleshoot_other->end_success end_fail Contact Technical Support troubleshoot_other->end_fail

Caption: Troubleshooting workflow for this compound issues.

DegradationPathways main_compound This compound hydrolysis Amide Bond Hydrolysis main_compound->hydrolysis oxidation PEG Chain Oxidation main_compound->oxidation alkyne_loss Loss of Alkyne Reactivity main_compound->alkyne_loss product1 Biotin-PEG4-acid + Amine hydrolysis->product1 product2 Oxidized PEG species oxidation->product2 product3 Unreactive Alkyne alkyne_loss->product3

Caption: Potential degradation pathways of this compound.

References

Validation & Comparative

A Head-to-Head Comparison of Biotin-PEG4-amide-Alkyne and Biotin-PEG4-azide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. Biotinylation, the covalent attachment of biotin (B1667282), is a cornerstone technique for detection, purification, and tracking of proteins, nucleic acids, and other biologically relevant molecules. The advent of click chemistry has provided a powerful toolkit for achieving this with high specificity and efficiency. This guide presents an in-depth comparison of two popular biotinylating reagents that leverage this technology: Biotin-PEG4-amide-Alkyne and Biotin-PEG4-azide.

These reagents are structurally similar, featuring a biotin moiety for affinity binding to streptavidin, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a reactive handle for click chemistry—either a terminal alkyne or an azide (B81097).[1][2][3][4][5] The choice between an alkyne or an azide-functionalized biotin reagent depends on the complementary functional group present on the target biomolecule.

The Underlying Chemistry: A Quick Primer on Click Chemistry

Both this compound and Biotin-PEG4-azide participate in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of click chemistry. This reaction forms a stable triazole linkage between an alkyne and an azide.[6] The reaction is highly specific, as both azides and alkynes are largely absent in biological systems, preventing off-target reactions.[6][7] It proceeds efficiently in aqueous buffers and over a wide pH range, making it highly compatible with biological samples.[6]

Performance Comparison: What the Data Suggests

FeatureThis compoundBiotin-PEG4-azideKey Considerations & Supporting Data
Reactive Partner Azide-modified biomoleculeAlkyne-modified biomoleculeThe choice depends on the synthetic route to functionalize the target molecule.
Reaction Kinetics Generally fastGenerally fastThe reaction rate is influenced by the accessibility of the reactive groups, catalyst concentration, and the ligand used.[8]
Specificity HighHighBoth reactions are bioorthogonal, meaning they do not interfere with native biological functional groups.[6][7]
Stability of Reagent Terminal alkynes are generally stable.Azides are generally stable but can be sensitive to reduction.Both reagents are typically stored at -20°C for long-term stability.
Biocompatibility Copper catalyst can be cytotoxic.Copper catalyst can be cytotoxic.For live-cell imaging, copper-free click chemistry using strained alkynes (e.g., DBCO, BCN) with an azide partner is often preferred.[9]

Experimental Protocols: A Guide to Implementation

The following are generalized protocols for labeling proteins in a cell lysate using either this compound or Biotin-PEG4-azide via a copper-catalyzed click reaction.

Protocol 1: Labeling of Azide-Modified Protein with this compound

Materials:

  • Azide-modified protein in cell lysate

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270) (freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein lysate with PBS to a final volume of 85 µL.

    • Add 5 µL of the 10 mM this compound stock solution (final concentration ~500 µM).

    • Add 5 µL of the 50 mM CuSO4 stock solution and 5 µL of the 50 mM THPTA stock solution (pre-mixing is recommended).

  • Initiate Reaction:

    • Add 5 µL of the 100 mM sodium ascorbate stock solution to initiate the click reaction.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

  • Downstream Processing:

    • The biotinylated protein is now ready for downstream applications such as enrichment with streptavidin beads, followed by SDS-PAGE and Western blotting or mass spectrometry.

Protocol 2: Labeling of Alkyne-Modified Protein with Biotin-PEG4-azide

Materials:

  • Alkyne-modified protein in cell lysate

  • Biotin-PEG4-azide

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of Biotin-PEG4-azide in DMSO.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein lysate with PBS to a final volume of 85 µL.

    • Add 5 µL of the 10 mM Biotin-PEG4-azide stock solution (final concentration ~500 µM).

    • Add 5 µL of the 50 mM CuSO4 stock solution and 5 µL of the 50 mM THPTA stock solution (pre-mixing is recommended).

  • Initiate Reaction:

    • Add 5 µL of the 100 mM sodium ascorbate stock solution to initiate the click reaction.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

  • Downstream Processing:

    • The biotinylated protein is now ready for downstream applications such as enrichment with streptavidin beads, followed by SDS-PAGE and Western blotting or mass spectrometry.

Visualizing the Process

To better understand the chemical structures and workflows, the following diagrams are provided.

G cluster_alkyne This compound cluster_azide Biotin-PEG4-azide alkyne_structure Biotin-PEG4-NH-C(O)-CH2-C≡CH azide_structure Biotin-PEG4-N3

Figure 1. Chemical Structures.

G cluster_workflow1 Workflow with this compound cluster_workflow2 Workflow with Biotin-PEG4-azide azide_protein Azide-Modified Biomolecule cuaac1 CuAAC (Cu(I), Ligand, Ascorbate) azide_protein->cuaac1 + alkyne_biotin This compound alkyne_biotin->cuaac1 + biotinylated_protein1 Biotinylated Biomolecule cuaac1->biotinylated_protein1 alkyne_protein Alkyne-Modified Biomolecule cuaac2 CuAAC (Cu(I), Ligand, Ascorbate) alkyne_protein->cuaac2 + azide_biotin Biotin-PEG4-azide azide_biotin->cuaac2 + biotinylated_protein2 Biotinylated Biomolecule cuaac2->biotinylated_protein2

Figure 2. Experimental Workflows.

G cluster_decision start Start: Choose Labeling Strategy biomolecule_modification Is your biomolecule already modified with an alkyne or azide? start->biomolecule_modification yes Yes biomolecule_modification->yes no No biomolecule_modification->no choose_reagent Select the complementary Biotin-PEG4 reagent yes->choose_reagent choose_modification Choose a method to introduce an alkyne or azide into your biomolecule no->choose_modification perform_cuaac Perform CuAAC reaction choose_reagent->perform_cuaac choose_modification->choose_reagent downstream Proceed to downstream application (e.g., purification, detection) perform_cuaac->downstream

Figure 3. Logical Decision Workflow.

Conclusion: Making the Right Choice

The decision to use this compound or Biotin-PEG4-azide is primarily dictated by the functional group that is, or can be, incorporated into the target biomolecule. Both reagents offer the high specificity and efficiency characteristic of click chemistry. The provided protocols and diagrams serve as a starting point for researchers to design and execute their biotinylation experiments effectively. As with any experimental procedure, optimization of reaction conditions, such as reagent concentrations and incubation times, is recommended to achieve the best results for a specific application.

References

Navigating the Landscape of Protein Labeling: A Guide to Copper-Free Click Chemistry Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to attach probes, dyes, or other molecules to proteins, copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), has become a go-to method. Its bioorthogonality and efficiency are well-established. However, the field of bioconjugation is rich with a variety of techniques, each with its own set of strengths and ideal applications. This guide provides an objective comparison of the leading alternatives to copper-free click chemistry, offering a comprehensive look at their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal labeling strategy.

This guide will delve into the mechanisms, advantages, and limitations of four key alternatives: Tetrazine Ligation, Enzymatic Labeling using Sortase A and Biotin (B1667282) Ligase, Staudinger Ligation, and Photo-Click Chemistry.

Quantitative Performance Comparison

To facilitate a direct comparison of these diverse protein labeling techniques, the following table summarizes their key quantitative performance metrics. These values represent typical ranges found in the literature and can be influenced by specific substrates, buffer conditions, and the protein of interest.

FeatureStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Tetrazine LigationSortase A-Mediated LigationStaudinger Ligation
Second-Order Rate Constant (k₂) ~1 M⁻¹s⁻¹[1]Up to 10⁶ M⁻¹s⁻¹[2][3]Enzyme-dependent, typically slower~7.7 x 10⁻³ M⁻¹s⁻¹[4][5]
Typical Reaction Time 1 - 12 hours< 5 minutes to 2 hours[6]30 minutes to overnight[7][8]1 - 12 hours
Typical Reactant Concentrations 10 - 100 µM1 - 50 µMProtein: 50 µM, Peptide: 250 µM100 µM - 10 mM
Optimal pH Range 4 - 96 - 9[9]7.5 - 9.0[7]7.0 - 8.0
Optimal Temperature 4 - 37°C4 - 37°C[9]20 - 50°C[7]Room Temperature
Biocompatibility Excellent (copper-free)[10]Excellent (copper-free)[9]Excellent (enzyme-mediated)Good, but phosphine (B1218219) reagents can be air-sensitive[11]
Key Advantages High bioorthogonality, stable triazole product.Extremely fast kinetics, fluorogenic potential.[9]High site-specificity, native peptide bond formation.Forms a native amide bond (traceless version).[10]
Key Limitations Slower kinetics than tetrazine ligation.[10]Tetrazine stability can be a concern.Requires genetic engineering of recognition sites, enzyme purification.Slow kinetics, potential for phosphine oxide side products.[11]

Visualizing the Chemistries: Reaction Mechanisms

To understand the fundamental differences between these labeling strategies, it is crucial to visualize their reaction mechanisms. The following diagrams, generated using the DOT language, illustrate the core chemical transformations.

Tetrazine_Ligation Tetrazine Tetrazine TransitionState [4+2] Cycloaddition Transition State Tetrazine->TransitionState TCO trans-Cyclooctene (B1233481) (TCO) TCO->TransitionState Dihydropyridazine Dihydropyridazine Adduct TransitionState->Dihydropyridazine Inverse electron-demand Diels-Alder Nitrogen N₂ Gas Dihydropyridazine->Nitrogen Retro-Diels-Alder (N₂ release) FinalProduct Stable Conjugate Dihydropyridazine->FinalProduct

Mechanism of Tetrazine Ligation.

Sortase_A_Ligation Protein_LPXTG Protein-LPXTG Acyl_Enzyme Acyl-Enzyme Intermediate Protein_LPXTG->Acyl_Enzyme SrtA Cleavage Sortase_A Sortase A (SrtA) Sortase_A->Acyl_Enzyme Labeled_Protein Labeled Protein-LPXT-(Gly)n-Probe Acyl_Enzyme->Labeled_Protein Nucleophilic Attack Cleaved_G Cleaved Glycine Acyl_Enzyme->Cleaved_G Glycine_Probe (Gly)n-Probe Glycine_Probe->Labeled_Protein

Sortase A-Mediated Ligation.

Staudinger_Ligation Azide (B81097) Protein-Azide Aza_ylide Aza-ylide Intermediate Azide->Aza_ylide Phosphine Phosphine-Ester Phosphine->Aza_ylide -N₂ Amide_Bond Amide Bond Formation Aza_ylide->Amide_Bond Intramolecular Rearrangement Phosphine_Oxide Phosphine Oxide Amide_Bond->Phosphine_Oxide Labeled_Protein Labeled Protein Amide_Bond->Labeled_Protein

Mechanism of Staudinger Ligation.

Experimental Workflows and Protocols

A generalized workflow for protein labeling provides a framework for understanding the practical steps involved, from protein expression to final analysis.

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis & Purification Protein_Expression 1. Protein Expression & Purification (with bioorthogonal handle or enzyme recognition site) Reaction_Setup 3. Reaction Incubation (Protein + Probe +/– Catalyst/Enzyme) Protein_Expression->Reaction_Setup Probe_Synthesis 2. Synthesis/Procurement of Labeling Probe (with complementary reactive group) Probe_Synthesis->Reaction_Setup Optimization Optimization of: - Stoichiometry - Concentration - Time - Temperature - pH Reaction_Setup->Optimization Purification 4. Purification of Labeled Protein (e.g., SEC, IEX, Affinity Chromatography) Reaction_Setup->Purification Analysis 5. Analysis of Labeling Efficiency (e.g., SDS-PAGE, Mass Spectrometry) Purification->Analysis

A General Experimental Workflow for Protein Labeling.
Experimental Protocol: Tetrazine Ligation of a Purified Protein

This protocol describes a general procedure for labeling a protein containing a trans-cyclooctene (TCO) group with a tetrazine-functionalized fluorescent dye.

Materials:

  • TCO-modified protein of interest in a suitable buffer (e.g., PBS, pH 7.4).

  • Tetrazine-fluorophore conjugate (e.g., Tetrazine-Cy5) dissolved in DMSO.

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Size-exclusion chromatography (SEC) column for purification.

Procedure:

  • Protein Preparation: Prepare a solution of the TCO-modified protein at a final concentration of 10-50 µM in the reaction buffer.

  • Probe Preparation: Prepare a stock solution of the tetrazine-fluorophore conjugate in DMSO at a concentration of 1-10 mM.

  • Ligation Reaction: Add the tetrazine-fluorophore conjugate to the protein solution at a 1.5 to 5-fold molar excess. For example, for a 50 µL reaction with 20 µM protein, add 0.15-0.5 µL of a 10 mM tetrazine-fluorophore stock.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 30 minutes to 2 hours. The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.

  • Purification: Remove the excess, unreacted tetrazine-fluorophore by size-exclusion chromatography (e.g., a desalting column) equilibrated with the desired storage buffer.

  • Analysis: Analyze the labeling efficiency by SDS-PAGE with in-gel fluorescence scanning and/or mass spectrometry to confirm the covalent attachment of the fluorophore.

Experimental Protocol: Sortase A-Mediated C-terminal Labeling

This protocol outlines the C-terminal labeling of a target protein containing a C-terminal LPXTG motif with a triglycine-(Gly)₃-functionalized probe.

Materials:

  • Purified target protein with a C-terminal LPXTG motif (50 µM).

  • Purified, active Sortase A enzyme (e.g., pentamutant SrtA) (2.5 µM).

  • (Gly)₃-probe (e.g., (Gly)₃-biotin) (250 µM).

  • Sortase reaction buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the target protein, Sortase A, and the (Gly)₃-probe in the sortase reaction buffer to the final concentrations listed above.

  • Incubation: Incubate the reaction mixture for 30 minutes at 25°C or for 2 hours at 4°C, depending on the stability of the target protein.

  • Monitoring the Reaction: The progress of the ligation can be monitored by SDS-PAGE. A successful ligation will result in a slight increase in the molecular weight of the target protein.

  • Purification: Purify the labeled protein from the reaction mixture to remove the Sortase A enzyme and the excess (Gly)₃-probe. This can be achieved using affinity chromatography (if the Sortase A is His-tagged) followed by size-exclusion chromatography.

  • Verification: Confirm the successful labeling by mass spectrometry to detect the mass shift corresponding to the addition of the (Gly)₃-probe.

In-Depth Look at the Alternatives

Tetrazine Ligation: The Speed Demon

The inverse electron-demand Diels-Alder reaction between a tetrazine and a strained alkene or alkyne, such as trans-cyclooctene (TCO), is the fastest known bioorthogonal reaction.[9] This exceptional speed allows for efficient labeling at very low protein and probe concentrations, making it ideal for in vivo applications. The reaction is catalyst-free and proceeds rapidly at physiological conditions. Some tetrazine-fluorophore conjugates are "fluorogenic," meaning they only become fluorescent upon reaction with the dienophile, which can reduce background signal in imaging experiments.[9] A primary consideration is the stability of the tetrazine moiety, which can be susceptible to degradation, particularly in the presence of thiols.

Enzymatic Labeling: The Precision Instruments

Enzymatic methods offer unparalleled site-specificity, as the labeling is dictated by the enzyme's recognition of a specific amino acid sequence.

  • Sortase A: This bacterial transpeptidase recognizes a specific peptide motif (LPXTG) and cleaves the peptide bond between the threonine and glycine.[7] It then ligates a new substrate containing an N-terminal oligoglycine sequence, forming a native peptide bond. This method allows for precise N- or C-terminal labeling. The main drawbacks are the need to genetically engineer the recognition motif into the protein of interest and the requirement for purified, active enzyme. The kinetics of the reaction are generally slower than chemical ligations.[2]

  • Biotin Ligase (e.g., BirA): In its native function, biotin ligase attaches biotin to a specific lysine (B10760008) residue within a defined recognition sequence (the AviTag). This system can be repurposed for protein labeling by fusing the AviTag to the protein of interest and using a biotin analog linked to the desired probe. A promiscuous mutant of BirA, termed BioID, can be used for proximity labeling to identify protein-protein interactions. While highly specific, this method is limited to the attachment of biotin or its analogs and requires the expression of the tagged protein.

Staudinger Ligation: The Classic Bioorthogonal Reaction

The Staudinger ligation between an azide and a phosphine was one of the first bioorthogonal reactions to be developed.[11] The "traceless" version of this reaction is particularly elegant as it results in the formation of a native amide bond, leaving no residual atoms from the reactive moieties. However, its primary limitation is its slow reaction kinetics compared to click chemistry alternatives.[1][11] The phosphine reagents can also be prone to air oxidation.

Photo-Click Chemistry: Spatiotemporal Control

Photo-click chemistry encompasses a class of reactions that are initiated by light. This provides a powerful means of spatiotemporal control over the labeling process, allowing researchers to dictate exactly when and where the labeling occurs.[12][13] One example is the light-induced reaction between a tetrazole and an alkene.[13] While offering unique advantages for specific applications, these methods can require UV light, which can potentially be damaging to biological samples, and the quantum yields of these reactions can vary.[12]

Conclusion: Selecting the Right Tool for the Job

The choice of a protein labeling strategy is a critical decision that depends on the specific experimental goals and constraints. While copper-free click chemistry (SPAAC) offers a robust and versatile solution, the alternatives presented here provide a rich toolkit for researchers.

  • For applications requiring extremely rapid labeling, especially at low concentrations or in vivo, tetrazine ligation is the clear frontrunner.

  • When absolute site-specificity and the formation of a native peptide bond are paramount, enzymatic methods like Sortase A-mediated ligation are unparalleled.

  • If the final product must be a native amide bond without any residual linker atoms, the traceless Staudinger ligation is an excellent, albeit slower, option.

  • For experiments demanding precise temporal and spatial control over the labeling event, photo-click chemistry offers unique capabilities.

By carefully considering the quantitative data, reaction mechanisms, and experimental protocols outlined in this guide, researchers can make an informed decision and select the most appropriate and powerful method for their protein labeling needs, ultimately advancing their scientific discoveries.

References

A Comparative Guide to the Mass Spectrometry Analysis of Biotin-PEG4-alkyne Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of proteomics, the precise and efficient labeling of peptides is crucial for their accurate identification and quantification. Among the various techniques available, the use of Biotin-PEG4-alkyne for labeling peptides, often in conjunction with bioorthogonal click chemistry, has become a prominent method. This guide provides an objective comparison of Biotin-PEG4-alkyne with other labeling alternatives, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Performance Comparison of Peptide Labeling Reagents

The selection of a labeling reagent significantly influences the efficiency of peptide enrichment and the subsequent success of mass spectrometry analysis. Here, we compare Biotin-PEG4-alkyne with its primary competitors: DBCO-PEG4-alkyne for copper-free click chemistry and traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC) reagents.

FeatureBiotin-PEG4-alkyne (CuAAC)DBCO-PEG4-alkyne (SPAAC)BCN-PEG4-alkyne (SPAAC)
Reaction Type Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Biocompatibility Lower (potential cytotoxicity from copper catalyst)High (Copper-free)High (Copper-free)
Reaction Speed FastGenerally considered faster than BCN[1]Fast[1]
Reactivity HighHigher than BCN in some contexts[1]Good[1]
Specificity High for azide-alkyne reaction, but copper can have off-target effectsHigh, but can show some reactivity towards thiolsHigh[1]
Mass Spectrometry Compatibility Good, but potential for copper adductsExcellentExcellent[1]
Cleavability Option Available (e.g., with acid-cleavable linkers)AvailableAvailable

Experimental Protocols

A common application for Biotin-PEG4-alkyne is within the Biorthogonal Non-Canonical Amino Acid Tagging (BONCAT) workflow, which allows for the specific labeling and analysis of newly synthesized proteins.[1]

Detailed Experimental Protocol: BONCAT with Biotin-PEG4-Alkyne for Mass Spectrometry

This protocol outlines the key steps for labeling newly synthesized proteins in cell culture using L-azidohomoalanine (AHA), followed by a copper-catalyzed click chemistry reaction with Biotin-PEG4-alkyne, and subsequent mass spectrometry analysis.

1. Metabolic Labeling:

  • Culture cells to the desired confluency.

  • Replace the normal methionine-containing medium with methionine-free medium supplemented with L-azidohomoalanine (AHA) at a final concentration of 50-100 µM.[1]

  • Incubate the cells for the desired labeling period (e.g., 4-24 hours) to allow for the incorporation of AHA into newly synthesized proteins.[1]

2. Cell Lysis:

  • Harvest the cells and wash them with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[1]

  • Clarify the lysate by centrifugation to remove cell debris.[1]

3. Protein Quantification:

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).[1]

4. Reduction and Alkylation:

  • Treat the lysate with a reducing agent such as DTT (dithiothreitol) followed by an alkylating agent like iodoacetamide (B48618) (IAA).[1]

5. Click Chemistry Reaction (CuAAC):

  • Prepare the click chemistry reaction mix. A typical reaction includes the protein lysate, Biotin-PEG4-alkyne, a copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

  • Incubate the reaction for 1-2 hours at room temperature.

6. Enrichment of Labeled Proteins/Peptides:

  • Protein-level enrichment: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at room temperature to capture the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.[1]

  • Peptide-level enrichment (DidBIT): Digest the labeled proteins into peptides using trypsin. Then, enrich the biotinylated peptides using streptavidin or anti-biotin antibody-based methods.[2][3] This approach, known as Direct Detection of Biotin-containing Tags (DidBIT), can improve the identification and confidence of labeled peptides.[2]

7. On-Bead Digestion (for protein-level enrichment):

  • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

  • Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.[1]

8. Sample Preparation for Mass Spectrometry:

  • Collect the supernatant containing the digested peptides.

  • Desalt the peptides using a C18 StageTip or equivalent.[1]

  • Dry the peptides in a vacuum centrifuge and resuspend them in a suitable buffer for LC-MS/MS analysis.[1]

9. LC-MS/MS Analysis:

  • Analyze the peptide samples on a high-resolution mass spectrometer.

  • Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method for peptide sequencing and quantification.[1] Search parameters should include the mass modification of the Biotin-PEG4-alkyne tag on the azide-containing amino acid.

Visualizing the Workflow and Comparisons

To better illustrate the experimental process and the decision-making involved in selecting a labeling reagent, the following diagrams are provided.

BONCAT_Workflow cluster_cell_culture Cell Culture cluster_biochemical Biochemical Processing cluster_ms_analysis Mass Spectrometry MetabolicLabeling 1. Metabolic Labeling (AHA incorporation) CellLysis 2. Cell Lysis MetabolicLabeling->CellLysis ProteinQuant 3. Protein Quantification CellLysis->ProteinQuant ClickChemistry 4. Click Chemistry (Biotin-PEG4-alkyne) ProteinQuant->ClickChemistry Enrichment 5. Enrichment (Streptavidin Beads) ClickChemistry->Enrichment Digestion 6. On-Bead Digestion (Trypsin) Enrichment->Digestion SamplePrep 7. Sample Preparation (Desalting) Digestion->SamplePrep LCMS 8. LC-MS/MS Analysis SamplePrep->LCMS DataAnalysis 9. Data Analysis LCMS->DataAnalysis Reagent_Selection Start Start: Need to label azide-modified peptide CopperTolerance Is the biological system tolerant to copper? Start->CopperTolerance CuAAC Use Biotin-PEG4-alkyne (CuAAC) CopperTolerance->CuAAC Yes SPAAC Use Copper-Free Click Chemistry (SPAAC) CopperTolerance->SPAAC No Kinetics Is reaction speed the primary concern? SPAAC->Kinetics DBCO Consider DBCO-PEG4-alkyne Kinetics->DBCO Yes BCN BCN-PEG4-alkyne is a robust alternative Kinetics->BCN No

References

A Head-to-Head Battle: Cleavable vs. Non-Cleavable Biotin-Alkyne Linkers in Modern Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of chemical biology and proteomics, the precise and efficient labeling and isolation of target biomolecules are paramount. The powerful combination of biotin-streptavidin affinity purification with bioorthogonal click chemistry, utilizing biotin-alkyne linkers, has become a cornerstone of these investigations. However, a critical choice confronts researchers: should the linker be cleavable or non-cleavable? This guide provides an in-depth comparison of these two classes of linkers, supported by experimental data, to aid researchers, scientists, and drug development professionals in making an informed decision for their specific applications.

The Fundamental Difference: To Break or Not to Break

The core distinction between cleavable and non-cleavable biotin-alkyne linkers lies in their intended fate after the biotinylated molecule is captured by streptavidin.

Non-cleavable linkers form a stable, covalent bond. The extraordinary strength of the biotin-streptavidin interaction necessitates harsh, denaturing conditions to elute the captured biomolecule, which can often lead to co-elution of non-specifically bound proteins and contaminants.[1]

Cleavable linkers , on the other hand, incorporate a specific chemical motif that can be selectively broken under mild conditions. This allows for the gentle release of the target molecule, leaving the biotin (B1667282) tag and any non-specifically bound proteins attached to the streptavidin resin. This strategy significantly reduces background contamination and is particularly advantageous for sensitive downstream analyses like mass spectrometry.[2][3]

Performance Showdown: A Data-Driven Comparison

The choice of linker can have a profound impact on experimental outcomes, particularly in quantitative proteomics. Recent studies have demonstrated the superior performance of certain cleavable linkers over their non-cleavable counterparts.

A key study compared an acid-cleavable dialkoxydiphenylsilane (DADPS) biotin-alkyne linker with a non-cleavable (UnC) Biotin-PEG-alkyne linker in a Biorthogonal Non-Canonical Amino Acid Tagging (BONCAT) workflow for identifying newly synthesized proteins.[4] The results, summarized in the table below, unequivocally favor the cleavable linker.

Performance MetricCleavable (DADPS) Biotin-AlkyneNon-Cleavable Biotin-AlkyneReference
Identified & Quantified Proteins >50% more proteins identified and quantifiedBaseline[4]
Identified & Quantified Peptides More than double the number of peptidesBaseline[5]
Cleavage Efficiency >98% with 10% formic acid for 30 minutesNot Applicable[2]
Residual Mass Tag Small (143 Da)Entire linker remains attached[2]

These data highlight that the use of a cleavable linker can lead to a significant increase in the depth and sensitivity of proteomic analyses. The ability to efficiently release captured peptides results in higher identification and quantification rates.

Experimental Workflows and Protocols

The application of biotin-alkyne linkers is central to various proteomic strategies, including Activity-Based Protein Profiling (ABPP) and BONCAT.

G cluster_labeling Cellular Labeling cluster_cleavable Cleavable Linker Workflow cluster_noncleavable Non-Cleavable Linker Workflow Metabolic Labeling Metabolic Labeling (e.g., BONCAT with AHA) Cell Lysis Cell Lysis & Proteome Extraction Metabolic Labeling->Cell Lysis Probe Labeling Probe Labeling (e.g., ABPP) Probe Labeling->Cell Lysis Click Chemistry Click Chemistry Reaction (Biotin-Alkyne Linker) Cell Lysis->Click Chemistry Affinity Purification Streptavidin Affinity Purification Click Chemistry->Affinity Purification Elution Elution Affinity Purification->Elution Cleavage Mild Cleavage (e.g., 10% Formic Acid) Elution->Cleavage Release of Tagged Peptides Harsh Elution Harsh Denaturation (e.g., Boiling in SDS) Elution->Harsh Elution Release of Biotinylated Complexes MS Analysis LC-MS/MS Analysis Cleavage->MS Analysis Harsh Elution->MS Analysis

Experimental Protocol: BONCAT with a Cleavable DADPS Biotin-Alkyne Linker

This protocol is a synthesized example for the enrichment of newly synthesized proteins using a cleavable linker.

1. Metabolic Labeling:

  • Culture cells in the presence of a non-canonical amino acid, such as L-azidohomoalanine (AHA), to incorporate it into newly synthesized proteins.

2. Cell Lysis and Protein Extraction:

  • Harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Quantify protein concentration using a standard assay (e.g., BCA).

3. Click Chemistry Reaction:

  • To 1-4 mg of protein lysate, add the following components in order:

    • DADPS Biotin-Alkyne linker (to a final concentration of 100 µM).

    • Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) (to a final concentration of 1 mM).

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (to a final concentration of 100 µM).

    • Copper(II) sulfate (B86663) (CuSO4) (to a final concentration of 1 mM).

  • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

4. Protein Precipitation and Digestion:

  • Precipitate the protein using a methanol/chloroform procedure to remove excess reagents.

  • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea) and reduce and alkylate the cysteines.

  • Dilute the sample and digest the proteins into peptides using an appropriate protease (e.g., trypsin) overnight at 37°C.

5. Affinity Purification of Biotinylated Peptides:

  • Equilibrate streptavidin magnetic beads with a wash buffer (e.g., PBS with 0.1% Tween-20).

  • Incubate the peptide digest with the streptavidin beads for 1-2 hours at room temperature to capture the biotinylated peptides.

  • Wash the beads extensively to remove non-specifically bound peptides.

6. Cleavage and Elution:

  • To release the captured peptides, resuspend the beads in a 10% formic acid solution.[2]

  • Incubate for 30 minutes at room temperature with agitation.[2]

  • Collect the supernatant containing the cleaved peptides.

7. Sample Preparation for Mass Spectrometry:

  • Desalt the eluted peptides using a C18 StageTip or equivalent.

  • Analyze the peptides by LC-MS/MS.

Types of Cleavable Linkers and Their Mechanisms

Several cleavage chemistries have been developed to suit different experimental needs.

G Biotin Biotin Acid Acid Biotin->Acid Photo Photo Biotin->Photo Redox Redox Biotin->Redox Alkyne Alkyne Acid->Alkyne Photo->Alkyne Redox->Alkyne

  • Acid-Cleavable Linkers: These are among the most popular due to their high cleavage efficiency under mild acidic conditions, which are compatible with mass spectrometry sample preparation. The DADPS linker, which is cleaved with formic acid, is a prime example.[2][6]

  • Photocleavable (PC) Linkers: These linkers are cleaved upon exposure to UV light, offering a reagent-free method of elution.[1] However, their cleavage efficiency can sometimes be lower compared to acid-labile linkers.

  • Disulfide-Based Linkers: These are cleaved under reducing conditions, for example, by using dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

  • Diazo-Based Linkers: These linkers can be cleaved by sodium dithionite.[7]

Conclusion: Making the Right Choice

For applications requiring high sensitivity and low background, particularly in mass spectrometry-based proteomics, cleavable biotin-alkyne linkers are the superior choice . The ability to gently and efficiently elute target molecules leads to cleaner samples and more robust datasets. The acid-cleavable DADPS linker, in particular, has emerged as a frontrunner due to its high cleavage efficiency and the small residual tag it leaves behind.[2][4][6]

Non-cleavable linkers may still be suitable for applications where the downstream analysis is not compromised by harsh elution conditions or where the primary goal is simply the robust capture of a target molecule without the need for release.

Ultimately, the selection of a cleavable or non-cleavable linker should be guided by the specific requirements of the experiment, with careful consideration of the trade-offs between the stability of the linkage and the purity and yield of the final, isolated product.

References

A Head-to-Head Battle of Bioorthogonal Reactions: CuAAC vs. Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, drug development, and materials science, the ability to specifically and efficiently link molecules is paramount. "Click chemistry," a term coined by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[1] Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free alternative, stand out as the most prominent methods for creating stable triazole linkages.[2][3] This guide provides a comprehensive comparison of their efficiency, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal ligation strategy for their specific needs.

The fundamental reaction for both CuAAC and SPAAC is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a triazole ring.[4][5] However, their activation mechanisms, and consequently their applications, differ significantly. CuAAC utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide, leading to the exclusive formation of the 1,4-disubstituted triazole isomer.[1][5] In contrast, SPAAC employs a strained cyclooctyne, where the ring strain provides the necessary activation energy to react with an azide without the need for a metal catalyst.[3][6] This distinction is the primary determinant of their respective advantages and disadvantages.

Quantitative Performance Comparison

The choice between CuAAC and SPAAC often hinges on a trade-off between reaction speed and biocompatibility. CuAAC is significantly faster, while SPAAC's metal-free nature makes it ideal for applications in living systems.[5][7]

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Key Takeaway
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) 10⁴ - 10⁵[4]~1 (with DBCO)[4][5]CuAAC is typically 100 to 1000 times faster than SPAAC.[5][8]
Typical Reaction Time Minutes to a few hours[4]Hours to overnight[4]CuAAC offers significantly more rapid conjugation.
Typical Yield >90%[4]>85%[4]Both methods provide high reaction yields.
Temperature Room Temperature[4]Room Temperature to 37°C[4]Both reactions proceed under mild temperature conditions.
Catalyst Requirement Yes (Copper(I) salt, e.g., CuSO₄/sodium ascorbate)[4]No[4]SPAAC's key advantage is the absence of a potentially toxic catalyst.[6][9]
Biocompatibility Lower (due to copper cytotoxicity)[4][9]High[4][9]SPAAC is the preferred method for in vivo and live-cell applications.[7][9]
Regioselectivity High (1,4-isomer exclusively)[1][4]Low (mixture of regioisomers, though some strained alkynes offer higher selectivity)[4]CuAAC provides precise control over the product's isomeric form.

Reaction Mechanisms and Experimental Workflows

The differing activation pathways of CuAAC and SPAAC are central to their characteristics.

CuAAC_Mechanism cluster_CuAAC CuAAC Mechanism Alkyne Terminal Alkyne Cu_Acetylide Copper Acetylide Intermediate Alkyne->Cu_Acetylide Coordination Cu_I Cu(I) Catalyst Cu_I->Cu_Acetylide Metallacycle Six-membered Copper Metallacycle Cu_Acetylide->Metallacycle Azide Azide Azide->Metallacycle Triazolyl_Cu Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Cu Ring Contraction Product 1,4-disubstituted Triazole Triazolyl_Cu->Product Protonolysis Product->Cu_I Catalyst Regeneration SPAAC_Mechanism cluster_SPAAC SPAAC Mechanism Strained_Alkyne Strained Cyclooctyne (e.g., DBCO) Transition_State [3+2] Cycloaddition Transition State Strained_Alkyne->Transition_State Azide Azide Azide->Transition_State Product Triazole Product (Mixture of Regioisomers) Transition_State->Product Concerted Reaction Experimental_Workflow cluster_workflow Comparative Experimental Workflow cluster_CuAAC_flow CuAAC Pathway cluster_SPAAC_flow SPAAC Pathway Start Start with Azide- or Alkyne-modified Biomolecule CuAAC_Reactants Add Terminal Alkyne/Azide Partner Start->CuAAC_Reactants SPAAC_Reactants Add Strained Cyclooctyne/Azide Partner Start->SPAAC_Reactants CuAAC_Catalyst Prepare & Add Cu(I) Catalyst (e.g., CuSO4 + Sodium Ascorbate) CuAAC_Reactants->CuAAC_Catalyst CuAAC_Reaction Incubate at Room Temperature CuAAC_Catalyst->CuAAC_Reaction CuAAC_Purification Purify Product (e.g., Chromatography, Dialysis) CuAAC_Reaction->CuAAC_Purification SPAAC_Reaction Incubate at RT or 37°C SPAAC_Reactants->SPAAC_Reaction SPAAC_Purification Purify Product (e.g., Chromatography, Dialysis) SPAAC_Reaction->SPAAC_Purification

References

A Comparative Guide to Biotin-PEG4-amide-Alkyne for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of Biotin-PEG4-amide-Alkyne with alternative reagents for TMT-based quantitative proteomics. It is designed for researchers, scientists, and drug development professionals, offering supporting experimental data, detailed protocols, and workflow visualizations to aid in the selection of the optimal chemical probe for specific experimental needs.

Introduction to this compound in Proteomics

This compound is a chemical probe widely used in proteomics for the enrichment and identification of specific protein populations. It is an alkyne-activated, non-cleavable biotinylation reagent that leverages the power of bioorthogonal chemistry[1]. The core of its application lies in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" reaction. In a typical workflow, a bioorthogonal handle, such as the non-canonical amino acid L-azidohomoalanine (AHA), is metabolically incorporated into newly synthesized proteins. The azide (B81097) group on these proteins can then be specifically and covalently linked to the alkyne group of this compound[2][3].

The attached biotin (B1667282) moiety serves as a high-affinity tag for enrichment using streptavidin-based affinity purification[4][5]. The hydrophilic PEG4 spacer provides a flexible connection that improves solubility and minimizes steric hindrance, facilitating the binding to avidin (B1170675) molecules[6]. Following enrichment, the proteins are digested into peptides, which are then labeled with Tandem Mass Tags (TMT) for multiplexed quantitative analysis by mass spectrometry[7][8].

Performance Comparison with Alternative Probes

The selection of a labeling reagent is critical and significantly impacts enrichment efficiency, biocompatibility, and the quality of mass spectrometry data. This compound is one of several options available, each with distinct characteristics. The primary alternatives fall into three categories: cleavable alkyne reagents, reagents for copper-free click chemistry, and azide-functionalized probes.

Quantitative Data Summary

The following table summarizes the key performance characteristics of this compound and its main alternatives.

FeatureThis compoundAcid-Cleavable Alkyne (e.g., DADPS)BCN-PEG4-AlkyneDBCO-PEG4-Alkyne
Reaction Type Copper-Catalyzed (CuAAC)Copper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)Strain-Promoted (SPAAC)
Biocompatibility Lower (Potential cytotoxicity from copper catalyst)[9]Lower (Potential cytotoxicity from copper catalyst)High (Copper-free)[9]High (Copper-free)[9]
Reaction Speed Fast[9]FastModerate to Fast[10]Generally considered faster than BCN[9][10]
Specificity High for azide-alkyne reaction; copper can have off-target effects[9]High for azide-alkyne reactionHigh[9]High, but can show some reactivity towards thiols[9]
Linker Type Non-cleavable PEG4Acid-cleavable PEG4Non-cleavable PEG4Non-cleavable PEG4
Elution Efficiency Challenging due to strong biotin-avidin binding[11]High; acid treatment cleaves the linker for efficient peptide elution[12][13]Challenging due to strong biotin-avidin bindingChallenging due to strong biotin-avidin binding
Identified Peptides Baseline>2x increase in identified & quantified peptides vs. uncleavable alkyne[12]Dependent on experimental contextDependent on experimental context
Primary Use Case Lysate labeling, fixed cellsLysate labeling, TMT workflows requiring high sensitivity[13]Live cell labeling, in vivo studies[9]Live cell labeling, applications requiring fast kinetics[9]

Experimental Protocols

A common application for these probes is the Biorthogonal Non-Canonical Amino Acid Tagging (BONCAT) workflow to analyze newly synthesized proteins.

Protocol: BONCAT-TMT Workflow using this compound

This protocol outlines the major steps for metabolically labeling proteins with an azide handle, followed by click chemistry, enrichment, and TMT-based quantification.

1. Metabolic Labeling:

  • Culture cells to the desired confluency.

  • Replace the standard culture medium with methionine-free medium.

  • Supplement the medium with L-azidohomoalanine (AHA) to a final concentration of 25-50 µM.

  • Incubate cells for the desired labeling period (e.g., 4-24 hours) to allow AHA incorporation into newly synthesized proteins.

2. Cell Lysis:

  • Harvest the cells and wash them twice with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation to remove cell debris. Determine the protein concentration using a BCA assay.

3. Click Chemistry Reaction (CuAAC):

  • Take a defined amount of protein lysate (e.g., 1 mg).

  • Prepare the click chemistry reaction cocktail. For a typical reaction, add the following reagents in order:

    • This compound (from a 10 mM stock in DMSO) to a final concentration of 100 µM.

    • Tris(2-carboxyethyl)phosphine (TCEP) (from a 50 mM stock in water) to a final concentration of 1 mM.

    • Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (from a 1.7 mM stock in DMSO/t-butanol) to a final concentration of 100 µM.

    • Copper(II) sulfate (B86663) (CuSO₄) (from a 50 mM stock in water) to a final concentration of 1 mM.

  • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

  • Precipitate the protein using cold acetone (B3395972) or chloroform/methanol to remove excess reagents.

4. Protein Enrichment:

  • Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).

  • Add high-capacity streptavidin magnetic beads and incubate for 1-2 hours at room temperature to capture biotinylated proteins.

  • Wash the beads extensively to remove non-specifically bound proteins. Perform sequential washes with SDS-containing buffer, high-salt buffer, and a final buffer like urea (B33335) or PBS.

5. On-Bead Digestion and TMT Labeling:

  • Resuspend the beads in a digestion buffer (e.g., 100 mM TEAB).

  • Reduce the proteins with DTT and alkylate with iodoacetamide.

  • Digest the proteins overnight with Trypsin/Lys-C mix.

  • Collect the supernatant containing the peptides.

  • Label the peptides with the appropriate TMT reagents according to the manufacturer's protocol. Ensure the reaction pH is optimal (typically pH 8.5) for efficient labeling[14].

  • Quench the labeling reaction with hydroxylamine.

6. Sample Pooling and Mass Spectrometry:

  • Combine the TMT-labeled peptide samples from different conditions into a single tube.

  • Desalt the pooled sample using a C18 StageTip.

  • Perform offline fractionation (e.g., high-pH reversed-phase chromatography) to reduce sample complexity.

  • Analyze the fractions by LC-MS/MS on a high-resolution mass spectrometer.

Visualizations: Workflows and Logic

Visual diagrams help clarify complex experimental processes and decision-making logic.

experimental_workflow cluster_cell_culture 1. Metabolic Labeling cluster_biochem 2. Sample Preparation & Labeling cluster_ms 3. Quantitative Proteomics a Culture Cells b Add AHA to Methionine-free Medium a->b c Cell Lysis b->c d Click Reaction: Protein-N3 + Biotin-Alkyne c->d e Streptavidin Bead Enrichment d->e f On-Bead Digestion (Trypsin) e->f g TMT Labeling of Peptides f->g h Pool Labeled Samples g->h i Fractionation (e.g., High pH RP-HPLC) h->i j LC-MS/MS Analysis i->j k Data Analysis & Quantification j->k decision_tree start Start: Choose a Biotinylation Strategy q1 Is the experiment in live cells or in vivo? start->q1 spaac Use Copper-Free SPAAC (BCN or DBCO) q1->spaac Yes cuaac Copper-Catalyzed CuAAC is an option (e.g., Biotin-PEG4-Alkyne) q1->cuaac No (Cell Lysate) ans1_yes Yes ans1_no No (Cell Lysate) q2 Is efficient peptide elution critical for sensitivity? spaac->q2 cuaac->q2 cleavable Use a Cleavable Linker (e.g., Acid-cleavable DADPS) q2->cleavable Yes non_cleavable Non-Cleavable Linker is sufficient (e.g., Biotin-PEG4-Alkyne) q2->non_cleavable No ans2_yes Yes ans2_no No

References

A Comparative Guide to Biotin-Alkyne Labeling: Analyzing Off-Target Effects and Exploring Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specific and efficient labeling of biomolecules is paramount. Biotin-alkyne labeling, facilitated by copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone of chemical biology for its utility in tracking and isolating proteins, nucleic acids, and other macromolecules. However, understanding and mitigating off-target effects is crucial for the generation of reliable and reproducible data. This guide provides an objective comparison of biotin-alkyne labeling with alternative approaches, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

Understanding Off-Target Effects in Biotin-Alkyne Labeling

Off-target effects in biotin-alkyne labeling can arise from several sources. A primary concern is the non-specific binding of the biotin-alkyne probe to proteins or other biomolecules, independent of the intended bioorthogonal reaction.[1] Additionally, the strong interaction between biotin (B1667282) and streptavidin, while advantageous for enrichment, can lead to the co-purification of endogenously biotinylated proteins and non-specifically bound proteins, complicating downstream analysis.[2][3] The copper catalyst used in CuAAC can also be a source of cellular toxicity, although modern ligand systems have been developed to mitigate this issue.[4]

Comparison of Biotin-Alkyne Probes: The Advantage of Cleavable Linkers

A significant advancement in minimizing off-target effects associated with enrichment has been the development of cleavable biotin-alkyne probes. These probes allow for the release of labeled biomolecules from streptavidin beads under mild conditions, reducing the co-elution of contaminants that can occur with harsh, denaturing elution methods.[2]

A study comparing an acid-cleavable dialkoxydiphenylsilane (DADPS)-based biotin-alkyne probe with a non-cleavable (UnC) probe in a Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) workflow demonstrated a significant improvement in the identification of newly synthesized proteins.[5] The use of the DADPS linker resulted in the identification of over 50% more proteins and more than double the number of peptides compared to the uncleavable linker.[5][6]

Quantitative Comparison of Cleavable vs. Non-Cleavable Biotin-Alkyne Probes in BONCAT
MetricCleavable Biotin-Alkyne (DADPS)Non-Cleavable Biotin-Alkyne (UnC)Reference
Identified Proteins >50% increaseBaseline[5]
Identified Peptides >100% increaseBaseline[5]
Elution Condition Mild (e.g., 10% formic acid)Harsh (e.g., boiling in SDS)[2][5]
Potential for Co-elution of Contaminants LowerHigher[2]

Alternative Strategies to Mitigate Off-Target Effects

Beyond the use of cleavable linkers, several other strategies can be employed to reduce off-target effects and improve the specificity of biotin-alkyne labeling experiments.

Alternative Enrichment Methods: Anti-Biotin Antibodies

An alternative to streptavidin-based enrichment is the use of anti-biotin antibodies.[7] These antibodies offer a lower binding affinity for biotin compared to streptavidin, which can facilitate milder elution conditions and potentially reduce the co-purification of non-specific binders.[7][8] However, it is important to note that some cleavable linkers, such as the acid-labile DADPS, may not be compatible with the acidic elution buffers used for antibody-based enrichment.[5]

Alternative Bioorthogonal Chemistries

While CuAAC is the most common click chemistry reaction used for biotin-alkyne labeling, other bioorthogonal reactions offer alternatives that may be better suited for certain applications.

  • Staudinger Ligation: This reaction between an azide (B81097) and a phosphine-based probe proceeds without a metal catalyst, eliminating concerns about copper toxicity. However, it generally exhibits slower kinetics than CuAAC.[9]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes a strained cyclooctyne (B158145) to react with an azide. It is highly bioorthogonal and avoids copper-induced toxicity, making it well-suited for live-cell imaging.[10]

  • Tetrazine Ligation: This reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene) boasts extremely fast kinetics, making it ideal for applications where rapid labeling is required.[11][12]

The choice of bioorthogonal chemistry will depend on the specific experimental context, with considerations for reaction kinetics, potential for side reactions, and the need to avoid copper catalysis.

Experimental Protocols

Key Experiment: BONCAT with a Cleavable Biotin-Alkyne Probe

This protocol outlines the key steps for labeling newly synthesized proteins using the non-canonical amino acid azidohomoalanine (AHA) and a cleavable DADPS-biotin-alkyne probe, followed by enrichment and analysis.

1. Metabolic Labeling:

  • Culture cells in methionine-free medium for 30-60 minutes to deplete endogenous methionine.

  • Replace the medium with methionine-free medium containing AHA (typically 1-4 mM) and incubate for 1-4 hours to allow for incorporation into newly synthesized proteins.

  • Harvest and lyse the cells.

2. Click Chemistry Reaction:

  • To the cell lysate, add the following components in order:

    • DADPS-biotin-alkyne probe.

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to stabilize the copper(I) catalyst.

    • Copper(II) sulfate (B86663) (CuSO4).

    • A reducing agent such as sodium ascorbate (B8700270) or TCEP to reduce Cu(II) to the active Cu(I) state.

  • Incubate the reaction for 1-2 hours at room temperature.[5]

3. Protein Precipitation and Digestion:

  • Precipitate the proteins using a method such as acetone (B3395972) or methanol/chloroform precipitation to remove excess reagents.

  • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea) and reduce and alkylate the cysteine residues.

  • Dilute the urea (B33335) and digest the proteins into peptides using trypsin.

4. Peptide Enrichment:

  • Incubate the peptide solution with streptavidin-coated beads to capture the biotinylated peptides.

  • Wash the beads extensively with a series of stringent buffers (e.g., high salt, urea, and detergents) to remove non-specifically bound peptides.[2]

5. Elution and Mass Spectrometry:

  • Elute the captured peptides from the beads by cleaving the DADPS linker with an acidic solution (e.g., 10% formic acid).[2]

  • Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the newly synthesized proteins.

Visualizing Workflows and Pathways

Experimental Workflow for BONCAT with a Cleavable Linker

BONCAT_Workflow cluster_cell Cell Culture cluster_biochem Biochemistry cluster_analysis Analysis Metabolic Labeling Metabolic Labeling Cell Lysis Cell Lysis Metabolic Labeling->Cell Lysis Click Chemistry Click Chemistry Cell Lysis->Click Chemistry Protein Digestion Protein Digestion Click Chemistry->Protein Digestion Streptavidin Enrichment Streptavidin Enrichment Protein Digestion->Streptavidin Enrichment Cleavage & Elution Cleavage & Elution Streptavidin Enrichment->Cleavage & Elution LC-MS/MS LC-MS/MS Cleavage & Elution->LC-MS/MS

Caption: BONCAT experimental workflow with a cleavable linker.

Logical Relationship of Off-Target Sources

Off_Target_Sources Biotin-Alkyne Labeling Biotin-Alkyne Labeling Probe Non-specific Binding Probe Non-specific Binding Biotin-Alkyne Labeling->Probe Non-specific Binding Enrichment Contamination Enrichment Contamination Biotin-Alkyne Labeling->Enrichment Contamination Copper Toxicity Copper Toxicity Biotin-Alkyne Labeling->Copper Toxicity Endogenous Biotinylated Proteins Endogenous Biotinylated Proteins Enrichment Contamination->Endogenous Biotinylated Proteins Non-specifically Bound Proteins Non-specifically Bound Proteins Enrichment Contamination->Non-specifically Bound Proteins

Caption: Sources of off-target effects in biotin-alkyne labeling.

Conclusion

Biotin-alkyne labeling is a powerful and versatile tool for chemical biology research. However, a thorough understanding of potential off-target effects is essential for accurate data interpretation. The use of cleavable linkers, such as the DADPS moiety, has been shown to significantly improve the sensitivity and specificity of proteomic analyses by enabling milder elution conditions.[5] Furthermore, the exploration of alternative enrichment strategies and other bioorthogonal chemistries provides a valuable toolkit for researchers to tailor their experimental design to minimize off-target effects and achieve their specific research goals. Careful consideration of these factors, along with the implementation of appropriate controls, will ensure the generation of high-quality, reliable data in the study of complex biological systems.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Biotin-PEG4-amide-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents like Biotin-PEG4-amide-Alkyne. While some safety data sheets (SDS) classify this substance as not hazardous, it is crucial to handle it with care, following best laboratory practices to minimize any potential risks.[1][2][3] This guide provides essential personal protective equipment (PPE) recommendations, operational procedures, and disposal plans based on general safety protocols for similar chemical compounds.

Personal Protective Equipment (PPE)

The consistent use of appropriate PPE is the most critical line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.[4]

PPE CategorySpecific RecommendationsPurpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[2][4]Protects eyes from airborne particles and potential splashes.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile).[1][4]Prevents direct skin contact with the compound.[4]
Body Protection A fully buttoned laboratory coat.[4]Protects skin and personal clothing from contamination.[4]
Respiratory Protection A NIOSH-certified respirator may be required if dust is generated and ventilation is inadequate.[1][4]Prevents inhalation of fine powder particles.[4]
Foot Protection Closed-toe shoes that cover the entire foot.[4]Protects feet from spills and falling objects.[4]

Operational Plan for Handling

A systematic approach to handling this compound from receipt to disposal minimizes risks and ensures a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound at -20°C in a tightly sealed container, and desiccate.[5][6][7]

  • Store in a dry, well-ventilated area away from incompatible materials.[4]

2. Handling:

  • Handle the compound within a chemical fume hood to control exposure to dust.[4]

  • Avoid the formation of dust and aerosols.[1]

  • Wash hands thoroughly after handling.[1]

3. In Case of a Spill:

  • Alert others in the vicinity and evacuate the immediate area if necessary.

  • Ensure the area is well-ventilated.

  • For solid spills, gently sweep up the material to avoid generating dust and place it in a suitable, closed container for disposal.[1]

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into a designated hazardous waste container.[8]

  • Clean the spill area thoroughly with a suitable solvent or detergent, and collect all cleaning materials as hazardous waste.[8]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : Do not mix this compound waste with other waste streams.[8] Segregate solid waste (e.g., contaminated gloves, pipette tips, weigh boats) from liquid waste (e.g., unused solutions, reaction mixtures).[8]

  • Waste Containers :

    • Solid Waste : Use a designated, sealable, and clearly labeled solid chemical waste container.[8]

    • Liquid Waste : Use a compatible, leak-proof, and sealable liquid waste container.[8]

  • Disposal Route : The primary disposal route for this chemical is through an approved chemical waste disposal service.[8] Follow your institution's environmental health and safety (EHS) guidelines for chemical waste pickup and disposal.

Experimental Workflow for Handling

G cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal a Don Personal Protective Equipment (PPE) b Prepare work area in a chemical fume hood a->b Proceed c Retrieve this compound from -20°C storage b->c Start experiment d Weigh the required amount c->d e Dissolve in appropriate solvent (e.g., DMSO, DMF, MeOH) d->e f Perform click chemistry reaction with azide-containing molecules e->f g Segregate solid and liquid chemical waste f->g Post-reaction i Clean work area and decontaminate equipment f->i Post-reaction h Place in labeled, sealed waste containers g->h j Dispose of waste through approved chemical waste service h->j i->j

Caption: Workflow for safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Biotin-PEG4-amide-Alkyne
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試験管内研究製品の免責事項と情報

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